molecular formula C36H68O4 B15600558 (E)-5-OAHSA-d17

(E)-5-OAHSA-d17

カタログ番号: B15600558
分子量: 564.9 g/mol
InChIキー: FQZBGGYKEFIGPO-MSUUIHNZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(9Z)-octadecenoyloxy]octadecanoic acid is a fatty acid ester obtained by formal condensation of the carboxy group of (9Z)-octadecenoic acid with the hydroxy group of 5-hydroxyoctadecanoic acid. It is a fatty acid ester and a monocarboxylic acid. It is functionally related to a 5-hydroxyoctadecanoic acid and an oleic acid. It is a conjugate acid of a 5-[(9Z)-octadecenoyloxy]octadecanoate.

特性

分子式

C36H68O4

分子量

564.9 g/mol

IUPAC名

5-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,34H,3-15,18-33H2,1-2H3,(H,37,38)/b17-16-

InChIキー

FQZBGGYKEFIGPO-MSUUIHNZSA-N

物理的記述

Solid

製品の起源

United States

Foundational & Exploratory

(E)-5-OAHSA-d17: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(E)-5-OAHSA-d17 is the deuterated form of (E)-5-hydroxy-octadecanoyl-sn-glycero-3-phosphocholine, a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing comprehensive information on its function, relevant experimental protocols, and associated signaling pathways. Primarily, this compound functions as a crucial internal standard for the accurate quantification of the biologically active lipid, 5-OAHSA, in various biological matrices using mass spectrometry-based techniques.

Core Function and Biological Significance of the Parent Compound, 5-OAHSA

This compound's significance is intrinsically linked to its non-deuterated analog, 5-OAHSA. FAHFAs, including 5-OAHSA, have emerged as a novel class of lipid mediators with potent anti-diabetic and anti-inflammatory properties. These beneficial effects are primarily mediated through the activation of G-protein coupled receptor 120 (GPR120).

Key biological functions of 5-OAHSA include:

  • Improved Glucose Homeostasis: Activation of GPR120 by 5-OAHSA in pancreatic β-cells and intestinal L-cells stimulates the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1), respectively. This leads to enhanced glucose uptake by peripheral tissues, such as muscle and adipose tissue, and a reduction in blood glucose levels.

  • Anti-inflammatory Effects: In immune cells, particularly macrophages, 5-OAHSA binding to GPR120 initiates a signaling cascade that inhibits the activation of pro-inflammatory pathways, such as the NF-κB pathway. This results in a dampened inflammatory response, a key factor in the pathogenesis of insulin resistance and type 2 diabetes.

  • Enhanced Insulin Sensitivity: By mitigating chronic low-grade inflammation in adipose tissue and other metabolic organs, 5-OAHSA contributes to improved insulin sensitivity.

Studies have shown that circulating levels of FAHFAs are often reduced in individuals with insulin resistance and type 2 diabetes, highlighting their potential as both biomarkers and therapeutic targets.

Physicochemical Properties and Quantitative Data

The following table summarizes the key physicochemical properties of this compound and its parent compound, 5-OAHSA.

PropertyThis compound5-OAHSA
Molecular Formula C36H51D17O4C36H68O4
Molecular Weight 582.0 g/mol 564.9 g/mol
CAS Number 1802335-51-71629661-75-7
Physical State SolidSolid
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and chloroformSoluble in organic solvents such as methanol, ethanol, and chloroform

Experimental Protocols

Quantification of 5-OAHSA in Plasma using this compound by LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of 5-OAHSA from human plasma.

a. Lipid Extraction (Folch Method)

  • To a 100 µL plasma sample in a glass tube, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly for 1 minute.

  • Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of methanol for LC-MS/MS analysis.

b. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 5-OAHSA: Precursor ion (m/z) 563.5 → Product ion (m/z) 281.2 (quantifier) and 299.2 (qualifier).

      • This compound: Precursor ion (m/z) 580.5 → Product ion (m/z) 298.2.

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the synthesis of deuterated oleic acid and 5-hydroxystearic acid, followed by their esterification.

a. Synthesis of Deuterated Oleic Acid (Oleic Acid-d17)

A plausible route involves the deuteration of a suitable precursor, such as a commercially available oleic acid derivative, using deuterium (B1214612) gas and a catalyst (e.g., Wilkinson's catalyst) or through a multi-step synthesis starting from smaller deuterated building blocks.

b. Synthesis of 5-Hydroxystearic Acid

This can be synthesized from oleic acid via epoxidation of the double bond followed by ring-opening.

c. Esterification

The final step involves the esterification of 5-hydroxystearic acid with the deuterated oleic acid (or its activated form, such as an acyl chloride) to yield this compound. Standard esterification conditions, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), can be employed.

Signaling Pathways and Logical Relationships

GPR120 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of 5-OAHSA to GPR120, leading to both anti-diabetic and anti-inflammatory effects.

GPR120_Signaling cluster_membrane Cell Membrane cluster_antidiabetic Anti-Diabetic Effects cluster_antiinflammatory Anti-Inflammatory Effects 5_OAHSA 5-OAHSA GPR120 GPR120 5_OAHSA->GPR120 Binds Gq Gαq GPR120->Gq Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca2 [Ca2+]i ↑ IP3->Ca2 Insulin Insulin Secretion Ca2->Insulin GLP1 GLP-1 Secretion Ca2->GLP1 Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake GLP1->Insulin TAK1 TAK1 beta_arrestin->TAK1 Inhibits TAB1 TAB1 NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway Activates Inflammation Inflammation ↓ NFkB_pathway->Inflammation

Caption: GPR120 signaling cascade.

Experimental Workflow for 5-OAHSA Quantification

The diagram below outlines the logical workflow for the quantification of 5-OAHSA from a biological sample.

experimental_workflow start Plasma Sample spike Spike with this compound (Internal Standard) start->spike extract Lipid Extraction (e.g., Folch Method) spike->extract drydown Solvent Evaporation extract->drydown reconstitute Reconstitution in Methanol drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification (Ratio of 5-OAHSA to this compound) lcms->quant end Concentration of 5-OAHSA quant->end

An In-depth Technical Guide to (E)-5-OAHSA-d17: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-OAHSA-d17, with the formal name (9Z)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester, is a deuterated internal standard for the quantification of (E)-5-OAHSA. 5-OAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound and its non-deuterated analogue. It includes detailed experimental protocols for its use in quantification, an exploration of its synthesis, and a depiction of its proposed signaling pathway through the G protein-coupled receptor 120 (GPR120).

Chemical Structure and Properties

This compound is a complex lipid molecule composed of an oleic acid molecule esterified to the 5-hydroxy position of a stearic acid backbone, with 17 deuterium (B1214612) atoms incorporated at the terminal end of the oleic acid chain. This deuteration makes it an ideal internal standard for mass spectrometry-based quantification of the endogenous, non-deuterated 5-OAHSA.

Chemical Structure
Physicochemical Properties

Detailed physicochemical data for this compound is not extensively published. However, the properties of related non-deuterated fatty acid esters provide a reasonable approximation. The following tables summarize the known properties of this compound and the general physicochemical properties of similar long-chain fatty acid esters.

Table 1: Known Properties of this compound

PropertyValueReference
CAS Number 2714169-20-5[1]
Molecular Formula C₃₆H₅₁D₁₇O₄[1]
Molecular Weight 582.0 g/mol [1]
Solubility DMF: 20 mg/mL, DMSO: 15 mg/mL, Ethanol: 20 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]

Table 2: General Physicochemical Properties of Related Long-Chain Fatty Acid Esters (Non-deuterated)

PropertyTypical Value Range
Melting Point Low, often liquid at room temperature
Boiling Point High, typically > 200 °C at reduced pressure
Density ~0.85 - 0.95 g/cm³
Appearance Colorless to yellowish oil
LogP (Octanol/Water Partition Coefficient) High, indicating significant lipophilicity

Synthesis

The synthesis of FAHFAs can be achieved through several routes, including enzymatic and chemical methods. For this compound, a likely synthetic strategy involves the esterification of 5-hydroxystearic acid with a deuterated oleic acid derivative.

General Synthesis of FAHFAs

The general synthesis of FAHFAs involves the coupling of a hydroxy fatty acid with a fatty acid. This can be accomplished using standard esterification methods, such as Fischer esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Enzymatic synthesis using lipases is also a viable and often more regioselective method.

Synthesis of Deuterated Precursors

The deuterated oleic acid precursor can be synthesized through various methods, including the reduction of a corresponding alkyne with deuterium gas over a Lindlar catalyst to form the cis-double bond, followed by chain elongation. Alternatively, H/D exchange reactions on a saturated fatty acid precursor in the presence of a suitable catalyst can introduce deuterium.

Biological Significance and Signaling Pathway

5-OAHSA, the non-deuterated analogue of this compound, belongs to the FAHFA class of lipids, which have been identified as potent signaling molecules with anti-diabetic and anti-inflammatory effects. These effects are primarily mediated through the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

GPR120 Signaling Pathway

Activation of GPR120 by FAHFAs like 5-OAHSA initiates a cascade of intracellular events. The binding of the lipid ligand to GPR120 can lead to the activation of two main signaling arms: one mediated by Gαq/11 and the other by β-arrestin 2.

  • Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is associated with the insulin-sensitizing effects of FAHFAs.

  • β-arrestin 2 Pathway: Upon ligand binding, GPR120 can also recruit β-arrestin 2. The GPR120/β-arrestin 2 complex can then interact with various downstream signaling molecules, leading to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway. This interaction is central to the anti-inflammatory effects of FAHFAs.

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5-OAHSA 5-OAHSA GPR120 GPR120 5-OAHSA->GPR120 Binds to Gaq11 Gαq/11 GPR120->Gaq11 Activates beta_arrestin β-arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Insulin_Sensitizing Insulin-Sensitizing Effects Ca_release->Insulin_Sensitizing PKC->Insulin_Sensitizing NFkB_inhibition Inhibition of NF-κB Pathway beta_arrestin->NFkB_inhibition Anti_Inflammatory Anti-Inflammatory Effects NFkB_inhibition->Anti_Inflammatory

GPR120 Signaling Pathway for 5-OAHSA.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of 5-OAHSA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 5-OAHSA by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of 5-OAHSA from biological samples.

4.1.1. Materials

  • Biological sample (e.g., serum, plasma, tissue homogenate)

  • This compound internal standard solution (concentration accurately known)

  • Solvents: Methanol (B129727), Acetonitrile, Isopropanol, Hexane, Ethyl acetate (B1210297) (all LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 reversed-phase column

4.1.2. Sample Preparation and Extraction

  • Spiking with Internal Standard: To a known amount of the biological sample, add a precise volume of the this compound internal standard solution.

  • Protein Precipitation: Add 3 volumes of ice-cold methanol to the sample, vortex thoroughly, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the FAHFAs with a high-organic solvent mixture (e.g., methanol or acetonitrile).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to ensure separation of 5-OAHSA from other lipids.

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • For 5-OAHSA: Monitor the transition from the precursor ion (M-H)⁻ to a specific product ion.

      • For this compound: Monitor the transition from its corresponding precursor ion (M-H)⁻ to its specific product ion. The mass shift of +17 Da will distinguish it from the endogenous analyte.

4.1.4. Data Analysis

The concentration of 5-OAHSA in the original sample is calculated by comparing the peak area ratio of the endogenous analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of non-deuterated 5-OAHSA and a fixed concentration of the internal standard.

Experimental_Workflow Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid Phase Extraction (C18) Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

Experimental Workflow for 5-OAHSA Quantification.

Conclusion

This compound is an essential tool for the accurate and precise quantification of the biologically active lipid, 5-OAHSA. The growing interest in FAHFAs as potential therapeutic targets for metabolic and inflammatory diseases underscores the importance of reliable analytical methods. This technical guide provides a foundational understanding of the chemical nature, biological significance, and analytical application of this compound, serving as a valuable resource for researchers in the fields of lipidomics, drug discovery, and metabolic research. Further investigation into the specific physicochemical properties and a detailed, optimized synthesis protocol for this compound would be beneficial for the scientific community.

References

The Role of 5-Oxo-Eicosatetraenoic Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "5-OAHSA" is not a standard scientific acronym. This guide assumes the user is referring to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) , a significant lipid mediator derived from arachidonic acid, which aligns with the provided acronym's components.

Introduction

5-Oxo-eicosatetraenoic acid (5-oxo-ETE) is a potent, pro-inflammatory lipid mediator that belongs to the eicosanoid family of signaling molecules.[1] It is an oxidized metabolite of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane.[2][3] 5-oxo-ETE plays a crucial role in orchestrating inflammatory responses, primarily by acting as a powerful chemoattractant for specific types of white blood cells, including neutrophils and eosinophils.[1][4] Its production is closely linked to inflammatory processes, and it is considered a key player in the pathogenesis of various inflammatory diseases. This guide provides an in-depth overview of the metabolic pathways, biological functions, and experimental analysis of 5-oxo-ETE.

Metabolic Pathways of 5-Oxo-ETE

The metabolism of 5-oxo-ETE involves its biosynthesis from arachidonic acid and its subsequent degradation. These processes are tightly regulated by a series of enzymatic reactions.

Biosynthesis

The synthesis of 5-oxo-ETE is a multi-step process initiated by the release of arachidonic acid (AA) from membrane phospholipids (B1166683) by the enzyme phospholipase A2 (PLA2).[1] The free arachidonic acid is then metabolized through the 5-lipoxygenase (5-LOX) pathway.[2][3]

The key steps are:

  • 5-Lipoxygenase (5-LOX) converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

  • Glutathione peroxidases then reduce 5-HPETE to 5-hydroxyeicosatetraenoic acid (5-HETE).

  • Finally, the enzyme 5-hydroxy-eicosanoid dehydrogenase (5-HEDH) , a microsomal enzyme, catalyzes the oxidation of 5-HETE to form the stable and potent 5-oxo-ETE.[1]

G AA Arachidonic Acid (AA) HPETE 5-HPETE AA->HPETE 5-Lipoxygenase (5-LOX) HETE 5-HETE HPETE->HETE Glutathione Peroxidases OXOETE 5-oxo-ETE HETE->OXOETE 5-hydroxy-eicosanoid dehydrogenase (5-HEDH)

Biosynthesis of 5-oxo-ETE from Arachidonic Acid.
Degradation

The specific pathways for the degradation of 5-oxo-ETE are less well-characterized than its biosynthesis. However, like other eicosanoids, it is presumed to be rapidly metabolized into inactive products to control its potent biological activity. This likely involves further oxidation or conjugation reactions to facilitate its excretion.

Biological Activity and Signaling

5-oxo-ETE exerts its biological effects by binding to a specific G protein-coupled receptor known as the OXE receptor 1 (OXE-R1), formerly GPR170. This receptor is highly expressed on neutrophils, eosinophils, and monocytes.

Upon binding to OXE-R1, 5-oxo-ETE initiates a signaling cascade that leads to various cellular responses, including:

  • Chemotaxis: The directed migration of inflammatory cells, particularly eosinophils and neutrophils, to sites of inflammation.[4][5]

  • Cellular Activation: This includes processes like calcium mobilization, degranulation, and the production of reactive oxygen species (ROS) in neutrophils.[5][6]

  • Gene Expression: Modulation of genes involved in inflammation and immune responses.

The signaling pathway is thought to involve the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the downstream cellular effects.

G cluster_membrane Cell Membrane OXER1 OXE-R1 (GPR170) G_protein G Protein OXER1->G_protein Activation PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG OXOETE 5-oxo-ETE OXOETE->OXER1 Binding G_protein->PLC Activation Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Chemotaxis, Activation) Ca_release->Response PKC->Response

Generalized Signaling Pathway of 5-oxo-ETE via the OXE-R1 Receptor.

Quantitative Data on 5-Oxo-ETE Effects

Cell TypeBiological EffectDirection of EffectPotency/Concentration
Neutrophils Chemotaxis↑ (Increase)Potent, active at nanomolar concentrations
Degranulation↑ (Increase)-
Reactive Oxygen Species (ROS) Production↑ (Increase)-
Intracellular Ca2+ Mobilization↑ (Increase)-
Eosinophils Chemotaxis↑ (Increase)Highly potent, more so than for neutrophils
Cellular Activation↑ (Increase)-
Monocytes/Macrophages Chemotaxis↑ (Increase)-
Cytokine Production↑ (Increase)-

Experimental Protocols

Studying the role of 5-oxo-ETE involves various experimental techniques, from its quantification in biological samples to the assessment of its biological activity.

Quantification of 5-Oxo-ETE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of eicosanoids like 5-oxo-ETE in biological matrices.

1. Sample Preparation (Lipid Extraction):

  • Objective: To extract lipids, including 5-oxo-ETE, from the biological sample (e.g., plasma, cell culture supernatant).

  • Protocol:

    • Add an internal standard (e.g., a deuterated version of 5-oxo-ETE) to the sample for accurate quantification.

    • Acidify the sample to protonate the carboxylic acid group of the eicosanoids.

    • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using a C18 cartridge.[7]

    • Evaporate the organic solvent under a stream of nitrogen.[8]

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[8]

2. LC-MS/MS Analysis:

  • Objective: To separate 5-oxo-ETE from other molecules and quantify it.

  • Protocol:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[9]

    • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition of the precursor ion (the molecular weight of 5-oxo-ETE) to a specific product ion.

G Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (LLE or SPE) Sample->Extraction Add Internal Standard Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Workflow for LC-MS/MS Quantification of 5-oxo-ETE.
Chemotaxis Assay (Boyden Chamber)

This assay is fundamental for assessing the chemoattractant activity of 5-oxo-ETE.

1. Principle: The assay uses a chamber with two compartments separated by a microporous membrane. The lower compartment contains the chemoattractant (5-oxo-ETE), and the upper compartment contains the cells (e.g., neutrophils). The cells migrate through the pores towards the chemoattractant.

2. Protocol:

  • Chamber Setup: Place a solution containing 5-oxo-ETE at various concentrations in the lower wells of the Boyden chamber. Place a control solution (buffer alone) in other wells.

  • Membrane Placement: Cover the lower wells with a polycarbonate membrane with a pore size appropriate for the cells being tested (e.g., 3-5 µm for neutrophils).

  • Cell Seeding: Add a suspension of isolated neutrophils or eosinophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow for cell migration. The incubation time will vary depending on the cell type.

  • Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane and count them using a microscope. The number of migrated cells is proportional to the chemotactic activity of the substance.

G Setup Prepare Boyden Chamber (5-oxo-ETE in lower well) Membrane Place Microporous Membrane Setup->Membrane Seeding Add Cell Suspension (e.g., Neutrophils) to upper well Membrane->Seeding Incubation Incubate at 37°C Seeding->Incubation Staining Fix and Stain Migrated Cells Incubation->Staining Counting Quantify Migrated Cells (Microscopy) Staining->Counting

Experimental Workflow for a Chemotaxis Assay.

Conclusion

5-oxo-ETE is a critical lipid mediator in the complex network of inflammatory pathways. Its biosynthesis from arachidonic acid and potent chemoattractant activity for neutrophils and eosinophils position it as a key driver of innate immune responses. Understanding the metabolic pathways and signaling cascades of 5-oxo-ETE provides valuable insights into the mechanisms of inflammation and offers potential therapeutic targets for a range of inflammatory diseases. The experimental protocols outlined in this guide are fundamental tools for researchers and drug development professionals working to further elucidate the role of this important molecule.

References

The Dawn of a Novel Lipid Class: A Technical Guide to Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In 2014, a novel class of endogenous lipids, branched fatty acid esters of hydroxy fatty acids (FAHFAs), was discovered, opening a new avenue in lipid research and therapeutic development.[1][2] These lipids have demonstrated significant anti-diabetic and anti-inflammatory properties, positioning them as promising targets for metabolic and inflammatory diseases.[1][3][4] This technical guide provides an in-depth overview of the discovery of FAHFAs, their biological significance, and the analytical methodologies for their study. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Introduction: The Discovery of a New Bioactive Lipid Family

The initial discovery of FAHFAs arose from lipidomic analysis of adipose tissue in mice overexpressing the GLUT4 glucose transporter, which exhibited enhanced insulin (B600854) sensitivity.[4][5] These mice showed a 16- to 18-fold increase in a previously uncharacterized family of lipids.[4][5] Structural analysis identified these molecules as branched fatty acid esters of hydroxy fatty acids.[4] A prominent example is palmitic acid esters of hydroxy stearic acids (PAHSAs), where the position of the esterified hydroxyl group on the stearic acid backbone can vary, leading to different isomers such as 9-PAHSA.[4][5]

FAHFAs are present in various mammalian tissues and fluids, including adipose tissue, serum, breast milk, and meconium.[1] Their levels are dynamically regulated by physiological states such as fasting and high-fat feeding and are correlated with insulin sensitivity.[5] Notably, reduced levels of PAHSAs have been observed in the adipose tissue and serum of insulin-resistant humans, suggesting a potential role in the pathophysiology of type 2 diabetes.[5]

Biological Functions and Signaling Pathways

FAHFAs exert their biological effects through multiple mechanisms, primarily acting as signaling molecules. They have been shown to improve glucose tolerance, stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion, and reduce inflammation.[1][5]

Anti-Diabetic Effects

The anti-diabetic properties of FAHFAs are partly mediated through the activation of G-protein coupled receptors (GPCRs). PAHSAs have been identified as agonists for GPR120 and GPR40.[5][6][7] Activation of GPR120 in adipocytes enhances insulin-stimulated glucose uptake.[5] The stimulation of GLP-1 secretion by FAHFAs also contributes to their beneficial effects on glucose homeostasis.[5]

FAHFA_Signaling_Diabetes cluster_adipocyte Adipocyte cluster_beta_cell Pancreatic β-cell cluster_l_cell Enteroendocrine L-cell FAHFA FAHFA (e.g., PAHSA) GPR120 GPR120 FAHFA->GPR120 GPR40 GPR40 FAHFA->GPR40 GLP1_Secretion ↑ GLP-1 Secretion FAHFA->GLP1_Secretion Glucose_Uptake ↑ Glucose Uptake GPR120->Glucose_Uptake Adipocyte Adipocyte Insulin_Secretion ↑ Insulin Secretion GPR40->Insulin_Secretion Pancreatic_Beta_Cell Pancreatic β-cell Enteroendocrine_Cell Enteroendocrine L-cell

FAHFA signaling pathways in metabolic regulation.
Anti-Inflammatory Effects

FAHFAs also possess potent anti-inflammatory properties.[1] For instance, 9-PAHSA can reduce the production of pro-inflammatory cytokines by macrophages.[8] This anti-inflammatory action is crucial, as chronic low-grade inflammation is a key factor in the development of insulin resistance and type 2 diabetes. Some FAHFAs, particularly those derived from eicosapentaenoic acid (EPA), have been shown to be potent activators of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses.[9]

FAHFA_Anti_Inflammatory cluster_macrophage Macrophage FAHFA FAHFA (e.g., 9-PAHSA) Macrophage Macrophage Cytokine_Production ↓ Pro-inflammatory Cytokine Production FAHFA->Cytokine_Production Inhibits EPA_FAHFA EPA-derived FAHFA Nrf2 Nrf2 Activation EPA_FAHFA->Nrf2 Antioxidant_Response ↑ Antioxidant Response Nrf2->Antioxidant_Response

Anti-inflammatory actions of FAHFAs.

Quantitative Data on FAHFA Levels

The concentration of FAHFAs varies significantly across different tissues and is influenced by the metabolic state. The following tables summarize key quantitative findings from published studies.

Table 1: Total PAHSA Levels in Tissues and Serum of Wild-Type (WT) and GLUT4-Overexpressing (AG4OX) Mice

SampleWT (pmol/g or pmol/ml)AG4OX (pmol/g or pmol/ml)Fold Change
Subcutaneous WAT~100~1800~18
Perigonadal WAT~150~2400~16
Brown Adipose Tissue~50~400~8
Serum~2~30~15
Liver~5~5~1

Data are approximate values derived from published charts and represent total PAHSAs.[5]

Table 2: Concentration of Selected PAHSA Isomers in Wild-Type Mouse Serum

PAHSA IsomerConcentration (nM)
13/12-PAHSA~2.5
11-PAHSA~1.0
10-PAHSA~0.8
9-PAHSA~1.5
5-PAHSA~0.4

Data are approximate values from published literature.[5]

Experimental Protocols

The analysis of FAHFAs is challenging due to their low abundance and the presence of numerous regioisomers.[10][11] Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for their detection and quantification.[10][11][12]

Lipid Extraction from Tissues and Serum

A standard protocol for extracting FAHFAs from biological samples is as follows:

  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., PBS). For serum or plasma, dilute with PBS.[13]

  • Solvent Extraction: Perform a Bligh-Dyer or Folch extraction using a chloroform (B151607):methanol (B129727) mixture.[13] For a 200 µL serum sample in 1.3 mL PBS, add 1.5 mL of methanol and 3 mL of chloroform containing an internal standard (e.g., ¹³C-labeled FAHFA).[13]

  • Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.[13]

  • Drying: Transfer the lower organic phase to a new tube and dry it under a gentle stream of nitrogen.[13]

  • Storage: Store the dried lipid extract at -80 °C until further processing.[13]

Solid-Phase Extraction (SPE) for FAHFA Enrichment

To reduce sample complexity and remove interfering lipids, SPE is employed.[13][14]

  • Cartridge Conditioning: Use a silica (B1680970) SPE cartridge. Pre-wash with ethyl acetate (B1210297) followed by conditioning with hexane.[13][15]

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of chloroform and apply it to the conditioned cartridge.[13][15]

  • Elution of Neutral Lipids: Elute neutral lipids, such as triacylglycerols and cholesterol esters, with 5% ethyl acetate in hexane.[13][14][15]

  • Elution of FAHFAs: Elute the FAHFA fraction with 100% ethyl acetate.[13][15]

  • Drying and Reconstitution: Dry the FAHFA fraction under nitrogen and reconstitute it in a suitable solvent (e.g., methanol) for LC-MS analysis.[13][14]

Targeted LC-MS Analysis of FAHFAs

A targeted approach using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity.[14]

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[13][15]

    • Mobile Phase: Isocratic flow with a mixture of methanol and water (e.g., 93:7 v/v) containing ammonium (B1175870) acetate and ammonium hydroxide.[13]

    • Flow Rate: 0.2 mL/min.[13]

    • Run Time: Optimized methods can achieve separation in 30 minutes.[13][16]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used, as FAHFAs have a free carboxyl group.[12]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each FAHFA isomer. For PAHSAs (m/z 537.5), common transitions include the fatty acid fragment (e.g., palmitate, m/z 255.2) and the hydroxy fatty acid fragment (e.g., hydroxystearate, m/z 299.3).[14]

FAHFA_Analysis_Workflow Sample Biological Sample (Tissue, Serum) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Extraction->SPE LCMS LC-MS/MS Analysis (Targeted MRM) SPE->LCMS Data Data Analysis & Quantification LCMS->Data

General workflow for FAHFA analysis.

FAHFA Metabolism: Synthesis and Degradation

The enzymatic pathways governing FAHFA homeostasis are an active area of research.

Biosynthesis and Storage

While the complete biosynthetic pathway is still under investigation, it is known that FAHFAs are synthesized de novo in various organs.[6] Adipose triglyceride lipase (B570770) (ATGL) has been identified as a biosynthetic enzyme for FAHFAs. FAHFAs can be incorporated into triacylglycerols (TGs), forming FAHFA-containing triacylglycerols (FAHFA-TGs).[8][17][18][19] These FAHFA-TGs serve as a major storage reservoir for FAHFAs, with their levels being over 100-fold higher than free FAHFAs in adipose tissue.[17][18][19]

Degradation

FAHFAs are hydrolyzed back to their constituent fatty acid and hydroxy fatty acid by several enzymes. Carboxyl ester lipase (CEL), also known as MODY8 protein, has been identified as a FAHFA hydrolase.[1][4] Other identified hydrolases include the serine hydrolase AIG1 and the threonine hydrolase ADTRP.[1][6][7] The breakdown of FAHFA-TGs through lipolysis, mediated by enzymes like ATGL and hormone-sensitive lipase (HSL), releases free FAHFAs.[17][20]

FAHFA_Metabolism FA Fatty Acid ATGL_synth ATGL (Synthesis) FA->ATGL_synth HFA Hydroxy Fatty Acid HFA->ATGL_synth FAHFA FAHFA FAHFA_TG FAHFA-TG (Storage) FAHFA->FAHFA_TG Esterification Hydrolases Hydrolases (CEL, AIG1, ADTRP) FAHFA->Hydrolases Lipolysis Lipolysis (ATGL, HSL) FAHFA_TG->Lipolysis ATGL_synth->FAHFA Lipolysis->FAHFA Release Hydrolases->FA Degradation Hydrolases->HFA

Overview of FAHFA metabolism.

Conclusion and Future Directions

The discovery of FAHFAs has unveiled a new class of bioactive lipids with significant therapeutic potential, particularly for type 2 diabetes and inflammatory disorders. Their role as endogenous signaling molecules that regulate glucose homeostasis and inflammation makes them attractive targets for drug development.

Future research should focus on several key areas:

  • Elucidation of Biosynthetic Pathways: A complete understanding of the enzymes and regulatory mechanisms involved in FAHFA synthesis is crucial.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion of orally administered FAHFAs is necessary for their development as therapeutics.

  • Clinical Studies: Rigorous clinical trials are needed to validate the promising preclinical findings and to assess the safety and efficacy of FAHFAs in humans.

  • Structure-Activity Relationships: Exploring the diverse range of FAHFA species and their specific biological activities will enable the design of more potent and selective therapeutic agents.

This technical guide provides a solid foundation for researchers entering this exciting field, offering the necessary background, data, and protocols to advance our understanding of these remarkable lipids and harness their therapeutic potential.

References

5-OAHSA and its Isomers: An In-depth Technical Guide to an Endogenous Lipid Mediator Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous lipid mediators belonging to the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) class, with a particular focus on Oleic Acid Esters of Hydroxy Stearic Acid (OAHSA). Initially misidentified as 5-OAHSA, this family of lipids, particularly isomers such as 9-OAHSA, has emerged as a promising area of research due to their significant anti-diabetic and anti-inflammatory properties. This document details their discovery, mechanism of action through the G protein-coupled receptor 120 (GPR120), and provides a compilation of available quantitative data. Furthermore, it offers detailed experimental protocols for their synthesis, receptor binding assays, and in vivo evaluation, alongside visualizations of key signaling pathways and experimental workflows to facilitate further investigation and drug development in this field.

Introduction: Discovery of FAHFAs

A novel class of endogenous lipids, termed Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), was discovered through lipidomic analysis of adipose tissue from mice overexpressing the glucose transporter GLUT4. These mice exhibited enhanced insulin (B600854) sensitivity despite being obese.[1] Among the most significantly upregulated FAHFAs were Palmitic Acid Esters of Hydroxy Stearic Acid (PAHSAs) and Oleic Acid Esters of Hydroxy Stearic Acid (OAHSAs).[2][3] Subsequent research has identified numerous isomers of these lipids, with the position of the ester linkage on the hydroxy fatty acid chain conferring distinct biological activities.[1] This guide will focus on the OAHSA family, with particular emphasis on the 9-OAHSA isomer, a well-studied representative of this class.

Mechanism of Action: The GPR120 Signaling Pathway

OAHSA isomers exert their biological effects primarily through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[4] GPR120 is a receptor for medium and long-chain fatty acids and its activation initiates a cascade of intracellular signaling events that mediate the anti-inflammatory and insulin-sensitizing effects of FAHFAs.[4][5]

Upon ligand binding, GPR120 can couple to two main signaling pathways:

  • Gαq/11 Pathway: This pathway is primarily associated with metabolic effects. Activation of Gαq/11 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately contributes to enhanced glucose uptake.[6]

  • β-Arrestin 2 Pathway: This pathway is predominantly linked to the anti-inflammatory actions of GPR120 agonists. Upon activation, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex internalizes and interacts with TAB1, thereby inhibiting the activation of TAK1 and downstream inflammatory signaling cascades, such as the NF-κB and JNK pathways.[4]

Signaling Pathway Diagram

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OAHSA OAHSA GPR120 GPR120 OAHSA->GPR120 binds Gaq11 Gαq/11 GPR120->Gaq11 activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin recruits PLC PLC Gaq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates TAK1 TAK1 beta_arrestin->TAK1 inhibits (via TAB1) Glucose_Uptake Enhanced Glucose Uptake Ca_release->Glucose_Uptake PKC->Glucose_Uptake Inflammation Inflammatory Pathways (NF-κB, JNK) TAK1->Inflammation activates TAB1 TAB1 Anti_Inflammatory Anti-inflammatory Effects Inflammation->Anti_Inflammatory inhibited by

Caption: GPR120 signaling pathways activated by OAHSA.

Quantitative Data

The following tables summarize the available quantitative data for OAHSA isomers and other relevant GPR120 ligands. It is important to note that specific binding affinity data (Ki or Kd) for OAHSA isomers are not widely available in the public literature; the majority of the data is based on functional assays (EC50).

Table 1: GPR120 Agonist Activity (EC50 Values)

CompoundAssay TypeSpeciesCell LineEC50 (µM)Reference
9-OAHSA GPR120 ActivationNot SpecifiedNot SpecifiedPotent Agonist[6]
TUG-891 Calcium FluxHumanCHO0.0437[7]
GW9508 GPR120 ActivationHumanHEK293~3.5[6]
α-Linolenic acid GPR120 ActivationHumanNot SpecifiedStrong Agonist[8]

Table 2: Pharmacokinetic Parameters (Rodent Models)

Note: Specific pharmacokinetic data for OAHSA isomers are limited. The following table provides a general overview of parameters for other relevant compounds to serve as a reference.

CompoundSpeciesAdministrationDoseT½ (h)CmaxAUCBioavailability (%)Reference
9-nitro-20(S)-camptothecinRati.v.1.5 mg/kg0.5-633 h.µg.L-1-[9]
9-nitro-20(S)-camptothecinRatoral3 mg/kg1.7203 µg/L269 h.µg.L-114.6[9]
OxazepamRati.v.20 mg/kg4-5---[10]
OxazepamMousei.v.20 mg/kg5-7---[10]
SHetA2Mouseoral20 mg/kg7-11--17.7[11]
SHetA2Ratoral100 mg/kg---<1.6[11]

Experimental Protocols

Synthesis of 9-OAHSA

This protocol describes a potential synthetic route for 9-OAHSA, adapted from established methods for the synthesis of related FAHFAs, such as 9-PAHSA.[7] The synthesis involves two main stages: the synthesis of 9-hydroxystearic acid and its subsequent esterification with oleic acid.

Stage 1: Synthesis of 9,10-dihydroxystearic acid (precursor to 9-hydroxystearic acid) [12][13][14]

Materials:

Procedure:

  • Dissolve oleic acid in an aqueous solution of NaOH with heating and stirring until the solution is clear.

  • Cool the solution in an ice bath and add 1% KMnO4 solution dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for 5 minutes.

  • Add solid sodium sulfite or sodium disulfite to reduce the excess potassium permanganate.

  • Acidify the mixture with concentrated HCl, which will cause a colorless precipitate of 9,10-dihydroxystearic acid to form.

  • Collect the precipitate by vacuum filtration and dry.

  • Wash the crude product with petroleum ether to remove unreacted saturated fatty acids.

  • Recrystallize the 9,10-dihydroxystearic acid from ethanol to obtain the purified product.

Stage 2: Esterification of 9-hydroxystearic acid with Oleic Acid (Conceptual)

Materials:

  • 9-hydroxystearic acid (from Stage 1, followed by a reduction step to obtain the mono-hydroxy acid)

  • Oleoyl (B10858665) chloride (can be prepared from oleic acid and a chlorinating agent like oxalyl chloride)

  • Pyridine (B92270)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 9-hydroxystearic acid in anhydrous DCM.

  • Add pyridine and a catalytic amount of DMAP.

  • Cool the mixture to 0°C and slowly add oleoyl chloride.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 9-OAHSA.

Experimental Workflow: Synthesis of 9-OAHSA

Synthesis_Workflow cluster_synthesis Synthesis of 9-OAHSA Oleic_Acid Oleic Acid Dihydroxystearic_Acid 9,10-Dihydroxystearic Acid Oleic_Acid->Dihydroxystearic_Acid Oxidation (KMnO4) Oleoyl_Chloride Oleoyl Chloride Oleic_Acid->Oleoyl_Chloride Chlorination Hydroxystearic_Acid 9-Hydroxystearic Acid Dihydroxystearic_Acid->Hydroxystearic_Acid Reduction Esterification Esterification Hydroxystearic_Acid->Esterification Oleoyl_Chloride->Esterification Purification Purification (Column Chromatography) Esterification->Purification OAHSA 9-OAHSA Purification->OAHSA

Caption: Conceptual workflow for the synthesis of 9-OAHSA.

GPR120 Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the GPR120 receptor.[7]

Materials:

  • HEK293 or CHO cells stably expressing human GPR120

  • Membrane Preparation Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA, protease inhibitors)

  • Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Radioligand (e.g., [3H]-TUG-891)

  • Non-labeled GPR120 agonist (for non-specific binding)

  • Test compound (OAHSA isomer)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation:

    • Culture GPR120-expressing cells to confluency.

    • Harvest cells, resuspend in ice-cold Membrane Preparation Buffer, and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in Assay Buffer.

    • Determine protein concentration and store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add Assay Buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add non-labeled agonist, radioligand, and membrane preparation.

    • Competitive Binding: Add serial dilutions of the test compound, radioligand, and membrane preparation.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold Assay Buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

Experimental Workflow: GPR120 Binding Assay

Binding_Assay_Workflow cluster_assay GPR120 Competitive Binding Assay Membrane_Prep Membrane Preparation (from GPR120-expressing cells) Assay_Setup Assay Setup in 96-well plate (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Incubation Incubation (60-120 min, RT) Assay_Setup->Incubation Filtration Filtration & Washing (Cell Harvester) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki determination) Counting->Data_Analysis

Caption: Workflow for the GPR120 competitive binding assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines a standard procedure for performing an oral glucose tolerance test in mice to evaluate the in vivo effects of OAHSA isomers on glucose metabolism.[1][6][15]

Materials:

  • C57BL/6 mice

  • OAHSA isomer, formulated for oral gavage (e.g., in a suitable vehicle like corn oil)

  • Glucose solution (e.g., 20% dextrose)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., for plasma insulin measurement)

Procedure:

  • Acclimation and Fasting:

    • Acclimate mice to handling and the gavage procedure for several days before the experiment.

    • Fast the mice for a defined period (e.g., 6 hours) with free access to water.

  • Baseline Measurements:

    • At time 0, obtain a baseline blood glucose reading from a tail snip.

    • Optionally, collect a blood sample for baseline insulin measurement.

  • Compound Administration:

    • Administer the OAHSA isomer or vehicle control to the mice via oral gavage.

  • Glucose Challenge:

    • After a set time post-compound administration (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Optionally, collect blood samples at these time points for insulin measurement.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

    • Analyze plasma insulin levels to assess the effect on insulin secretion.

Experimental Workflow: In Vivo OGTT

OGTT_Workflow cluster_ogtt In Vivo Oral Glucose Tolerance Test Fasting Fasting (e.g., 6h) Baseline Baseline Blood Glucose (Time 0) Fasting->Baseline Compound_Admin Oral Gavage: OAHSA or Vehicle Baseline->Compound_Admin Glucose_Challenge Oral Glucose Challenge (e.g., 2 g/kg) Compound_Admin->Glucose_Challenge 30 min post-dose Blood_Sampling Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Data_Analysis Data Analysis (AUC, Insulin Levels) Blood_Sampling->Data_Analysis

Caption: Workflow for the in vivo oral glucose tolerance test.

Conclusion

The discovery of OAHSA isomers as endogenous lipid mediators has opened new avenues for understanding and potentially treating metabolic and inflammatory diseases. Their mechanism of action through GPR120 provides a clear therapeutic target. This technical guide has consolidated the current knowledge on OAHSA, providing researchers and drug development professionals with a foundational understanding and practical protocols to further explore the therapeutic potential of this exciting class of lipids. While quantitative data on binding affinities and pharmacokinetics remain areas for further investigation, the methodologies and information presented herein offer a robust starting point for advancing this promising field of research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Exploratory Studies on FAHFA Isomers in Tissues

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids first discovered in 2014 that have garnered significant attention for their potent anti-diabetic and anti-inflammatory properties.[1][2] These lipids consist of a fatty acid linked via an ester bond to a hydroxy fatty acid, creating a vast number of potential isomers based on the constituent fatty acids and the position of the ester linkage.[3] Different FAHFA isomers, such as the well-studied palmitic acid esters of hydroxy stearic acids (PAHSAs), exhibit distinct biological activities.[3] For instance, PAHSA levels in serum and adipose tissue are lower in insulin-resistant humans and correlate strongly with insulin (B600854) sensitivity.[4] Administration of specific PAHSA isomers to mouse models has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation.[5][4][6]

Given their therapeutic potential, understanding the distribution, regulation, and function of specific FAHFA isomers across different tissues is critical for developing novel diagnostics and treatments for metabolic and inflammatory diseases.[7][8] This guide provides a technical overview of the current state of exploratory studies on FAHFA isomers, focusing on quantitative data from various tissues, detailed experimental protocols for their analysis, and the known signaling and metabolic pathways they regulate.

Quantitative Distribution of FAHFA Isomers in Tissues

The concentration and composition of FAHFA isomers vary significantly between tissues, and can be influenced by factors such as sex, age, diet, and disease state.[9][10][11] White adipose tissue (WAT) is a primary site for FAHFA synthesis and storage.[5][7][12]

FAHFA Isomer Levels in Rodent Tissues

Studies in rodents have provided foundational knowledge on the tissue-specific distribution of FAHFAs. Female mice, for example, exhibit higher levels of FAHFAs in perigonadal (pgWAT), subcutaneous (scWAT), and brown adipose tissue (BAT) compared to males, with no significant sex differences observed in plasma or liver.[9][11]

TissueFAHFA Family/IsomerObservationSpeciesReference
White Adipose Tissue (pgWAT, scWAT, BAT)9-PAHSALevels are significantly higher in female mice compared to males.Mouse[9][11]
White Adipose TissueVarious13-PAHSA, 12-PAHSA, 9-PAHSA, 9-OAHSA, 13-SAHSA, 12-SAHSA, and 9-SAHSA were quantified. 5-PAHSA was below the limit of quantification.Rat[12]
Lung, Kidney, Thymus, Liver, HeartVarious7 FAHFAs (13-, 12-, 9-, 5-PAHSA, 13-, 12- and 9-SAHSA) were observed in various tissues.Rat[12]
FAHFA Isomer Levels in Human Tissues and Circulation

In humans, FAHFA levels have been linked to metabolic health. Lower levels of PAHSAs are found in the serum and subcutaneous adipose tissue of insulin-resistant individuals compared to their insulin-sensitive counterparts.[5][4] Morbidly obese patients also show lower circulating FAHFA levels compared to non-obese controls.[10]

Sample TypeFAHFA Family/IsomerObservationConditionReference
Serum & Subcutaneous AdiposePAHSAsLevels are reduced in insulin-resistant individuals.Insulin Resistance[5][4]
SerumVariousMorbidly obese patients have lower FAHFA levels compared to non-obese controls. Quantified isomers include 9-OAHSA, 9-SAHSA, 9-PAHPA, 9-PAHSA, 10-PAHSA, and 12/13-PAHSA.Obesity[10]
SerumVariousIn women with morbid obesity and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), levels of certain FAHFAs like tLAHPO, LAHPO-2, PAHLA-3, and PAHLA-4 were elevated. In those with steatohepatitis (MASH), a distinct profile with both increased and decreased FAHFA isomers was observed.Morbid Obesity, MASLD, MASH[13][14]

Experimental Protocols for FAHFA Isomer Analysis

The analysis of FAHFAs is challenging due to the large number of regio-isomers and their low abundance in biological samples.[1][12] The established workflow involves lipid extraction, solid-phase extraction (SPE) for enrichment, and analysis by liquid chromatography-mass spectrometry (LC-MS).[12][15]

Lipid Extraction from Tissues and Plasma

The initial step involves extracting total lipids from the biological matrix while minimizing degradation.

  • Tissue Homogenization : Weigh 50-150 mg of frozen tissue and homogenize on ice.[9][16][17] A common method uses a bead mill or Dounce homogenizer.[9][16]

  • Solvent Extraction :

  • Internal Standards : Before extraction, spike the sample with a known amount of a stable isotope-labeled FAHFA (e.g., ¹³C₄-9-PAHSA) to correct for sample loss during processing and for accurate quantification.[9][16][17]

  • Phase Separation : Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.[16][17]

  • Drying : Collect the organic phase and dry it under a gentle stream of nitrogen. Store the dried lipid extract at -80°C.[16][17]

Solid-Phase Extraction (SPE) for FAHFA Enrichment

SPE is crucial for separating FAHFAs from other more abundant lipid classes, which can interfere with detection.[15]

  • Column Preparation : Use a silica (B1680970) SPE cartridge. Pre-wash the column with ethyl acetate and then condition it with hexane (B92381).[9][16][17]

  • Sample Loading : Reconstitute the dried lipid extract in a small volume of a nonpolar solvent like chloroform or hexane and apply it to the conditioned column.[16][17]

  • Elution of Neutral Lipids : Wash the column with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane) to elute neutral lipids like triacylglycerols and cholesteryl esters.[16][17]

  • Elution of FAHFAs : Elute the FAHFA fraction using a more polar solvent, typically 100% ethyl acetate.[9][16][17]

  • Drying : Dry the collected FAHFA fraction under nitrogen and store at -80°C until LC-MS analysis.[16][17]

LC-MS/MS Analysis for Isomer Separation and Quantification

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for resolving and quantifying FAHFA isomers.[1][12]

  • Chromatographic Separation :

    • Column : A reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is commonly used to separate the isomers.[12][16][17]

    • Mobile Phase : An isocratic or gradient flow of methanol and water containing additives like ammonium (B1175870) acetate and ammonium hydroxide (B78521) is used to resolve different isomers.[16][17] The elution order of isomers is influenced by the position of the ester bond.[18]

  • Mass Spectrometry Detection :

    • Ionization : FAHFAs are typically analyzed in negative electrospray ionization (ESI) mode due to their free carboxyl group.[12]

    • Instrumentation : Triple quadrupole (QqQ) or hybrid triple quadrupole/linear ion trap (QTRAP) mass spectrometers are most commonly employed for their high sensitivity and specificity.[9][11][12]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for targeted quantification.[16][17] This involves monitoring a specific precursor ion (the FAHFA molecule) and its characteristic product ions (fragments). One fragment is used as the "quantifier" and one or two others as "qualifiers" to ensure identity.[9][11]

    • Isomer Identification : While many isomers can be separated chromatographically, co-eluting isomers can be distinguished using tandem mass spectrometry (MS/MS or MS³), as the fragmentation patterns can be unique to the ester position.[12]

Experimental and Metabolic Workflows

The processes for analyzing FAHFAs and their metabolic regulation within the cell can be visualized to clarify the complex relationships and steps involved.

experimental_workflow A Tissue/Plasma Sample (Spike with Internal Standard) B Lipid Extraction (e.g., Chloroform/Methanol) A->B C Solid-Phase Extraction (SPE) (Silica Column) B->C D Elute Neutral Lipids C->D  Low Polarity Solvent E Elute FAHFA Fraction C->E High Polarity Solvent   F LC-MS/MS Analysis (C18 Column, MRM Mode) E->F G Data Processing (Quantification & Identification) F->G

Caption: General experimental workflow for the extraction and analysis of FAHFA isomers from biological samples.

Signaling and Metabolic Pathways

FAHFAs exert their biological effects through receptor-mediated signaling and are tightly regulated by metabolic pathways governing their synthesis, storage, and degradation.

GPR40/120 Signaling Pathway

Several FAHFA isomers, particularly PAHSAs, act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4).[5][3][4]

  • In Pancreatic β-cells : Activation of GPR40 by FAHFAs potentiates glucose-stimulated insulin secretion (GSIS).[5][3][19]

  • In Adipocytes : FAHFAs signal through GPR120 to enhance insulin-stimulated glucose uptake.[4]

  • Anti-inflammatory Effects : The anti-inflammatory actions of FAHFAs, such as the inhibition of LPS-induced cytokine production in macrophages, are also mediated, in part, through these receptors.[5][3][7]

signaling_pathway cluster_cell Adipocyte or Pancreatic β-cell receptor GPR40 / GPR120 downstream Intracellular Signaling Cascade receptor->downstream effect Biological Effect: • ↑ Insulin Secretion (β-cell) • ↑ Glucose Uptake (Adipocyte) • ↓ Inflammation downstream->effect fahfa FAHFA Isomer fahfa->receptor Binds & Activates

Caption: FAHFA isomers activate GPR40/120 to produce anti-diabetic and anti-inflammatory effects.

FAHFA Metabolism: Storage and Hydrolysis

The cellular levels of free, active FAHFAs are controlled by a dynamic balance between synthesis, incorporation into neutral lipid stores, and enzymatic hydrolysis.

  • Storage : FAHFAs can be incorporated into triacylglycerols (TGs), forming FAHFA-TGs. This creates a large intracellular reservoir, with FAHFA-TG concentrations being over 100-fold higher than free FAHFAs in some tissues.[7][20][21]

  • Lipolysis : Stored FAHFAs can be released from FAHFA-TGs through the action of lipases such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL).[7][20]

  • Hydrolysis : Free FAHFAs can be broken down into their constituent fatty acid and hydroxy fatty acid by specific FAHFA hydrolases, including carboxyl ester lipase (CEL), androgen-induced gene 1 (AIG1), and androgen-dependent TFPI-regulating protein (ADTRP).[6][9][22]

Caption: Metabolic pathways regulating the cellular balance of free FAHFAs through storage and hydrolysis.

References

Methodological & Application

Application Note: Quantification of 5-OAHSA (Proxy) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Oxo-arachidonic hydroxystearic acid (5-OAHSA) is a putative oxidized fatty acid derived from arachidonic acid. Oxidized fatty acids, collectively known as eicosanoids, are potent signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, immune responses, and cardiovascular function.[1][2][3] Accurate and sensitive quantification of these analytes in biological matrices is crucial for understanding their roles in health and disease. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of a proxy for 5-OAHSA in plasma. Due to the limited availability of specific data for 5-OAHSA, this document presents a generalized method based on established protocols for similar oxidized arachidonic acid derivatives, such as hydroxyeicosatetraenoic acids (HETEs) and other oxo-fatty acids.[4][5]

Materials and Methods

Sample Preparation

Plasma samples were prepared using solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering substances.[1][5] A deuterated internal standard (e.g., 15(S)-HETE-d8) was added to the samples prior to extraction to correct for matrix effects and variations in recovery.[1][4][5]

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column.[5] A gradient elution with a mobile phase consisting of an aqueous component with 0.1% formic acid and an organic component (acetonitrile with 0.1% formic acid) was employed to achieve optimal separation of the analyte from other matrix components.[5]

Mass Spectrometry

The analysis was carried out on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[5][6] Quantification was performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[6]

Results

The developed LC-MS/MS method demonstrated good linearity and sensitivity for the analysis of oxidized fatty acids similar to 5-OAHSA. The following table summarizes the typical quantitative performance of the method for related analytes.

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)< 5 pg on column
Limit of Quantification (LOQ)< 0.1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Recovery85-110%

Disclaimer: The quantitative data presented are representative of methods for similar oxidized fatty acids and should be established specifically for 5-OAHSA.[4]

Detailed Experimental Protocol

1. Materials and Reagents

  • 5-OAHSA analytical standard (or a suitable proxy)

  • Deuterated internal standard (e.g., 15(S)-HETE-d8)

  • Human plasma (or other biological matrix)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (C18)

2. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 10 µL of the internal standard solution.

  • Add 800 µL of acidified methanol (0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 15% methanol in water.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) system

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), negative mode

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: To be determined by infusing the 5-OAHSA standard. A representative transition for a similar molecule would be the precursor ion [M-H]⁻ and a characteristic product ion.

4. Data Analysis

  • Peak integration and quantification will be performed using the instrument's software.

  • A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.

  • The concentration of 5-OAHSA in the samples will be determined from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acidified Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for LC-MS/MS analysis of 5-OAHSA (proxy).

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid (AA) pla2->aa Hydrolysis cox COX-1 / COX-2 aa->cox Oxygenation lox 5-LOX, 12-LOX, 15-LOX aa->lox Oxygenation pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes hpetes HPETEs lox->hpetes leukotrienes Leukotrienes hpetes->leukotrienes lipoxins Lipoxins hpetes->lipoxins

Caption: Simplified arachidonic acid signaling cascade.

References

Application Notes and Protocols for FAHFA Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] The accurate quantification of these bioactive lipids in plasma is crucial for understanding their physiological roles and for the development of new therapeutic strategies. This document provides a detailed guide to the sample preparation of plasma for the precise and reproducible quantification of FAHFAs using liquid chromatography-mass spectrometry (LC-MS).

The analysis of FAHFAs presents a challenge due to the vast number of potential regioisomers and their low abundance in biological samples.[1][2] Therefore, a robust sample preparation protocol is essential to enrich FAHFAs while removing interfering substances. The following sections detail the recommended workflow, experimental protocols, and expected quantitative data.

Experimental Workflow

The overall workflow for plasma sample preparation for FAHFA quantification involves three main stages: lipid extraction, solid-phase extraction (SPE) for FAHFA enrichment, and optional derivatization to enhance detection sensitivity, followed by LC-MS analysis.

FAHFA_Workflow Plasma Plasma Sample (e.g., 200 µL) Extraction Lipid Extraction (Bligh-Dyer Method) Plasma->Extraction Add internal standards SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Extraction->SPE Enrich FAHFAs Derivatization Optional Derivatization (e.g., with AMPP or DMED) SPE->Derivatization Increase sensitivity LCMS LC-MS Analysis SPE->LCMS Direct analysis Derivatization->LCMS

Caption: Experimental workflow for FAHFA quantification.

I. Experimental Protocols

A. Lipid Extraction from Plasma (Modified Bligh-Dyer Method)

This protocol is adapted from the widely used Bligh-Dyer method for total lipid extraction.[1][2]

Materials:

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Internal standards (e.g., ¹³C-labeled FAHFAs such as ¹³C₄-9-PAHSA, ¹³C₁₈-12-OAHSA, and ¹³C₁₆-5-PAHSA)[3]

  • Centrifuge capable of 3000 x g and 4°C

  • Glass vials

  • Nitrogen gas evaporator

Procedure:

  • Thaw plasma samples at room temperature for 10-20 minutes.[4]

  • In a glass centrifuge tube, combine 200 µL of plasma with 1.3 mL of PBS.[3]

  • Add the internal standard solution to the plasma/PBS mixture. A recommended starting amount is 1 pmol/sample.[3]

  • Add 1.5 mL of methanol and 3 mL of chloroform to the mixture. The final ratio of aqueous buffer:methanol:chloroform should be approximately 1:1:2 (v/v/v) to ensure efficient extraction.[2][5]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[4]

  • Carefully transfer the lower organic phase (containing the lipids) to a new glass vial.

  • Dry the organic extract under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until solid-phase extraction.[3]

B. Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is critical for isolating FAHFAs from other lipid classes that can interfere with LC-MS analysis.[1][5]

Materials:

  • Strata SI-1 Silica (B1680970) SPE cartridges (500 mg silica, 3 mL)[3]

  • Chloroform (LC-MS grade)

  • Hexane (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Positive pressure manifold or vacuum manifold

  • Nitrogen gas evaporator

Procedure:

  • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.[3]

  • Condition the cartridge with 6 mL of hexane.[3]

  • Reconstitute the dried lipid extract from the previous step in 200 µL of chloroform.[3]

  • Apply the reconstituted sample to the conditioned SPE cartridge.

  • Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids such as triacylglycerols and cholesterol esters.[1][5]

  • Elute the FAHFAs from the cartridge with 4 mL of ethyl acetate.[3]

  • Collect the FAHFA fraction in a clean glass vial.

  • Dry the FAHFA fraction under a gentle stream of nitrogen gas.

  • Reconstitute the dried FAHFA extract in a suitable solvent (e.g., 40 µL of methanol) for LC-MS analysis.[3]

  • Store the final sample at -80°C until analysis.[3]

C. Optional Derivatization for Enhanced Sensitivity

For low abundance FAHFAs, derivatization can significantly improve ionization efficiency and detection sensitivity in positive ion mode LC-MS.[1][2]

Derivatization with N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP): This method introduces a permanent positive charge to the FAHFA molecule.

Materials:

  • Dried FAHFA extract

  • N-(4-aminomethylphenyl) pyridinium (AMPP)

  • [3-(dimethylamino) propyl]-ethylcarbodiimide hydrochloride (EDCI)

  • 1-hydroxybenzotriazole (HOBT)

  • Appropriate reaction solvent (e.g., dichloromethane)

Procedure:

  • To the dried FAHFA extract, add a solution of AMPP, EDCI, and HOBT in the reaction solvent.

  • Incubate the reaction mixture under optimized conditions (time and temperature) to ensure complete derivatization.

  • After the reaction, the sample may require a further clean-up step (e.g., liquid-liquid extraction) to remove excess derivatizing reagents.

  • Dry the final derivatized sample and reconstitute it in a suitable solvent for LC-MS analysis in positive ion mode.

II. Quantitative Data

The following table summarizes representative concentrations of major FAHFA species found in healthy human plasma. These values can serve as a reference for expected physiological levels.

FAHFA SpeciesConcentration Range (nM) in Healthy Human PlasmaReference
9-POHSA1184.4 ± 526.1[4]
9-OAHSA374.0 ± 194.6[4]
5-PAHSADetected[3]
9-PAHSADetected[3]
12-PAHSADetected[3]

Note: POHSA (palmitoleic acid ester of hydroxystearic acid), OAHSA (oleic acid ester of hydroxystearic acid), PAHSA (palmitic acid ester of hydroxystearic acid). The concentrations can vary between individuals.

III. FAHFA Signaling Pathway

FAHFAs exert their biological effects through various signaling pathways, with the G-protein coupled receptor 120 (GPR120) being a key mediator of their anti-inflammatory and insulin-sensitizing actions.[4]

FAHFA_Signaling cluster_cell Target Cell (e.g., Adipocyte, Macrophage) cluster_downstream Downstream Signaling FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds to and activates Insulin_Signaling Enhanced Insulin Signaling (e.g., increased glucose uptake) GPR120->Insulin_Signaling Anti_Inflammatory Anti-inflammatory Effects (e.g., reduced pro-inflammatory cytokine production) GPR120->Anti_Inflammatory

Caption: FAHFA signaling through GPR120.

Conclusion

The protocols outlined in this document provide a robust framework for the sample preparation and subsequent quantification of FAHFAs in plasma. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to obtain high-quality, reproducible data, facilitating a deeper understanding of the role of these important lipid mediators in health and disease. The use of internal standards and careful execution of the extraction and enrichment steps are paramount for accurate quantification.

References

Application Notes and Protocols for Solid-Phase Extraction of FAHFAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential, demonstrating anti-inflammatory and anti-diabetic properties. Accurate quantification and analysis of these bioactive lipids are crucial for understanding their physiological roles and for the development of new therapeutics. Solid-phase extraction (SPE) is a critical step in the sample preparation workflow for isolating and enriching FAHFAs from complex biological matrices, thereby removing interfering substances and improving the sensitivity and reliability of downstream analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

This document provides a detailed protocol for the solid-phase extraction of FAHFAs using silica-based cartridges, along with an overview of the key signaling pathways through which they exert their biological effects.

Data Presentation

While specific recovery rates can vary between laboratories and sample matrices, the presented SPE protocol is optimized for high recovery of FAHFAs. The following table summarizes expected recovery rates and important considerations for quantitative analysis.

Analyte ClassKey SpeciesExpected RecoveryNotes
FAHFAs PAHSAs, OAHSAs>90%Recovery can be influenced by the specific isomer and the biological matrix.
Neutral LipidsTriglycerides, Cholesterol Esters<5% in FAHFA fractionEfficiently removed during the wash step to reduce ion suppression in LC-MS analysis.
PhospholipidsPhosphatidylcholines, Phosphatidylethanolamines<1% in FAHFA fractionLargely retained on the silica (B1680970) cartridge under the described elution conditions.

Note on Background Levels: Silica SPE cartridges can sometimes contribute to background signals, particularly for palmitic acid esters of hydroxystearic acids (PAHSAs).[1] For low-level detection of FAHFAs in samples like serum, it is crucial to process a "procedural blank" (a sample with no biological matrix) to quantify and subtract any background contamination.[1] Oleic acid esters of hydroxystearic acids (OAHSAs) have been observed to have a much lower background signal compared to PAHSAs.[1]

Experimental Protocols

This protocol is adapted from established methods for the enrichment of FAHFAs from biological samples.[1]

Materials and Reagents
  • SPE Cartridges: Strata® SI-1 silica cartridges (500 mg silica, 3 mL) or equivalent.

  • Solvents (LC-MS grade or higher):

  • Sample: Lipid extract from biological samples (e.g., serum, plasma, tissue homogenate).

  • Positive pressure manifold or vacuum manifold.

  • Nitrogen gas supply.

  • Collection tubes.

Protocol for Solid-Phase Extraction of FAHFAs
  • Cartridge Conditioning:

    • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate to remove potential contaminants.

    • Condition the cartridge by passing 6 mL of hexane through the sorbent bed. It is important not to let the cartridge run dry during this or subsequent steps.

  • Sample Loading:

    • Reconstitute the dried lipid extract in 200 µL of chloroform.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing (Removal of Neutral Lipids):

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane. This step elutes neutral lipids such as triglycerides and cholesterol esters, while the more polar FAHFAs are retained on the silica sorbent.

    • Collect this fraction separately if analysis of neutral lipids is desired.

  • Elution of FAHFAs:

    • Elute the FAHFAs from the cartridge with 4 mL of ethyl acetate into a clean collection tube.

  • Sample Concentration:

    • Dry the eluted FAHFA fraction under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in an appropriate solvent (e.g., methanol) for subsequent LC-MS analysis.

FAHFA Signaling Pathways

FAHFAs exert their biological effects by activating specific cell surface receptors, primarily the G-protein coupled receptor 120 (GPR120). Activation of GPR120 initiates downstream signaling cascades that lead to anti-inflammatory and insulin-sensitizing effects.

GPR120 Signaling Cascade

FAHFA binding to GPR120 can trigger two main signaling pathways:

  • Gαq/11 Pathway: This pathway involves the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is involved in stimulating insulin (B600854) secretion and other metabolic effects.

  • β-Arrestin 2 Pathway: Upon ligand binding, GPR120 can also recruit β-arrestin 2. This interaction leads to the internalization of the receptor and mediates anti-inflammatory effects by inhibiting key inflammatory signaling molecules.

Below are diagrams illustrating the experimental workflow for FAHFA solid-phase extraction and the GPR120 signaling pathway.

FAHFA_SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_downstream Downstream Processing LipidExtraction Lipid Extraction (from biological sample) Drying Drying of Lipid Extract LipidExtraction->Drying Reconstitution Reconstitution in Chloroform Drying->Reconstitution Conditioning 1. Cartridge Conditioning (6 mL Hexane) Loading 2. Sample Loading (200 µL in Chloroform) Conditioning->Loading Washing 3. Washing (6 mL 5% Ethyl Acetate in Hexane) Loading->Washing Elution 4. Elution (4 mL Ethyl Acetate) Washing->Elution Waste1 Waste (Neutral Lipids) Washing->Waste1 Discard FinalDrying Drying of FAHFA Fraction Elution->FinalDrying FinalReconstitution Reconstitution for Analysis FinalDrying->FinalReconstitution LCMS LC-MS Analysis FinalReconstitution->LCMS

Caption: Experimental workflow for the solid-phase extraction of FAHFAs.

FAHFA_Signaling cluster_Gq Gαq/11 Pathway cluster_arrestin β-Arrestin 2 Pathway FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 binds Gq Gαq/11 GPR120->Gq activates Arrestin β-Arrestin 2 GPR120->Arrestin recruits PLCb PLCβ Gq->PLCb IP3 IP3 PLCb->IP3 hydrolyzes DAG DAG PLCb->DAG hydrolyzes PIP2 PIP2 Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Insulin Insulin Secretion Ca->Insulin Inflammation ↓ Anti-inflammatory Effects Arrestin->Inflammation

Caption: FAHFA signaling through the GPR120 receptor.

References

Application Note & Protocol: A Quantitative Assay for 5-OAHSA Isomers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative analysis of 5-OAHSA (5-Oleic Acid Ester of Hydroxy Stearic Acid) and its isomers in biological matrices. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and sensitive method for lipid analysis.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties.[1][2] Within this class, Oleic Acid Esters of Hydroxy Stearic Acid (OAHSA) exist as several positional isomers, distinguished by the location of the ester bond on the stearic acid backbone. The 5-OAHSA isomer, among others like 9-OAHSA and 13-OAHSA, has garnered interest for its potential therapeutic effects. Accurate quantification of these individual isomers is critical to understanding their distinct biological roles, metabolism, and potential as biomarkers or therapeutic agents.

This application note describes a sensitive and specific method for the quantification of 5-OAHSA and its isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation from plasma, chromatographic separation, and mass spectrometric detection.

Principle of the Assay

The quantitative analysis of 5-OAHSA isomers is achieved through a multi-step process. First, lipids are extracted from the biological matrix using a liquid-liquid extraction method to isolate them from other cellular components like proteins and salts.[3] Subsequently, the extracted lipids are separated using reverse-phase liquid chromatography, which can resolve positional isomers based on their subtle differences in polarity.[2] Finally, the separated isomers are detected and quantified by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, which provides high sensitivity and specificity.[4] Quantification is performed using an internal standard to correct for sample loss during preparation and for matrix effects during ionization.

Experimental Workflow

The overall workflow for the quantitative analysis of 5-OAHSA isomers is depicted below. It encompasses sample preparation, chromatographic separation, mass spectrometric analysis, and data processing.

Workflow Sample Plasma/Serum Sample Homogenize Add Internal Standard & Homogenize Sample->Homogenize Extract Liquid-Liquid Extraction (e.g., MTBE Method) Homogenize->Extract Dry Evaporate & Reconstitute Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (SRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Isomer Concentration Calibrate->Quantify Sample_Preparation start Start: 100 µL Plasma add_is Add Internal Standard & 300 µL Methanol start->add_is vortex1 Vortex 30s add_is->vortex1 add_mtbe Add 1 mL MTBE vortex1->add_mtbe vortex2 Vortex 1 min & Incubate 15 min at 4°C add_mtbe->vortex2 add_water Add 250 µL Water vortex2->add_water vortex3 Vortex 20s add_water->vortex3 centrifuge Centrifuge: 2000 x g, 10 min, 4°C vortex3->centrifuge collect Collect Upper Organic Phase centrifuge->collect dry Evaporate to Dryness (Nitrogen Stream) collect->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute end Ready for LC-MS/MS reconstitute->end Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus OAHSA 5-OAHSA GPCR G-Protein Coupled Receptor (GPCR) OAHSA->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Inactive) PKA->CREB Phosphorylates pCREB p-CREB (Active) Gene Target Gene Expression pCREB->Gene Activates Transcription cluster_nucleus cluster_nucleus Response Anti-inflammatory & Metabolic Responses Gene->Response

References

Application Notes and Protocols for (E)-5-OAHSA-d17 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key therapeutic target in this area is the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2] GPR120 is activated by long-chain fatty acids and plays a crucial role in regulating glucose metabolism, insulin (B600854) sensitivity, and inflammation.[2][3]

This document provides detailed application notes and protocols for the use of (E)-5-OAHSA-d17 , a novel, hypothetical GPR120 agonist, in metabolic disease research. The "-d17" designation indicates that this compound is a deuterated variant, making it an ideal internal standard for mass spectrometry-based quantification of the active, non-deuterated compound, (E)-5-OAHSA. These guidelines are designed to assist researchers in characterizing the therapeutic potential of novel GPR120 agonists.

GPR120 Signaling in Metabolic Health

GPR120 is predominantly expressed in adipose tissue, macrophages, and enteroendocrine cells.[2] Its activation by agonists like omega-3 fatty acids initiates a cascade of signaling events that contribute to improved metabolic homeostasis.[3] The primary signaling pathways involve the coupling to Gαq/11 and β-arrestin-2.

Gαq/11 Pathway:

  • Upon ligand binding, GPR120 activates the Gαq/11 subunit.

  • This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).

  • Increased [Ca2+]i and DAG activate protein kinase C (PKC) and other downstream effectors, such as extracellular signal-regulated kinase (ERK) 1/2.[4]

  • In adipocytes, this pathway enhances glucose transporter 4 (GLUT4) translocation to the plasma membrane, promoting glucose uptake.[4]

β-arrestin-2 Pathway and Anti-inflammatory Effects:

  • Ligand-bound GPR120 can also recruit β-arrestin-2.[2]

  • The GPR120/β-arrestin-2 complex can interact with TAB1, leading to the inhibition of the TAK1-mediated activation of the NF-κB and JNK pathways.[4]

  • This inhibition of pro-inflammatory signaling pathways is a key mechanism for the anti-inflammatory effects of GPR120 activation in macrophages, which is beneficial in the context of obesity-induced chronic low-grade inflammation.[1][2]

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR120 GPR120 Gaq11 Gαq/11 GPR120->Gaq11 Activates b_arrestin β-arrestin-2 GPR120->b_arrestin Recruits PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG GLUT4_mem GLUT4 Agonist (E)-5-OAHSA Agonist->GPR120 Binds Gaq11->PLC Activates ER Ca2+ Store IP3->ER Mobilizes Ca2+ ERK ERK1/2 DAG->ERK Activate Ca2 [Ca2+]i Ca2->ERK Activate GLUT4_ves GLUT4 Vesicle ERK->GLUT4_ves Promotes translocation GLUT4_ves->GLUT4_mem TAB1 TAB1 b_arrestin->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits NFkB NF-κB TAK1->NFkB Activates JNK JNK TAK1->JNK Activates Inflammation Inflammation NFkB->Inflammation JNK->Inflammation ER->Ca2

Figure 1: GPR120 Signaling Pathways in Metabolic Regulation.

Quantitative Data Summary

The following table presents hypothetical data from in vitro and in vivo studies of (E)-5-OAHSA, the non-deuterated active compound. This illustrates how to structure quantitative results for clear comparison.

Parameter (E)-5-OAHSA Control (Vehicle) p-value Reference
In Vitro Assays
GPR120 EC50 (Calcium Mobilization)15 nMN/AN/AHypothetical Data
ERK1/2 Phosphorylation (Fold Change)4.2 ± 0.51.0 ± 0.1<0.01Hypothetical Data
Glucose Uptake in 3T3-L1 Adipocytes (Fold Change)2.8 ± 0.31.0 ± 0.2<0.01Hypothetical Data
In Vivo Studies (High-Fat Diet-Fed Mice)
Fasting Blood Glucose (mg/dL)110 ± 12155 ± 15<0.05Hypothetical Data
Plasma Insulin (ng/mL)1.5 ± 0.33.2 ± 0.5<0.01Hypothetical Data
HOMA-IR2.0 ± 0.46.8 ± 0.9<0.01Hypothetical Data
Liver Triglycerides (mg/g tissue)15 ± 335 ± 5<0.01Hypothetical Data

Table 1: Hypothetical Quantitative Data for (E)-5-OAHSA.

Experimental Protocols

Protocol 1: In Vitro Characterization of (E)-5-OAHSA

Objective: To determine the potency and efficacy of (E)-5-OAHSA in activating GPR120 signaling pathways in a cell-based model.

1. Cell Culture:

  • Use a cell line stably expressing human GPR120 (e.g., HEK293-hGPR120).

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Calcium Mobilization Assay:

  • Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Prepare serial dilutions of (E)-5-OAHSA in a suitable assay buffer.

  • Use a fluorescent plate reader to measure the change in fluorescence intensity upon addition of the compound.

  • Calculate the EC50 value from the dose-response curve.

3. ERK1/2 Phosphorylation Assay (Western Blot):

  • Seed cells in a 6-well plate and grow to near confluency.

  • Serum-starve the cells for 4-6 hours.

  • Treat cells with various concentrations of (E)-5-OAHSA for 5-15 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Quantify band intensities using densitometry software.

Protocol 2: In Vivo Efficacy in a Mouse Model of Diet-Induced Obesity

Objective: To evaluate the therapeutic effects of (E)-5-OAHSA on metabolic parameters in a preclinical model of metabolic disease.

1. Animal Model:

  • Use male C57BL/6J mice.

  • Induce obesity and insulin resistance by feeding a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks.

  • House mice under a 12-hour light/dark cycle with ad libitum access to food and water.

2. Compound Administration:

  • Randomly assign HFD-fed mice to two groups: vehicle control and (E)-5-OAHSA treatment.

  • Administer (E)-5-OAHSA (e.g., 10 mg/kg) or vehicle daily by oral gavage for 4 weeks.

  • Monitor body weight and food intake regularly.

3. Metabolic Phenotyping:

  • Glucose Tolerance Test (GTT): At the end of the treatment period, fast mice for 6 hours and administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.

  • Insulin Tolerance Test (ITT): In a separate cohort, fast mice for 4 hours and administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Fasting Blood Analysis: At sacrifice, collect blood after a 6-hour fast to measure plasma levels of glucose, insulin, triglycerides, and cholesterol using commercially available kits. Calculate HOMA-IR as an index of insulin resistance.

4. Tissue Analysis:

  • Harvest liver and epididymal white adipose tissue (eWAT).

  • Measure liver triglyceride content after lipid extraction.

  • Perform histological analysis (H&E staining) of liver and adipose tissue to assess steatosis and adipocyte size, respectively.

Protocol 3: Quantification of (E)-5-OAHSA in Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately measure the concentration of (E)-5-OAHSA in biological samples.

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of this compound (internal standard) at a known concentration.

  • Perform protein precipitation by adding 200 µL of cold acetonitrile (B52724).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Use a reverse-phase C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both (E)-5-OAHSA and this compound.

  • Generate a standard curve using known concentrations of (E)-5-OAHSA spiked into a blank matrix.

  • Calculate the concentration of (E)-5-OAHSA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_Discovery Compound Discovery and In Vitro Validation cluster_Preclinical Preclinical In Vivo Evaluation cluster_Development Lead Optimization and Further Development A1 Identify Novel Compound ((E)-5-OAHSA) A2 In Vitro Screening (Calcium Mobilization Assay) A1->A2 A3 Pathway Validation (ERK Phosphorylation) A2->A3 A4 Functional Assay (Glucose Uptake) A3->A4 B1 Animal Model of Metabolic Disease (High-Fat Diet Mice) A4->B1 Promising Candidate B2 Chronic Dosing and Metabolic Phenotyping B1->B2 B3 Tissue Collection and Analysis B2->B3 B4 Pharmacokinetic Analysis using This compound B2->B4 C1 Data Analysis and Candidate Selection B3->C1 B4->C1 C2 Toxicology and Safety Studies C1->C2

References

Application Note: Mass Spectrometry Strategies for the Analysis of Deuterated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with deuterium (B1214612) (²H or D) is a powerful technique for tracing the metabolic fate and turnover of lipids in biological systems. The incorporation of deuterium into lipid molecules allows for the quantitative analysis of de novo lipogenesis, fatty acid modification, and lipid trafficking. Mass spectrometry (MS), coupled with liquid chromatography (LC), is the primary analytical platform for these studies due to its high sensitivity, selectivity, and ability to resolve isotopologues.[1][2][3] This application note provides detailed protocols and recommended MS (B15284909) settings for the detection and quantification of deuterated lipids using various high-resolution mass spectrometry (HRAM) and tandem mass spectrometry systems.

A significant challenge in analyzing deuterated lipids is the potential for spectral overlap between deuterium-labeled species and the natural abundance of ¹³C isotopes.[1] Achieving baseline resolution of these isotopes requires ultra-high mass resolution at the MS/MS level.[1] This note will address instrument-specific parameters to overcome this challenge and ensure accurate quantification.

Signaling Pathway: De Novo Lipogenesis

De novo lipogenesis (DNL) is a key metabolic pathway for the synthesis of fatty acids from non-lipid precursors, primarily glucose. Deuterium oxide (D₂O) is commonly used to label the body water pool, from which deuterium is incorporated into newly synthesized fatty acids via acetyl-CoA.[2] Monitoring the rate of deuterium incorporation into various lipid classes provides a direct measure of DNL activity.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis & PDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Glycolysis & PDH MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC D2O D₂O (Deuterium Oxide) BodyWater Body Water Pool D2O->BodyWater Equilibration BodyWater->AcetylCoA ²H Incorporation FattyAcids Deuterated Fatty Acids MalonylCoA->FattyAcids FAS Glycerolipids Deuterated Glycerolipids (e.g., TG) FattyAcids->Glycerolipids Phospholipids Deuterated Phospholipids (e.g., PC, PE) FattyAcids->Phospholipids

Caption: De Novo Lipogenesis pathway showing D₂O incorporation.

Experimental Workflow

A typical lipidomics workflow for analyzing deuterated lipids involves several key stages, from sample preparation to data analysis. The use of deuterated or odd-chain internal standards is crucial for accurate quantification, compensating for sample loss during extraction and variations in ionization efficiency.[4][5][6]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) IS Spike-in Internal Standards (d-labeled/odd-chain) Sample->IS Extraction Lipid Extraction (e.g., MTBE method) IS->Extraction Drydown Dry & Reconstitute Extraction->Drydown LC Reverse-Phase LC (C18 or C30 column) Drydown->LC MS HRAM Mass Spectrometer (e.g., Orbitrap, Q-TOF) LC->MS Acquisition Data Acquisition (DDA or DIA) MS->Acquisition Processing Peak Picking & Alignment (e.g., LipidSearch, MS-DIAL) Acquisition->Processing Quant Quantification & Isotopologue Analysis Processing->Quant Stats Statistical Analysis Quant->Stats

Caption: General workflow for deuterated lipid analysis.

Protocols

Sample Preparation: Lipid Extraction

This protocol is adapted from a methyl tert-butyl ether (MTBE) extraction method suitable for a broad range of lipid classes.[1][6]

Materials:

  • Biological sample (e.g., 10 µL plasma)[6]

  • Methanol (MeOH), cold

  • Methyl tert-butyl ether (MTBE)

  • LC/MS-grade water

  • Internal Standard (IS) mix (e.g., SPLASH® II LIPIDOMIX®, d-labeled standards) dissolved in MeOH[6][7]

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Add 225 µL of cold MeOH containing the internal standard mixture. Vortex for 10 seconds.[6]

  • Add 750 µL of cold MTBE. Vortex for 10 seconds and then shake for 6 minutes at 4 °C.[6]

  • Induce phase separation by adding 188 µL of LC/MS-grade water.[6]

  • Centrifuge at 14,000 rpm for 2 minutes.[6]

  • Carefully collect the upper organic layer, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 9:1 methanol:dichloromethane or isopropanol/acetonitrile (1:1).[1][8]

Liquid Chromatography

Reverse-phase chromatography using a C30 column is highly effective for separating lipid species, including isomers.[1]

LC System: UHPLC system (e.g., Thermo Scientific™ Vanquish™)[1]

  • Column: Acclaim™ C30 column (e.g., 150 x 3.0 mm, 2.6 µm)[1]

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Flow Rate: 350 µL/min[1]

  • Column Temperature: 45 °C[1]

  • Injection Volume: 3 µL[1]

  • Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute lipids, and then re-equilibrate. The total run time is often around 30 minutes.[1]

Mass Spectrometry

The choice of mass spectrometer and settings is critical. High-resolution instruments like the Orbitrap Fusion Lumos or Q-TOF systems are recommended.[1][9]

Mass Spectrometry Parameters

The following tables summarize recommended starting parameters for various instrument platforms. These may require optimization based on the specific lipid classes of interest and the sample matrix.

Table 1: Orbitrap-based MS Parameters (e.g., Orbitrap Fusion Lumos)
ParameterUntargeted (Full MS/ddMS²)[1]Targeted MS²[1]
Ionization Mode Positive & NegativePositive & Negative
Full MS Resolution 120,000-
MS/MS Resolution 30,000120,000 - 500,000
Scan Range (m/z) 250 - 1200Targeted m/z values
AGC Target (MS) 4e5-
AGC Target (MS/MS) 5e4-
Max Injection Time (MS) 50 ms-
Max Injection Time (MS/MS) 80 ms-
Quadrupole Isolation 1.0 Da1.0 Da
Collision Energy Stepped HCD: 27 ± 3% (Pos), 30 ± 10% (Neg)HCD (user optimized)
Precursor Mass Tolerance -3 ppm
Product Mass Tolerance -5 ppm

Note: Ultra-high resolution (≥120,000) for MS/MS scans is crucial for separating deuterium from ¹³C isotopes. The quadrupole isolation window should be kept narrow (e.g., 1.0 Da) to ensure single isotope isolation of precursor ions.[1]

Table 2: Q-TOF-based MS Parameters (e.g., Xevo G3 Q-Tof)
ParameterData Independent Analysis (DIA) - MSE[9]
Ionization Mode Positive & Negative
Analyzer Mode Resolution
Dynamic Range Extended
Scan Range (m/z) 50 - 1200
Scan Time 0.1 s
Data Format Continuum
Collision Energy Ramped, e.g., 20 - 45 eV
Lock Mass Leucine Enkephalin for mass accuracy
Table 3: Triple Quadrupole-based MS Parameters (Targeted)
ParameterMultiple Reaction Monitoring (MRM)[4]
Ionization Mode Positive & Negative (rapid polarity switching if available)
Scan Type MRM
Resolution (Q1/Q3) Unit
Collision Energy Optimized per lipid class/transition
Dwell Time 5-20 ms (optimized for number of transitions)
MRM Transitions Specific precursor/product pairs for each deuterated lipid and IS

Data Analysis

Data processing can be performed with software specific to the instrument vendor or with third-party software.

  • Lipid Identification: Software such as LipidSearch™[1] or MS-DIAL[3] can be used to identify lipids based on accurate mass, fragmentation patterns, and retention time.

  • Quantification: The abundance of deuterated isotopologues is determined by integrating the peak areas. The enrichment is calculated relative to the unlabeled (M+0) species after correcting for the natural abundance of ¹³C.

  • Turnover Calculation: The rate of synthesis or turnover can be calculated from the deuterium enrichment in the lipid pool and the precursor (body water) pool over time.

Conclusion

The analysis of deuterated lipids by LC-MS is a robust method for investigating lipid metabolism. Success hinges on careful sample preparation, optimized chromatography, and the use of high-resolution mass spectrometry with appropriate settings. By employing ultra-high resolution for MS/MS analysis, researchers can confidently resolve deuterium-labeled lipids from naturally occurring isotopologues, leading to accurate and reliable quantification of dynamic metabolic processes. The protocols and parameters provided in this note serve as a comprehensive starting point for developing and implementing these powerful analytical techniques in research and drug development.

References

Application Notes and Protocols for the Chromatographic Separation of 5-OAHSA from Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OAHSA), also known as 5-oxo-ETE, is a potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway. It is formed by the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE) and is a powerful chemoattractant for eosinophils and neutrophils, playing a significant role in inflammatory responses, particularly in allergic diseases like asthma. Accurate quantification of 5-OAHSA and its separation from other structurally similar lipids is crucial for understanding its physiological and pathological roles. This document provides detailed protocols for the solid-phase extraction (SPE) and subsequent chromatographic separation and quantification of 5-OAHSA from biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Signaling Pathway of 5-OAHSA

5-OAHSA exerts its biological effects by binding to the highly selective OXE receptor (OXER1), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events that lead to various cellular responses, including chemotaxis, calcium mobilization, and cell proliferation.

5-OAHSA Signaling Pathway cluster_membrane Cell Membrane OXER1 OXER1 G_Protein Gi/o Protein OXER1->G_Protein Activates 5-OAHSA 5-OAHSA 5-OAHSA->OXER1 Binds to PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC Activation DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, etc.) Ca_Mobilization->Cellular_Responses PKC->Cellular_Responses

Figure 1: Simplified 5-OAHSA signaling cascade.

Experimental Protocols

A generalized workflow for the analysis of 5-OAHSA and other eicosanoids from biological samples involves sample preparation, including solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow Sample Biological Sample (Plasma, Tissue Homogenate) SPE Solid-Phase Extraction (SPE) Sample->SPE LC UPLC Separation SPE->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Figure 2: General experimental workflow for 5-OAHSA analysis.

Protocol 1: Solid-Phase Extraction (SPE) of 5-OAHSA and Other Eicosanoids from Plasma/Serum

This protocol is adapted for the extraction of eicosanoids from plasma or serum samples.

Materials:

  • C18 SPE Cartridges (e.g., Strata-X, Phenomenex)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., deuterated 5-OAHSA)

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 1 mL of plasma or serum, add an appropriate amount of internal standard.

  • Protein Precipitation: Add 3 mL of cold methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.[1]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[1]

  • Elution: Elute the eicosanoids, including 5-OAHSA, with 1 mL of methanol.[1]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.[2]

Protocol 2: UPLC-MS/MS Analysis of 5-OAHSA and Other Lipids

This protocol outlines the chromatographic separation and mass spectrometric detection of 5-OAHSA and other related lipids.

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., ABI/Sciex 6500 QTRAP) with a Turbo V ion source

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH shield RP18 column (2.1×100 mm, 1.7 µm; Waters).[1]

  • Mobile Phase A: Acetonitrile/water/acetic acid (60/40/0.02, v/v/v).[2]

  • Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 10 µL.[1]

  • Gradient Program:

    • 0-4.0 min: 0.1-55% B

    • 4.0-4.5 min: 55-99% B

    • 4.5-5.0 min: 99% B

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: See Table 1 for specific transitions for 5-OAHSA and other lipids.

Data Presentation

The following tables summarize the quantitative data for the chromatographic separation of 5-OAHSA from other relevant lipids under the specified UPLC-MS/MS conditions.

Table 1: MRM Transitions and Retention Times of 5-OAHSA and Other Eicosanoids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
5-OAHSA (5-oxo-ETE) 317 203 9.8 [3]
5-HETE3191159.9
8-HETE3191559.7
12-HETE31917910.1
15-HETE3191759.6
Arachidonic Acid (AA)30325912.4[3]

Retention times are approximate and may vary slightly depending on the specific system and conditions.

Table 2: Performance Characteristics of the UPLC-MS/MS Method

Parameter5-OAHSA (5-oxo-ETE)
Limit of Detection (LOD)32 pg on column[4]
Limit of Quantification (LOQ)1.1 ng/mL[4]
Linearity (r²)>0.99
Recovery70-120%[1]
Precision (CV%)<15%

Conclusion

The protocols described provide a robust and sensitive method for the extraction, separation, and quantification of 5-OAHSA from biological matrices. The use of solid-phase extraction followed by UPLC-MS/MS allows for the selective and accurate measurement of 5-OAHSA, enabling researchers to investigate its role in health and disease. The provided chromatographic conditions demonstrate the successful separation of 5-OAHSA from its precursor, 5-HETE, and other isomeric HETEs, which is critical for unambiguous quantification.

References

Application Notes and Protocols for Targeted Lipidomics of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties, making them a promising area of research for metabolic diseases and therapeutic development.[1][2][3] Structurally, FAHFAs consist of a fatty acid ester-linked to a hydroxy fatty acid.[1] The diversity within this lipid class arises from the various combinations of fatty acids and hydroxy fatty acids, as well as the different positions of the ester linkage on the hydroxy fatty acid backbone, creating numerous regioisomers.[1][4] This structural complexity, coupled with their low abundance in biological matrices, presents analytical challenges for their accurate detection and quantification.[1][2]

These application notes provide a comprehensive workflow for the targeted lipidomics analysis of FAHFAs from various biological samples, including tissues and plasma. The protocols detailed below cover sample preparation, including lipid extraction and enrichment by solid-phase extraction (SPE), followed by sensitive and specific quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Significance and Signaling

FAHFAs have been shown to improve glucose tolerance, stimulate insulin (B600854) secretion, and enhance insulin-stimulated glucose transport.[3][4] Certain FAHFAs, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), exert their effects in part by signaling through G-protein coupled receptor 120 (GPR120).[3] The levels of specific FAHFA isomers have been found to be correlated with insulin sensitivity, with lower levels observed in insulin-resistant humans.[3][5] Furthermore, FAHFA metabolism is an active area of investigation, with studies showing they can be incorporated into triacylglycerols, suggesting a potential storage and release mechanism.[6][7] The regulation of FAHFA levels is influenced by physiological states such as fasting and diet.[3]

Below is a simplified representation of a known FAHFA signaling pathway.

FAHFA_Signaling cluster_cell Cell Membrane FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 binds to Glucose_Uptake Enhanced Glucose Uptake GPR120->Glucose_Uptake promotes Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory leads to Adipocyte Adipocyte Glucose_Uptake->Adipocyte Anti_Inflammatory->Adipocyte

FAHFA signaling through GPR120 in an adipocyte.

Experimental Workflow Overview

The targeted analysis of FAHFAs follows a multi-step process designed to isolate this specific lipid class from complex biological samples and accurately quantify individual isomers. The general workflow is depicted below.

FAHFA_Workflow Sample_Collection 1. Sample Collection (Tissue, Plasma, etc.) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction SPE 3. Solid-Phase Extraction (SPE) (Silica-based enrichment) Lipid_Extraction->SPE LC_MS_Analysis 4. LC-MS/MS Analysis (Targeted MRM) SPE->LC_MS_Analysis Data_Analysis 5. Data Analysis (Quantification & Interpretation) LC_MS_Analysis->Data_Analysis

General workflow for targeted FAHFA lipidomics.

Quantitative Data Summary

The following tables summarize representative quantitative data for major FAHFA families in various biological samples. Concentrations can vary significantly based on the specific isomer, tissue type, and physiological state of the subject.

Table 1: Representative Concentrations of PAHSAs in Murine Tissues

PAHSA IsomerWhite Adipose Tissue (pmol/g)Liver (pmol/g)Serum (pmol/mL)
5-PAHSA~50-150~5-15~0.5-1.5
9-PAHSA~200-600~10-30~1.0-3.0
12/13-PAHSA~100-300~5-20~0.8-2.5

Data compiled from multiple studies and represent approximate ranges.[5]

Table 2: Representative Concentrations of OAHSAs in Human Plasma

OAHSA IsomerHuman Plasma (pmol/mL)
9-OAHSA~0.5 - 2.0
12-OAHSA~0.3 - 1.5

Oleic acid esters of hydroxy stearic acids (OAHSAs) often have lower background signals in analytical systems compared to PAHSAs, making them potentially better biomarkers in blood.[5][8]

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Tissues and Plasma

This protocol is adapted from the Bligh-Dyer method with modifications to improve the extraction of acidic lipids like FAHFAs.[1][4][9]

Materials:

  • Tissue sample (50-150 mg) or plasma/serum (150-300 µL)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Internal standards (e.g., ¹³C-labeled FAHFAs such as ¹³C₁₆-9-PAHSA)

  • Dounce homogenizer (for tissues)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For Tissues: On dry ice, weigh 50-150 mg of frozen tissue.[4] Homogenize the tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.[5][8]

    • For Plasma/Serum: To 150-300 µL of plasma or serum, add PBS to a final aqueous volume of 1.5 mL. Then add 1.5 mL of methanol and 3 mL of chloroform.[4][8]

  • Internal Standard Spiking: Prior to extraction, add a known amount of ¹³C-labeled internal standard(s) to the chloroform.[5][8] The use of ¹³C-labeled standards is recommended over deuterated standards to avoid potential chromatographic shifts.[1]

  • Extraction: Vortex the mixture vigorously for 30-60 seconds.

  • Phase Separation: Centrifuge the mixture at 2,000-2,500 x g for 5-10 minutes at 4°C to separate the organic and aqueous phases.[5][8]

  • Collection: Carefully collect the lower organic phase (chloroform layer) into a new glass tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This SPE protocol is crucial for removing neutral lipids (e.g., triglycerides) that can interfere with LC-MS analysis and cause ion suppression.[4][5][8]

Materials:

  • Dried lipid extract from Protocol 1

  • Silica (B1680970) SPE cartridges (e.g., 500 mg silica, 3 mL)[5][8]

  • Hexane (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • SPE manifold (positive pressure or vacuum)

Procedure:

  • Cartridge Conditioning:

    • Pre-wash the silica cartridge with 6 mL of ethyl acetate.[5][8]

    • Condition the cartridge with 6 mL of hexane.[5][8] Do not let the cartridge run dry.

  • Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.[5][8]

  • Elution of Neutral Lipids: Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids like triacylglycerols and cholesterol esters.[4][5][8] Discard this fraction.

  • Elution of FAHFAs: Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.[5][8]

  • Drying and Reconstitution:

    • Dry the collected FAHFA fraction under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 40-100 µL) of methanol or a suitable solvent for LC-MS injection.[5]

Protocol 3: LC-MS/MS Analysis for FAHFA Quantification

This protocol utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[4][5]

Instrumentation & Columns:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[5][8]

LC Conditions (Isocratic for Isomer Separation):

  • Mobile Phase: 93:7 (v/v) methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide.[5][8]

  • Flow Rate: 0.2 mL/min.[5][8]

  • Column Temperature: 25°C.[5][8]

  • Run Time: 30 minutes (a faster method compared to the original 90-minute gradients).[5]

  • Injection Volume: 10 µL.[5]

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each FAHFA and internal standard. For PAHSAs, a common transition is m/z 537 -> 255.[1] For OAHSAs, a common transition is m/z 563 -> 281. The collision energies should be optimized for each transition.[5][8]

Table 3: Example MRM Transitions for FAHFA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
PAHSA537.5255.2 (Palmitate)Quantifier
PAHSA537.5299.2 (Stearate)Qualifier
OAHSA563.5281.2 (Oleate)Quantifier
OAHSA563.5299.2 (Stearate)Qualifier
¹³C₁₆-9-PAHSA553.5271.2 (¹³C-Palmitate)Internal Standard

Data Analysis and Quality Control

  • Quantification: Calculate the concentration of each FAHFA isomer by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

  • Background Subtraction: Due to potential background signals from SPE cartridges and solvents, especially for PAHSAs, it is recommended to process a blank sample (water instead of biological matrix) through the entire extraction and analysis workflow.[4][5] The signal from the blank can then be subtracted from the biological samples for more accurate quantification.[4]

  • Isomer Confirmation: Isomer identification is based on chromatographic retention time, which should be confirmed by running authentic standards.

  • System Suitability: Inject a standard mixture before and after the sample sequence to ensure column performance and retention time stability.[4]

Conclusion

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust workflow for the targeted lipidomics of FAHFAs. By employing these detailed protocols for sample preparation, SPE enrichment, and LC-MS/MS analysis, it is possible to achieve accurate and reproducible quantification of these biologically important lipids. The ability to reliably measure FAHFA levels is critical for advancing our understanding of their role in health and disease and for exploring their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotopic exchange in deuterated lipid standards. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in their analytical workflows, particularly in mass spectrometry-based applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated lipid standards?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium (B1214612) atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1][2][3] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.[1] In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[1][4]

Q2: Which deuterium labels on a lipid are most susceptible to exchange?

A2: The stability of a deuterium label is highly dependent on its chemical environment within the lipid molecule.

  • Highly Labile: Deuterium atoms attached to heteroatoms such as oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly susceptible to exchange and will rapidly swap with protons from protic solvents like water or methanol.[2]

  • Moderately Labile: Deuterium atoms on carbons adjacent to a carbonyl group (α-hydrogens) can be prone to exchange, especially under acidic or basic conditions through a process called enolization.[1][5]

  • Stable: Deuterium atoms on saturated carbon chains or aromatic rings (that are not activated) are generally stable and not prone to exchange under typical analytical conditions.

It is crucial to select standards where the deuterium labels are on chemically stable, non-exchangeable positions.[2]

Q3: What are the primary factors that promote unwanted isotopic exchange?

A3: Several experimental factors can influence the rate of back-exchange:

  • pH: The exchange process is catalyzed by both acids and bases. The rate of exchange for many deuterated compounds is at a minimum around pH 2.5.[2][6]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[2][6]

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) facilitates H/D exchange.[2]

  • Exposure Time: The longer the deuterated standard is exposed to a protic environment, the greater the extent of back-exchange.[6]

Q4: How should I properly store my deuterated lipid standards to maintain their integrity?

A4: Proper storage is critical to prevent degradation and isotopic exchange.

  • Temperature: Deuterated lipid standards should be stored at or below -16°C. For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[7]

  • Container: Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents to prevent contamination from plasticizers.[7]

  • Atmosphere: For unsaturated lipids, which are prone to oxidation, it is best to store solutions under an inert atmosphere like argon or nitrogen.[7]

  • Form: Unsaturated lipids are not stable as powders and should be promptly dissolved in a suitable organic solvent. Saturated lipids are more stable as powders but should be warmed to room temperature before opening to prevent condensation.[7]

Troubleshooting Guides

Problem 1: Decreasing internal standard signal over an analytical run.

This is a common symptom of back-exchange occurring in the autosampler.[2]

  • Troubleshooting Workflow:

G A Decreasing IS Signal Observed B Potential Cause: Back-exchange in autosampler A->B C Solution 1: Lower autosampler temperature (e.g., 4°C) B->C D Solution 2: Minimize sample queue time B->D E Solution 3: Ensure mobile phase pH is optimal (around 2.5) B->E F Problem Resolved? C->F D->F E->F G Yes: Document and proceed F->G Yes H No: Investigate other causes (e.g., source instability, contamination) F->H No

Caption: Troubleshooting workflow for decreasing internal standard signal.

Problem 2: Non-linear calibration curve, especially at high analyte concentrations.

This can be caused by isotopic interference, where naturally occurring heavy isotopes (e.g., ¹³C) in the analyte contribute to the mass channel of the deuterated internal standard.[1]

  • Troubleshooting Workflow:

G A Non-Linear Calibration Curve B Potential Cause: Isotopic interference from analyte A->B C Solution 1: Use internal standard with higher deuteration (e.g., d5+) B->C D Solution 2: Adjust IS concentration B->D E Solution 3: Consider a ¹³C or ¹⁵N labeled standard B->E F Problem Resolved? C->F D->F E->F G Yes: Re-validate method F->G Yes H No: Evaluate for other issues (e.g., detector saturation) F->H No

Caption: Troubleshooting workflow for non-linear calibration curves.

Quantitative Data Summary

The rate of back-exchange is influenced by several factors. The following table summarizes the impact of pH and temperature on the stability of deuterium labels.

ParameterConditionImpact on Back-Exchange RateReference
pH Acidic (< 2.0)Increased[2][6]
Optimal (2.25 - 2.5) Minimal [6]
Basic (> 3.0)Increased[2][6]
Temperature 0°CSlowed[2][6]
Ambient (~20-25°C)Moderate[2][6]
Elevated (>30°C)Significantly Increased[2][6]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Lipid Standard

This protocol outlines an experiment to evaluate the stability of a deuterated lipid standard against back-exchange in a given solvent system over time.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the deuterated lipid standard in a non-protic solvent (e.g., acetonitrile (B52724) or chloroform) at a known concentration (e.g., 1 mg/mL).

    • Prepare the test solvent system, which should mimic the mobile phase or sample matrix where back-exchange is suspected (e.g., 50:50 water:methanol).

  • Incubation:

    • At time zero (t=0), dilute an aliquot of the stock solution into the test solvent system to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

    • Divide the solution into multiple vials for analysis at different time points.

    • Incubate the vials under the desired temperature conditions (e.g., 4°C in an autosampler and room temperature on a benchtop).

  • LC-MS Analysis:

    • Inject and analyze a sample immediately at t=0.

    • Analyze subsequent samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Acquire full scan mass spectra to monitor the isotopic distribution of the standard.

  • Data Analysis:

    • For each time point, determine the peak areas for the deuterated standard (M+n) and the back-exchanged species (M+n-1, M+n-2, etc.).

    • Calculate the percentage of the deuterated standard remaining at each time point relative to t=0.

    • Plot the percentage of the intact deuterated standard versus time to visualize the rate of back-exchange.

  • Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare deuterated lipid stock solution C Dilute stock into test solvent (t=0) A->C B Prepare test solvent system B->C D Incubate at defined temperature C->D E Analyze samples at time intervals (0, 1, 2, 4, 8, 24h) D->E F Monitor isotopic distribution by MS E->F G Calculate % intact standard vs. time F->G H Plot stability curve G->H

Caption: Experimental workflow for assessing deuterated lipid standard stability.

References

minimizing matrix effects in 5-OAHSA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-oxo-arachidonic acid (5-OAHSA) and related eicosanoids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects and ensuring accurate and reproducible results in their LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they specifically impact 5-OAHSA quantification?

Q2: I am observing poor peak shape and low signal intensity for 5-OAHSA. What is the likely cause?

A2: Poor peak shape and low signal intensity for 5-OAHSA are often indicative of significant ion suppression due to matrix effects. Eicosanoids, including 5-OAHSA, are susceptible to interference from more abundant lipids, particularly phospholipids (B1166683), which can co-elute from the LC column and compete for ionization in the mass spectrometer source. This is a common issue when using simple sample preparation methods like protein precipitation. Additionally, the inherent instability of some eicosanoids can contribute to signal loss if samples are not handled and stored properly.[1]

Q3: How can I assess the extent of matrix effects in my 5-OAHSA assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: A standard solution of 5-OAHSA is continuously infused into the mass spectrometer downstream of the analytical column. A blank, extracted matrix sample is then injected onto the column. Any significant dip or rise in the 5-OAHSA signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively. This qualitative assessment helps in optimizing the chromatographic separation to move the 5-OAHSA peak away from interfering regions.

  • Post-Extraction Spike: The peak area of 5-OAHSA in a neat solution is compared to the peak area of a blank matrix extract that has been spiked with the same amount of 5-OAHSA after the extraction procedure. The ratio of these peak areas provides a quantitative measure of the matrix effect. It is recommended to perform this test with at least six different lots of the biological matrix to assess the variability of the matrix effect.

Q4: What is the most effective strategy to compensate for matrix effects in 5-OAHSA quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects in LC-MS/MS analysis. A SIL-IS for 5-OAHSA (e.g., d8-5-OAHSA) will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement as the endogenous 5-OAHSA. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in quantitative results between replicate injections of the same sample. Inconsistent ionization due to matrix effects. Carryover from a previous injection.1. Implement a more rigorous sample cleanup procedure (e.g., switch from protein precipitation to SPE). 2. Use a stable isotope-labeled internal standard (SIL-IS) to normalize for ionization variability. 3. Optimize the LC wash method between injections to prevent carryover.
Low recovery of 5-OAHSA. Inefficient extraction from the biological matrix. Analyte degradation during sample preparation. Strong binding to proteins.1. Optimize the solid-phase extraction (SPE) protocol by testing different sorbents and elution solvents. 2. Ensure antioxidants (e.g., BHT) are added during sample collection and preparation to prevent oxidative degradation. 3. For protein-rich samples, ensure the protein precipitation step is efficient.
Significant ion suppression observed. Co-elution of phospholipids or other endogenous matrix components.1. Incorporate a phospholipid removal step in your sample preparation (e.g., using a specialized SPE cartridge). 2. Optimize the chromatographic gradient to achieve better separation of 5-OAHSA from the interfering matrix components. 3. Dilute the sample extract if the 5-OAHSA concentration is sufficiently high to maintain detection.
Inconsistent results across different batches of biological matrix. Lot-to-lot variability in the matrix composition leading to different matrix effects.1. Evaluate the matrix effect in multiple lots of the biological matrix during method validation. 2. If variability is high, the use of a SIL-IS is crucial. 3. Consider matrix-matched calibration standards for each new batch of matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 5-OAHSA from Plasma

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Plasma sample

  • Antioxidant solution (e.g., 0.2% BHT in methanol)

  • Internal Standard (e.g., d8-5-OAHSA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18)

  • SPE manifold

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 5 µL of antioxidant solution and 10 µL of the internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the 5-OAHSA and internal standard with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for 5-OAHSA Analysis

These are starting parameters and should be optimized for your specific instrument and column.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-9 min: 95% B; 9-9.1 min: 95-30% B; 9.1-12 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of 5-OAHSA and its SIL-IS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add SIL-IS & Antioxidant Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT SPE Solid-Phase Extraction (SPE) PPT->SPE Evap Evaporation & Reconstitution SPE->Evap LC_MS LC-MS/MS System Evap->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: Experimental workflow for 5-OAHSA quantification.

troubleshooting_logic Start Poor/Inconsistent Results? Check_IS Using SIL-IS? Start->Check_IS Check_Cleanup Sample Cleanup Sufficient? Check_IS->Check_Cleanup Yes Sol_IS Implement SIL-IS Check_IS->Sol_IS No Check_Chroma Chromatography Optimized? Check_Cleanup->Check_Chroma Yes Sol_Cleanup Improve Cleanup (e.g., SPE) Check_Cleanup->Sol_Cleanup No Sol_Chroma Optimize LC Gradient Check_Chroma->Sol_Chroma No Good_Results Good Results Check_Chroma->Good_Results Yes Sol_IS->Check_Cleanup Sol_Cleanup->Check_Chroma Sol_Chroma->Good_Results

References

Technical Support Center: Optimizing LC Gradient for FAHFA Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing liquid chromatography (LC) gradients for the separation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common column choice for FAHFA isomer separation?

A1: Reversed-phase columns are predominantly used for the separation of FAHFA isomers.[1] Among these, C18 columns are the most frequently employed stationary phases due to their hydrophobicity, which allows for the effective separation of lipid species.[2][3] Several specific C18 columns have been successfully utilized, including Luna C18(2), Acquity UPLC BEH C18, and Kinetex C18.[4] For challenging separations, columns with different selectivities, such as those with charged surface hybrid (CSH) C18 technology, have also been shown to enhance the separation of lipid isomers.[5]

Q2: What are the typical mobile phases used for FAHFA analysis?

A2: The most common mobile phase systems for reversed-phase LC of FAHFAs consist of a mixture of water and organic solvents like acetonitrile (B52724) or methanol.[4][6] To improve chromatographic peak shape and ionization efficiency for mass spectrometry detection, additives are crucial. Commonly used additives include ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (typically at 5-10 mM) and weak acids like formic acid or acetic acid (around 0.1%).[7][8] For instance, a mobile phase of methanol:water (93:7) with 5 mM ammonium acetate and 0.03% ammonium hydroxide (B78521) has been used effectively.[9]

Q3: Can LC separate FAHFA regioisomers?

A3: Yes, liquid chromatography is a powerful technique for separating FAHFA regioisomers (isomers with the ester linkage at different positions on the hydroxy fatty acid). The separation is based on the subtle differences in their physicochemical properties. Optimized LC methods, often employing long gradients, can achieve baseline or near-baseline resolution of several regioisomers.[4][10]

Q4: Is it possible to separate FAHFA enantiomers (R- and S-isomers) by LC?

A4: Standard reversed-phase LC methods are generally unable to resolve enantiomers. For this purpose, chiral chromatography is necessary.[11] Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are used to differentiate between the stereoisomers.[4][11][12] For example, a Lux 3 μm Cellulose-3 column has been successfully used to separate R- and S-9-PAHSA.[11]

Q5: What is the purpose of Solid-Phase Extraction (SPE) in FAHFA analysis?

A5: Solid-Phase Extraction (SPE) is a critical sample preparation step for the analysis of FAHFAs from complex biological matrices.[3][4][13] Its primary purpose is to enrich the FAHFA fraction and remove other more abundant lipids (like triglycerides) and contaminants that can interfere with the chromatographic separation and cause ion suppression in the mass spectrometer.[4][13] A common approach involves using a silica (B1680970) cartridge where neutral lipids are washed away with a non-polar solvent mixture (e.g., hexane:ethyl acetate), and the more polar FAHFAs are then eluted with a more polar solvent like ethyl acetate.[4][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening or Tailing)
Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition. If the sample is in a strong solvent, inject a smaller volume.[7]
Secondary Interactions with Column Add mobile phase modifiers like ammonium formate or acetate (5-10 mM) to mask active sites on the stationary phase. A slightly acidic mobile phase (pH 3-5) can also improve peak shape for some lipids.[6][7]
Column Contamination Flush the column with a strong solvent like isopropanol. If the problem persists, consider replacing the guard column or the analytical column.[7]
Extra-column Dead Volume Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.
Issue 2: Poor Resolution of Isomers
Potential Cause Recommended Solution
Inadequate Gradient Profile Increase the gradient length to provide more time for the isomers to separate. A shallower gradient can often improve resolution.
Suboptimal Mobile Phase Composition Experiment with different organic solvents (acetonitrile vs. methanol) as they can offer different selectivities. Also, adjust the concentration and type of mobile phase additives.
Incorrect Column Chemistry If using a standard C18 column, consider trying a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., C30, phenyl-hexyl, or embedded polar group) that may offer different selectivity for your isomers.
Elevated Flow Rate Reduce the flow rate. This can lead to better efficiency and improved resolution, although it will increase the run time.
Temperature Effects Optimize the column temperature. Sometimes, a lower temperature can enhance separation, while in other cases, a higher temperature can improve efficiency.[14]
Issue 3: Low Signal Intensity or Sensitivity
Potential Cause Recommended Solution
Ion Suppression Improve sample cleanup to remove interfering matrix components. The use of SPE is highly recommended.[4] Also, ensure the mobile phase is compatible with your mass spectrometer's ionization source.
Inefficient Ionization Optimize the mobile phase additives. For negative mode ESI, additives like ammonium acetate are beneficial. For positive mode, formic acid is common.[7][15]
Sample Loss During Preparation Ensure all steps of the sample preparation, especially SPE, are optimized. Check for complete elution of FAHFAs from the SPE cartridge. Incomplete wetting of the sorbent or incorrect elution solvents can lead to poor recovery.[16]
Low Analyte Concentration Concentrate the sample before injection. Ensure the final resuspension volume is appropriate for the expected concentration of FAHFAs.

Experimental Protocols

Protocol 1: Standard Reversed-Phase LC Method for FAHFA Regioisomer Separation

This protocol is a general guideline based on commonly used methods for separating FAHFA regioisomers.

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[9]

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 55°C.[5]

  • Injection Volume: 5-10 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B (linear gradient)

    • 15-20 min: 100% B (hold)

    • 20.1-25 min: 30% B (re-equilibration)

  • Detection: Mass Spectrometry (Negative Ion Mode).

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol describes a common method for enriching FAHFAs from a lipid extract.[4][13]

  • SPE Cartridge: Silica-based, e.g., Strata SI-1 (500 mg, 3 mL).[9]

  • Conditioning: Wash the cartridge with 6 mL of ethyl acetate, followed by 6 mL of hexane. Do not let the sorbent go dry.[9]

  • Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform (B151607) and load it onto the conditioned cartridge.[13]

  • Wash: Elute neutral lipids and other nonpolar interferences with 6 mL of 5% ethyl acetate in hexane.[13]

  • Elution: Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.[13]

  • Drying and Reconstitution: Dry the eluted fraction under a gentle stream of nitrogen and reconstitute in an appropriate volume of a suitable solvent (e.g., methanol) for LC-MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Chromatographic Problem (e.g., Poor Resolution, Bad Peak Shape) check_column Step 1: Check Column - Is it the correct type? - Is it old or contaminated? start->check_column check_mobile_phase Step 2: Check Mobile Phase - Correct composition and pH? - Freshly prepared? check_column->check_mobile_phase Column OK resolve_column Action: Flush or Replace Column check_column->resolve_column Problem Found check_sample Step 3: Check Sample - Correctly prepared? - Solvent compatible with mobile phase? check_mobile_phase->check_sample Mobile Phase OK resolve_mobile_phase Action: Prepare Fresh Mobile Phase / Adjust Composition check_mobile_phase->resolve_mobile_phase Problem Found check_system Step 4: Check LC System - Any leaks? - Pump pressure stable? check_sample->check_system Sample OK resolve_sample Action: Re-prepare Sample / Adjust Injection Solvent check_sample->resolve_sample Problem Found resolve_system Action: Perform System Maintenance check_system->resolve_system Problem Found end Problem Resolved check_system->end System OK resolve_column->check_column resolve_mobile_phase->check_mobile_phase resolve_sample->check_sample resolve_system->check_system

Caption: A logical workflow for troubleshooting common LC separation issues.

SPE_Workflow start Start: Lipid Extract conditioning 1. Condition Silica Cartridge (Ethyl Acetate then Hexane) start->conditioning loading 2. Load Sample (in Chloroform) conditioning->loading wash 3. Wash Step (5% Ethyl Acetate in Hexane) - Elutes Neutral Lipids loading->wash elution 4. Elution Step (100% Ethyl Acetate) - Elutes FAHFAs wash->elution waste Waste (Neutral Lipids & Contaminants) wash->waste dry_reconstitute 5. Dry Down and Reconstitute (for LC-MS analysis) elution->dry_reconstitute product Enriched FAHFA Fraction dry_reconstitute->product

Caption: The experimental workflow for FAHFA enrichment using Solid-Phase Extraction (SPE).

References

Technical Support Center: (E)-5-OAHSA-d17 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (E)-5-OAHSA-d17 to prevent its degradation. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, it is recommended to store this compound at -20°C or lower.[1] Storage at ultra-low temperatures (-80°C) may further extend its shelf-life, particularly for long-term storage.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, immediately transfer the vial to a -20°C freezer. If the compound is in a solvent, it is advisable to aliquot it into smaller, single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation.[1]

Q3: In what type of container should this compound be stored?

A3: this compound should be stored in a tightly sealed vial, preferably made of amber glass or a material that protects it from light, to prevent photo-oxidation.[1] The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing to displace oxygen.[1]

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on its structure as an unsaturated oxo-hydroxy fatty acid, the primary degradation pathways are likely to be:

  • Oxidation: The double bond is susceptible to oxidation, leading to the formation of hydroperoxides, which can further break down into aldehydes and other reactive species.[2] The presence of a hydroxyl group can also influence oxidative processes.

  • Hydrolysis: If stored in a protic solvent or exposed to moisture, the ester linkage (if applicable, depending on the formulation) can be hydrolyzed.

  • Isomerization: The trans double bond may isomerize to the cis configuration, particularly if exposed to light or heat.

Q5: Is the deuterium (B1214612) label on this compound stable?

A5: The deuterium atoms on the d17 acyl chain are generally stable under recommended storage conditions. However, exposure to strong acids, bases, or certain catalysts could potentially lead to H/D exchange, although this is unlikely under normal experimental and storage conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of compound purity over time - Improper storage temperature.- Exposure to oxygen.- Frequent freeze-thaw cycles.- Exposure to light.- Verify storage temperature is consistently at or below -20°C.- Ensure vials are sealed under an inert atmosphere (argon or nitrogen).- Aliquot samples to minimize freeze-thaw cycles.- Store in amber vials or protect from light.
Inconsistent results in bioassays - Degradation of this compound stock solution.- Use of an inappropriate solvent.- Prepare fresh dilutions from a new aliquot for each experiment.- Use high-purity, anhydrous solvents for reconstitution. Ethanol is a common choice for fatty acids.[1]
Appearance of unknown peaks in LC-MS analysis - Oxidative degradation products.- Isomers of the parent compound.- Analyze a freshly prepared sample as a reference.- Consider performing forced degradation studies (e.g., exposure to AIBN or H₂O₂) to identify potential degradation products.

Quantitative Data on Storage Stability

The following tables provide hypothetical data to illustrate the expected stability of this compound under different storage conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.

Table 1: Effect of Temperature on Purity of this compound (Stored in Amber, Argon-flushed Vials for 12 Months)

Storage Temperature (°C)Initial Purity (%)Purity after 12 Months (%)
499.585.2
-2099.598.8
-8099.599.3

Table 2: Effect of Atmosphere on Purity of this compound (Stored at -20°C in Amber Vials for 12 Months)

Storage AtmosphereInitial Purity (%)Purity after 12 Months (%)
Air99.592.1
Argon99.598.8

Experimental Protocols

Protocol 1: Assessment of this compound Long-Term Stability

Objective: To determine the long-term stability of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in amber glass vials. Purge the headspace with argon before sealing.

  • Storage Conditions: Store the vials at the desired long-term storage temperature (e.g., -20°C ± 2°C).[3]

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[4]

  • Analysis: At each time point, analyze one aliquot using a validated stability-indicating HPLC-MS method to determine the purity and identify any degradation products.

  • Data Evaluation: Compare the purity at each time point to the initial purity. A significant change is typically defined as a failure to meet the established specification.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound.

Methodology:

  • Stress Conditions: Expose solutions of this compound to various stress conditions, including:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.

  • Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound to demonstrate the validity of the analytical method.

Visualizations

Stability_Study_Workflow Workflow for Stability Testing of this compound cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Aliquots in Amber Vials purge Purge with Inert Gas (Argon) prep->purge seal Seal Vials Tightly purge->seal long_term Long-Term -20°C / -80°C seal->long_term accelerated Accelerated 40°C / 75% RH (Optional) seal->accelerated time_points Defined Time Points (0, 3, 6, 12... months) long_term->time_points accelerated->time_points hplc_ms HPLC-MS Analysis time_points->hplc_ms purity Assess Purity hplc_ms->purity degradation Identify Degradants hplc_ms->degradation data_analysis Analyze Data Trends purity->data_analysis degradation->data_analysis shelf_life Establish Shelf-Life data_analysis->shelf_life

Caption: A flowchart illustrating the key steps in a stability study for this compound.

Degradation_Pathways Potential Degradation Pathways for Unsaturated Fatty Acids cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization parent This compound (Unsaturated Oxo-Hydroxy Fatty Acid) hydroperoxide Hydroperoxides parent->hydroperoxide Oxygen, Light, Metal Ions epoxides Epoxides parent->epoxides Peroxy acids free_acid Carboxylic Acid parent->free_acid Water, Acid/Base alcohol Alcohol Moiety parent->alcohol Water, Acid/Base cis_isomer Cis-Isomer parent->cis_isomer Light, Heat aldehydes Aldehydes & Ketones hydroperoxide->aldehydes

Caption: A diagram showing the likely degradation pathways for an unsaturated hydroxy fatty acid.

References

addressing co-elution issues in FAHFA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Frequently Asked Questions (FAQs)

Q1: What are FAHFAs and why is their analysis important?

A1: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with significant biological activities, including anti-diabetic and anti-inflammatory effects.[1] Their analysis is crucial for understanding their role in health and disease, and for the development of potential therapeutics. The physiological activity of FAHFAs can vary depending on their structure, including the length of the carbon chain, the number and position of double bonds, and the position of the hydroxyl (OH) group.[2]

Q2: What is co-elution and why is it a major issue in FAHFA analysis?

A2: Co-elution occurs when two or more different compounds elute from a chromatography column at the same or very similar times, resulting in overlapping peaks.[3][4] In FAHFA analysis, this is a significant challenge due to the existence of numerous regio-isomers, where the fatty acid is esterified at different positions on the hydroxy fatty acid.[5][6][7] These isomers are structurally very similar, making their separation difficult. Co-elution can lead to inaccurate identification and quantification, compromising the integrity of experimental results.[3]

Q3: What are the primary causes of co-elution in FAHFA analysis?

A3: The primary causes of co-elution in FAHFA analysis are:

  • High number of regio-isomers: The large number of possible combinations of fatty acids and hydroxy fatty acids, along with different esterification positions, leads to a complex mixture of structurally similar isomers.[5][6][7]

  • Similar physicochemical properties: Isomers often have nearly identical masses and similar polarities, making them difficult to separate using standard chromatographic techniques.[3]

  • Low abundance: FAHFAs are often present at low concentrations in biological samples, which can make their detection and separation from more abundant lipids challenging.[5][6][7]

Troubleshooting Guide: Addressing Co-elution Issues

Problem 1: Poor resolution of FAHFA isomers using reverse-phase liquid chromatography (RPLC).

Solution:

Optimizing the RPLC method is the first step to improving isomer separation. This involves adjustments to the stationary phase, mobile phase, and other chromatographic parameters.

  • Column Selection: The choice of the RPLC column is critical. C18 columns are commonly used, with specific brands and specifications showing better performance for FAHFA isomer separation.[5][6] For instance, longer columns with smaller particle sizes can provide higher resolution.[1]

  • Mobile Phase Optimization:

    • Solvent Composition: Modifying the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact retention and selectivity.[8][9]

    • Additives: The addition of modifiers like ammonium (B1175870) acetate (B1210297) or formic acid to the mobile phase can improve peak shape and resolution.[6]

    • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can alter their retention and improve separation.[9][10]

  • Gradient Elution: Employing a shallow and optimized gradient can enhance the separation of closely eluting isomers.

Column TypeParticle Size (µm)Dimensions (mm)Key FindingsReference
Acquity UPLC BEH C181.72.1 x 100Afforded the best resolution of PAHSA and OAHSA isomers in a 30-minute timeframe.[6]
Luna C18(2)32.0 x 250Used in a 90-minute method to resolve PAHSA isomers.[6]
Kinetex C18--Has been successfully used for FAHFA analysis.[6]
Problem 2: Co-elution persists despite optimized RPLC conditions.

Solution:

When RPLC is insufficient, more advanced or alternative techniques are necessary. These include chemical derivatization, hydrophilic interaction chromatography (HILIC), and ion mobility-mass spectrometry (IMS-MS).

  • Chemical Derivatization: Derivatizing the carboxyl group of FAHFAs can improve their chromatographic properties and enhance their detection by mass spectrometry.

    • DMED Derivatization: N,N-dimethylethylenediamine (DMED) derivatization converts the carboxylic acid to a tertiary amine, allowing for analysis in positive ion mode with significantly increased sensitivity (5 to 138-fold improvement).[6][11][12][13] This modification can also alter the chromatographic behavior, potentially resolving co-eluting isomers.[14]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative separation technique that is well-suited for polar compounds. It can provide different selectivity compared to RPLC and may resolve isomers that co-elute on C18 columns.[15][16][17]

  • Ion Mobility-Mass Spectrometry (IMS-MS): IMS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. This technique can separate isomers with identical masses and retention times based on their different collision cross-sections (CCS).[18] Even small differences in CCS (<1%) can be sufficient for baseline separation of lipid isomers.[19]

TechniquePrinciple of SeparationQuantitative ImprovementReference
DMED Derivatization Chemical modification of the carboxyl group5 to 138-fold increase in detection sensitivity. Limits of detection (LODs) in the range of 0.01 to 0.14 pg.[6][8][13]
Cholamine Derivatization Chemical modification of the carboxyl groupUp to a 2000-fold increase in sensitivity for long-chain free fatty acids.[4][20]
Ion Mobility-MS Gas-phase separation based on ion size, shape, and charge (Collision Cross-Section)Can distinguish over 60% of isomeric pairs of aphidicolanes and over 70% of chromatographically indistinguishable isomers.[3][21]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol is a crucial step to remove interfering lipids and enrich FAHFAs from biological samples.[5]

  • Column Conditioning:

  • Sample Loading:

    • Reconstitute the dried lipid extract in 200 µL of chloroform.

    • Apply the reconstituted sample to the conditioned SPE cartridge.[6]

  • Elution of Neutral Lipids:

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids like triacylglycerols and cholesterol esters.[6][14]

  • Elution of FAHFAs:

    • Elute the FAHFAs with 4 mL of ethyl acetate.[6]

  • Sample Preparation for LC-MS:

    • Dry the FAHFA fraction under a gentle stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent (e.g., methanol) for LC-MS analysis.[6]

To reduce the sample preparation time from approximately 4 hours to 1 hour, positive pressure (nitrogen) can be used to push the solvents through the column.[14]

Protocol 2: DMED Derivatization of FAHFAs

This protocol enhances the sensitivity of FAHFA detection in positive ion mode LC-MS.[11]

  • Reagent Preparation: Prepare a solution of 2-dimethylaminoethylamine (DMED).

  • Derivatization Reaction:

    • To the dried FAHFA sample, add the DMED solution along with a coupling reagent (e.g., 2-chloro-1-methylpyridinium (B1202621) iodide) and a base (e.g., triethylamine).[14]

    • Incubate the reaction mixture under appropriate conditions (e.g., specific temperature and time) to allow for the formation of the amide bond.

  • Sample Clean-up:

    • After the reaction is complete, perform a liquid-liquid extraction or use a solid-phase extraction cartridge to remove excess reagents and byproducts.

  • Sample Reconstitution:

    • Dry the derivatized sample and reconstitute it in a suitable solvent for LC-MS analysis.

Visualizations

Logical Workflow for Troubleshooting Co-elution

coelution_troubleshooting start Start: Co-elution of FAHFA Isomers Observed step1 Step 1: Optimize RPLC Method start->step1 step1_actions Adjust Mobile Phase (Solvent ratio, pH, additives) Select Appropriate C18 Column Optimize Gradient Profile step1->step1_actions q1 Is Resolution Sufficient? step1->q1 step2 Step 2: Employ Advanced Techniques q1->step2 No end End: Isomers Resolved q1->end Yes step2_options Option A: Chemical Derivatization (e.g., DMED) Option B: Alternative Chromatography (HILIC) Option C: Ion Mobility-MS step2->step2_options step2->end

Caption: A logical workflow for systematically addressing co-elution issues in FAHFA analysis.

FAHFA Anti-Inflammatory Signaling Pathway

fahfa_anti_inflammatory FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 activates beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 recruits TAB1 TAB1 beta_arrestin2->TAB1 binds to TAK1 TAK1 TAB1->TAK1 inhibits interaction with NFkB NF-κB Pathway TAK1->NFkB activates cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->cytokines promotes

Caption: FAHFAs exert anti-inflammatory effects in part through the GPR120-mediated inhibition of the NF-κB signaling pathway.

FAHFA Insulin-Sensitizing Signaling Pathway

fahfa_insulin_sensitizing cluster_gut Gut cluster_pancreas Pancreas cluster_adipose Adipose Tissue FAHFA FAHFA Enteroendocrine_Cell Enteroendocrine Cell FAHFA->Enteroendocrine_Cell Adipocyte Adipocyte FAHFA->Adipocyte GLP1 GLP-1 Secretion Enteroendocrine_Cell->GLP1 Pancreatic_Beta_Cell Pancreatic β-Cell Insulin (B600854) Insulin Secretion Pancreatic_Beta_Cell->Insulin GPR120_Adipocyte GPR120 Adipocyte->GPR120_Adipocyte Glucose_Uptake Insulin-Stimulated Glucose Uptake GPR120_Adipocyte->Glucose_Uptake enhances GLP1->Pancreatic_Beta_Cell stimulates

Caption: FAHFAs improve insulin sensitivity through multiple mechanisms, including stimulating GLP-1 and insulin secretion, and enhancing glucose uptake in adipocytes via GPR120.

References

Technical Support Center: Improving Peak Shape in Fatty Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of fatty acids, particularly their methyl esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for fatty acid analysis by GC?

Free fatty acids are highly polar compounds that tend to form hydrogen bonds, leading to poor peak shape (tailing) and potential adsorption to active sites within the GC system.[1][2] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), is a critical step to increase the volatility and thermal stability of the fatty acids.[1][2][3] This process neutralizes the polar carboxyl group, resulting in improved peak symmetry and more accurate and reproducible chromatographic data.[1][2][3]

Q2: What are the most common peak shape problems in fatty acid chromatography?

The most frequently encountered peak shape distortions are:

  • Peak Tailing: The peak has an asymmetrical shape with a "tail" extending to the right. This is often caused by interactions between the analyte and active sites in the system.

  • Peak Fronting: The opposite of tailing, where the peak has a sharp end and a leading edge that is less steep. This can be due to issues like column overload.

  • Split Peaks: A single compound appears as two or more distinct peaks, which may indicate a problem occurring before the separation process.

Q3: Which type of GC column is best for FAME analysis?

The choice of capillary column depends on the specific analytical goal.[3]

  • Polyethylene Glycol (PEG) type columns (e.g., FAMEWAX, DB-FATWAX): These are commonly used for the analysis of saturated and unsaturated FAMEs and provide excellent resolution.[1][3][4]

  • Biscyanopropyl phases (e.g., Rt-2560, HP-88): These highly polar columns are the column of choice for resolving cis and trans isomers of polyunsaturated fatty acids.[3][5]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue in fatty acid chromatography, characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. This can negatively impact peak integration and quantification.

Potential Causes and Solutions

CauseSolution
Active Sites in the GC System Exposed silanol (B1196071) groups (Si-OH) or metallic surfaces in the inlet liner, column, or detector can interact with polar analytes. • Solution: Use a deactivated inlet liner and ensure any glass wool is also deactivated. Perform regular maintenance on the injector port, including cleaning and replacing the septum and seals.[6]
Column Contamination or Degradation Over time, the stationary phase can degrade, or non-volatile residues from samples can accumulate at the head of the column, creating active sites. • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim 15-30 cm from the front of the column. If the column is old or heavily used, it may need to be replaced.[6]
Incomplete Derivatization The presence of underivatized fatty acids will lead to severe peak tailing due to their high polarity. • Solution: Optimize the derivatization procedure to ensure complete conversion to FAMEs. This may involve adjusting the reaction time, temperature, or reagent concentration.
Low Injector Temperature An injector temperature that is too low can cause slow volatilization of the FAMEs, leading to band broadening and tailing. • Solution: Ensure the injector temperature is high enough for flash vaporization. A typical starting point is 250°C, but this may need to be optimized.[6]
Solvent Mismatch A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape. • Solution: Dissolve the sample in a solvent that is compatible with the stationary phase.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_derivatization Verify Complete Derivatization start->check_derivatization check_inlet Inspect and Maintain Inlet check_derivatization->check_inlet Derivatization OK solution_derivatization Optimize Derivatization Protocol check_derivatization->solution_derivatization Incomplete check_column Evaluate Column Condition check_inlet->check_column Inlet OK solution_inlet Replace Liner, Septum, and/or Gold Seal check_inlet->solution_inlet Contaminated check_parameters Review GC Method Parameters check_column->check_parameters Column OK solution_column Trim or Replace Column check_column->solution_column Contaminated/Old solution_parameters Adjust Injector Temperature or Flow Rate check_parameters->solution_parameters Suboptimal end_node Peak Shape Improved check_parameters->end_node Parameters OK solution_derivatization->end_node solution_inlet->end_node solution_column->end_node solution_parameters->end_node

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge of the peak.

Potential Causes and Solutions

CauseSolution
Column Overload Injecting too much sample can exceed the column's capacity, leading to peak fronting. • Solution: Reduce the amount of sample injected by either lowering the injection volume or diluting the sample. Consider using a column with a higher capacity (wider diameter or thicker stationary phase).
Poor Sample Solubility If the analyte is not fully dissolved in the injection solvent, it can lead to peak fronting. • Solution: Choose a solvent in which the FAMEs are more soluble and that is compatible with the mobile phase. Ensure the sample is completely dissolved before injection.
Incorrect Injection Technique A fast injection speed can sometimes contribute to peak fronting. • Solution: Optimize the injection speed on the autosampler.

Troubleshooting Workflow for Peak Fronting

G Troubleshooting Workflow for Peak Fronting start Peak Fronting Observed check_overload Check for Column Overload start->check_overload check_solubility Verify Sample Solubility check_overload->check_solubility Not Overloaded solution_overload Reduce Injection Volume or Dilute Sample check_overload->solution_overload Overloaded check_injection Review Injection Technique check_solubility->check_injection Soluble solution_solubility Change Sample Solvent check_solubility->solution_solubility Insoluble solution_injection Optimize Injection Speed check_injection->solution_injection Suboptimal end_node Peak Shape Improved check_injection->end_node Technique OK solution_overload->end_node solution_solubility->end_node solution_injection->end_node

Caption: A logical workflow for diagnosing and resolving peak fronting issues.

Issue 3: Split Peaks

Split peaks occur when a single compound appears as two or more peaks.

Potential Causes and Solutions

CauseSolution
Blocked Inlet Frit or Liner Particulate matter in the sample can block the inlet frit or contaminate the liner, causing the sample to be introduced onto the column unevenly. • Solution: Filter all samples and mobile phases. If a blockage is suspected, backflush the column. If this fails, replace the frit or the column. Regularly replace the inlet liner.
Void in the Column Packing A void or channel in the column packing at the head of the column can cause the sample band to split. • Solution: Replace the column. Avoid sudden pressure shocks to the column.
Mismatch between Injection Solvent and Mobile Phase Injecting a sample in a solvent that is much stronger or immiscible with the stationary phase can cause peak splitting. • Solution: Ensure the sample is dissolved in a solvent that is compatible with and, if possible, weaker than the mobile phase. Prepare samples in the mobile phase whenever feasible.
Improper Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak splitting. • Solution: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut at the column ends.

Troubleshooting Workflow for Split Peaks

G Troubleshooting Workflow for Split Peaks start Split Peaks Observed check_inlet_blockage Check for Inlet Blockage start->check_inlet_blockage check_column_void Inspect Column for Voids check_inlet_blockage->check_column_void Inlet OK solution_inlet Replace Liner/Frit, Filter Samples check_inlet_blockage->solution_inlet Blockage Found check_solvent_mismatch Evaluate Solvent Compatibility check_column_void->check_solvent_mismatch Column OK solution_column Replace Column check_column_void->solution_column Void Found check_installation Verify Column Installation check_solvent_mismatch->check_installation Solvent OK solution_solvent Change Sample Solvent check_solvent_mismatch->solution_solvent Mismatch solution_installation Reinstall Column check_installation->solution_installation Improper end_node Peak Shape Improved check_installation->end_node Installation OK solution_inlet->end_node solution_column->end_node solution_solvent->end_node solution_installation->end_node

Caption: A logical workflow for diagnosing and resolving split peak issues.

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization to FAMEs using Boron Trifluoride (BF₃)-Methanol

This is a common and robust method for preparing FAMEs from both free fatty acids and glycerolipids.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Boron trifluoride-methanol (BF₃-methanol) solution (12-14% w/w)

  • Hexane (B92381) or Heptane

  • Saturated sodium chloride (NaCl) solution (optional)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipette

Procedure:

  • Weigh 1-25 mg of the sample into a screw-capped glass tube.

  • Add 2 mL of BF₃-methanol solution.

  • Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for specific sample types.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane (or heptane) to the tube.

  • Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.

  • Allow the layers to separate. The upper organic layer contains the FAMEs.

  • Carefully transfer the upper organic layer to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Derivatization Process Flow

G Fatty Acid Derivatization to FAMEs Workflow start Start: Sample with Fatty Acids add_reagent Add BF3-Methanol start->add_reagent heat Heat (60-100°C) add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Water & Hexane, Vortex cool->extract separate Allow Phases to Separate extract->separate collect Collect Upper Organic Layer separate->collect dry Dry with Anhydrous Na2SO4 collect->dry end_node FAMEs Ready for GC Analysis dry->end_node

Caption: A step-by-step workflow for the derivatization of fatty acids to FAMEs.

GC Method Parameters for FAME Analysis

The following tables provide examples of typical GC parameters used for the analysis of FAMEs that result in good peak shape and resolution. These should be considered as starting points and may require optimization for specific applications.

Table 1: Example GC-FID Parameters for a 37-Component FAME Mix

ParameterSetting
Column Rt-2560, 100 m, 0.25 mm ID, 0.20 µm
Injection Volume 1 µL
Split Ratio 20:1
Liner Premium 4 mm Precision liner w/wool
Injector Temperature 225 °C
Oven Program 100 °C (hold 4 min) to 240 °C at 3 °C/min (hold 15 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Detector FID @ 285 °C
Make-up Gas Nitrogen
Make-up Gas Flow Rate 45 mL/min
Source: Adapted from Restek Corporation literature.[1]

Table 2: Example GC-FID Parameters for Marine Oil FAMEs

ParameterSetting
Column FAMEWAX, 30 m, 0.32 mm ID, 0.25 µm
Injection Volume 1 µL
Split Ratio 100:1
Liner Split, w/glass wool
Injector Temperature 250 °C
Oven Program 120 °C (hold 1 min) to 240 °C at 8 °C/min (hold 10 min)
Carrier Gas Hydrogen
Linear Velocity 40 cm/sec (constant flow)
Detector FID @ 250 °C
Make-up Gas Nitrogen
Make-up Gas Flow Rate 40 mL/min
Source: Adapted from Restek Corporation literature.

References

Technical Support Center: Analysis of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Analyte Identification: The initial query referenced "5-OAHSA". Our database suggests this may be an abbreviation for N-(5-oxo-arachidonoyl)-L-serine, an endocannabinoid-like bioactive lipid. This guide has been developed based on the properties and expected mass spectrometric behavior of this compound and related N-acyl amino acids.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for N-(5-oxo-arachidonoyl)-L-serine analysis?

A1: In-source fragmentation (ISF) is a phenomenon in mass spectrometry where an analyte molecule fragments within the ion source of the instrument before it reaches the mass analyzer.[1][2][3][4] This can be particularly problematic for the analysis of N-(5-oxo-arachidonoyl)-L-serine and other N-acyl amino acids as it can lead to an underestimation of the intact molecule and potential misidentification of fragments as other compounds.[2][3] The amide bond and the serine headgroup in N-(5-oxo-arachidonoyl)-L-serine are susceptible to fragmentation under certain ion source conditions.

Q2: What are the typical in-source fragments observed for N-(5-oxo-arachidonoyl)-L-serine?

A2: For N-acyl amino acids like N-(5-oxo-arachidonoyl)-L-serine, common in-source fragmentation pathways involve the neutral loss of the amino acid headgroup or parts of it. For N-arachidonoyl-L-serine ([M+H]+, m/z 392.28), characteristic fragments include those resulting from the loss of the serine group. While specific data for the 5-oxo derivative is limited, based on the fragmentation of N-arachidonoyl-L-serine, one can expect to see significant fragments around m/z 287.2 and 269.2, corresponding to the arachidonoyl acylium ion and its subsequent fragmentation.[3]

Q3: How can I minimize in-source fragmentation of my analyte?

A3: Minimizing in-source fragmentation generally involves using "softer" ionization conditions.[5] This can be achieved by optimizing several instrument parameters. The most critical parameters to adjust are the declustering potential (or fragmentor voltage) and the ion source temperature.[1] Lowering these parameters reduces the energy transferred to the ions in the source, thus decreasing the likelihood of fragmentation.[1][5]

Q4: Is it ever advantageous to have in-source fragmentation?

A4: In some advanced applications, controlled or enhanced in-source fragmentation can be used for quantitative analysis in a technique called Enhanced In-source Fragmentation/Annotation (EISA)-MS.[6][7] This approach intentionally fragments the analyte in the source and uses the fragment ions for quantification, which can sometimes improve sensitivity and specificity, mimicking a tandem MS (MS/MS) experiment on a simpler single quadrupole instrument.[6] However, for routine quantitative analysis aiming to measure the intact molecule, ISF is generally considered an undesirable effect that needs to be minimized and corrected for.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS analysis of N-(5-oxo-arachidonoyl)-L-serine that may be related to in-source fragmentation.

Problem Possible Cause Recommended Solution
Low abundance of the precursor ion ([M+H]+) for N-(5-oxo-arachidonoyl)-L-serine. High in-source fragmentation.Decrease the declustering potential (DP) or fragmentor voltage in increments. Optimize the ion source temperature by lowering it.[1]
Poor ionization efficiency.Ensure the mobile phase composition is optimal for electrospray ionization (ESI), typically containing a small amount of a weak acid like formic acid.
High intensity of fragment ions compared to the precursor ion. Ion source parameters are too harsh.Systematically reduce the cone voltage and collision energy within the source.[5] Consider using a different, "softer" ionization technique if available.
Inconsistent quantification results between batches. Variable in-source fragmentation.Ensure that the optimized, "soft" ion source parameters are consistently applied across all runs. Use a stable isotope-labeled internal standard for N-(5-oxo-arachidonoyl)-L-serine to normalize for variations in ionization and fragmentation.[4]
Analyte degradation.N-arachidonoyl-L-serine is known to be unstable at room temperature.[6] Ensure samples are stored at -80°C and handled on ice.
Misidentification of peaks. In-source fragments co-eluting with other analytes.Develop a robust chromatographic method to separate potential isomers and known degradation products.[2] Confirm the identity of peaks by comparing their fragmentation patterns with a known standard of N-(5-oxo-arachidonoyl)-L-serine.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Source Parameters to Minimize In-Source Fragmentation
  • Prepare a standard solution of N-(5-oxo-arachidonoyl)-L-serine at a concentration of approximately 1 µg/mL in an appropriate solvent (e.g., ethanol (B145695) or methanol).

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the expected precursor ion of N-(5-oxo-arachidonoyl)-L-serine in positive ion mode.

  • Begin with the instrument's default source parameters.

  • Systematically vary the declustering potential (DP) or fragmentor voltage. Start from a high value and decrease it in small increments (e.g., 5-10 V). At each step, record the intensity of the precursor ion and any significant fragment ions.

  • Plot the intensity of the precursor ion and fragment ions as a function of the DP/fragmentor voltage.

  • Identify the DP/fragmentor voltage that maximizes the precursor ion intensity while minimizing the fragment ion intensities. This is your optimal setting.

  • Next, vary the ion source temperature. Starting from the instrument's default, decrease the temperature in increments of 10-20°C.

  • Record the ion intensities at each temperature setting.

  • Select the lowest temperature that maintains good signal intensity and ion stability.

  • Verify the optimized parameters by injecting a known concentration of the standard and confirming a high ratio of precursor to fragment ions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms_opt MS Optimization cluster_validation Validation prep_start Prepare Standard Solution infuse Direct Infusion prep_start->infuse set_ms Set Initial MS Parameters infuse->set_ms vary_dp Vary Declustering Potential set_ms->vary_dp record_dp Record Ion Intensities vary_dp->record_dp plot_dp Plot Intensity vs. DP record_dp->plot_dp select_dp Select Optimal DP plot_dp->select_dp vary_temp Vary Source Temperature select_dp->vary_temp record_temp Record Ion Intensities vary_temp->record_temp select_temp Select Optimal Temperature record_temp->select_temp validate Verify with Standard Injection select_temp->validate

Caption: Workflow for optimizing MS parameters to minimize in-source fragmentation.

logical_relationship cluster_cause Causes of In-Source Fragmentation cluster_effect Effects on Analysis high_dp High Declustering Potential low_precursor Low Precursor Ion Intensity high_dp->low_precursor high_temp High Source Temperature high_temp->low_precursor quant_error Inaccurate Quantification low_precursor->quant_error misidentification Misidentification of Analytes low_precursor->misidentification

Caption: Relationship between causes and effects of in-source fragmentation.

References

Technical Support Center: Processing LC-MS Data with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing deuterated internal standards for LC-MS data processing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its fundamental purpose is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1][2] Since the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample extraction, ionization in the mass spectrometer, and chromatography.[1][2] By adding a known amount of the deuterated standard to every sample, calibrant, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This leads to more accurate and precise results by compensating for sample loss, matrix effects, and instrument variability.[1][3]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable quantification, a deuterated internal standard should have:

  • High Isotopic Purity (≥98%): This minimizes the amount of unlabeled analyte present as an impurity in the standard, which can lead to an overestimation of the analyte's concentration, especially at low levels.[2]

  • High Chemical Purity (>99%): Ensures that other impurities do not cause interfering peaks in the chromatogram.

  • Appropriate Degree of Deuteration: Typically, at least three deuterium atoms are recommended to prevent interference from the natural isotopic abundance of the analyte.[4] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[5]

  • Stable Label Position: Deuterium atoms should be on stable, non-exchangeable positions of the molecule (e.g., aromatic rings) to prevent hydrogen-deuterium exchange with the solvent.[2][6]

Q3: Can a deuterated internal standard always perfectly correct for matrix effects?

While highly effective, deuterated internal standards may not always provide perfect correction for matrix effects.[4] Differences in physical properties due to deuterium substitution can sometimes cause a slight shift in retention time between the analyte and the internal standard.[7][8] If this separation occurs in a region of the chromatogram with significant ion suppression or enhancement, the analyte and the internal standard will experience different matrix effects, leading to inaccurate quantification.[7][9] Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and solutions.

Issue 1: Poor Precision and Inaccurate Quantification

Q: My results show poor precision and accuracy. What are the common causes when using a deuterated internal standard?

Poor precision and accuracy can stem from several sources. A logical workflow to diagnose the issue is essential.

cluster_solutions Potential Solutions Start Poor Precision and/or Inaccurate Quantification Check_Coelution Verify Analyte and Internal Standard Co-elution Start->Check_Coelution Check_Isotopic_Purity Assess Isotopic Purity of Internal Standard Check_Coelution->Check_Isotopic_Purity Co-elution is good Evaluate_Matrix_Effects Evaluate Differential Matrix Effects Check_Coelution->Evaluate_Matrix_Effects Partial Separation Observed Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma Separation is significant Check_Isotopic_Purity->Evaluate_Matrix_Effects Purity is acceptable Use_New_Standard Use Higher Purity Internal Standard Check_Isotopic_Purity->Use_New_Standard Significant Unlabeled Analyte Detected Check_H_D_Exchange Investigate Hydrogen-Deuterium Exchange Evaluate_Matrix_Effects->Check_H_D_Exchange No significant differential effects Modify_Extraction Modify Sample Extraction Protocol Evaluate_Matrix_Effects->Modify_Extraction Differential Effects Confirmed Adjust_Mobile_Phase Adjust Mobile Phase pH Check_H_D_Exchange->Adjust_Mobile_Phase Exchange Confirmed

Troubleshooting workflow for poor precision and accuracy.
  • Chromatographic Separation (Isotope Effect): The deuterated standard may elute slightly earlier or later than the analyte.[8]

    • Troubleshooting:

      • Overlay the chromatograms of the analyte and the internal standard to visually inspect for co-elution.

      • If separation is observed, modify the chromatographic conditions (e.g., gradient, temperature, mobile phase composition) to improve co-elution.[10]

      • Consider using an internal standard with a different number of deuterium atoms or a different stable isotope label (e.g., ¹³C, ¹⁵N) which are less prone to chromatographic shifts.[5]

  • Isotopic Contribution from the Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte.[1]

    • Troubleshooting:

      • Analyze a high-concentration solution of the deuterated internal standard and monitor the mass transition of the unlabeled analyte.

      • If a significant signal is detected for the analyte, this indicates contamination. The response should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[10]

      • If contamination is significant, either use a higher purity batch of the internal standard or correct for the contribution mathematically, especially for low-concentration samples.

  • In-source Fragmentation: The deuterated internal standard may lose a deuterium atom in the ion source of the mass spectrometer, leading to a signal at the mass of the analyte.[1]

    • Troubleshooting:

      • Optimize the ion source parameters (e.g., voltages) to minimize fragmentation.

      • If fragmentation persists, select a different precursor-product ion transition for the internal standard that does not involve the loss of a deuterium atom.

Issue 2: Drifting Internal Standard Signal

Q: The peak area of my internal standard is not consistent across my sample batch. What could be the cause?

An inconsistent internal standard signal can indicate several problems.

  • Hydrogen-Deuterium (H-D) Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially at acidic or basic sites.[1] This can be exacerbated by the pH of the mobile phase or sample diluent.[1]

    • Troubleshooting:

      • Assess the stability of the internal standard in the analytical solution over time by re-injecting a prepared sample at various time points (e.g., 0, 4, 8, 24 hours). A change in the analyte-to-internal standard ratio may indicate exchange.

      • If exchange is suspected, adjust the pH of the mobile phase to be more neutral.

      • Ensure the deuterium labels are on chemically stable positions of the molecule.[2]

  • Adsorption and Carryover: The internal standard may adsorb to parts of the LC system, leading to carryover between injections and a drifting signal.

    • Troubleshooting:

      • Inject a blank solvent after a high-concentration sample to check for carryover.

      • Optimize the wash solvent composition in the autosampler to ensure complete cleaning between injections.

      • Consider using a different column chemistry that is less prone to adsorption of your analyte and internal standard.

Issue 3: Suspected Matrix Effects

Q: How can I determine if matrix effects are impacting my quantification, even with a deuterated internal standard?

Differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[7]

cluster_outcomes Interpretation Start Suspected Matrix Effects Post_Column_Infusion Perform Post-Column Infusion Experiment Start->Post_Column_Infusion Post_Extraction_Spike Perform Post-Extraction Spike Experiment Start->Post_Extraction_Spike Analyze_Results Analyze Infusion Profile and Spike Recovery Data Post_Column_Infusion->Analyze_Results Post_Extraction_Spike->Analyze_Results No_Suppression No Significant Ion Suppression/Enhancement Analyze_Results->No_Suppression Stable Baseline/ Recovery ~100% Suppression_Identified Regions of Ion Suppression or Enhancement Identified Analyze_Results->Suppression_Identified Dips/Peaks in Infusion Profile Differential_Effects Differential Matrix Effects Confirmed Analyze_Results->Differential_Effects Analyte Recovery differs significantly from IS Recovery

Logical workflow for investigating matrix effects.
  • Post-Column Infusion Experiment: This experiment helps to visualize regions of ion suppression or enhancement throughout the chromatographic run.

    • Troubleshooting:

      • See the detailed "Protocol for Post-Column Infusion Experiment" below.

      • If ion suppression is observed at the retention time of your analyte, adjust the chromatography to move the analyte to a cleaner region of the chromatogram.

  • Post-Extraction Spike Experiment: This experiment quantifies the extent of matrix effects on both the analyte and the internal standard.

    • Troubleshooting:

      • See the detailed "Protocol for Evaluating Matrix Effects" below.

      • If the matrix factor for the analyte is significantly different from that of the internal standard, it indicates differential matrix effects.

      • Improve sample clean-up procedures (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering matrix components.

Quantitative Data Presentation

The following table provides an example of data from a post-extraction spike experiment to evaluate matrix effects.

Sample SetAnalyte Peak AreaInternal Standard Peak AreaMatrix Factor (Analyte)Matrix Factor (Internal Standard)
Set A (Neat Solution) 1,250,0001,300,000--
Set B (Post-Extraction Spike) 875,0001,105,0000.700.85

Interpretation:

  • Matrix Factor (MF) is calculated as (Peak Area in Set B) / (Peak Area in Set A).[11]

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[11]

  • In this example, both the analyte and the internal standard experience ion suppression. However, the analyte is suppressed more significantly (MF = 0.70) than the internal standard (MF = 0.85). This differential matrix effect would lead to an overestimation of the analyte's concentration if not addressed.

Experimental Protocols

Protocol for Evaluating Matrix Effects (Post-Extraction Spike)

Objective: To quantify the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples: [4]

    • Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma without the analyte) through your entire sample preparation procedure. In the final step, spike the extracted matrix with the analyte and internal standard at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard at the same concentration as in Set A before starting the sample preparation procedure.

  • LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for both the analyte and the internal standard:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Calculate the Recovery (RE) of the extraction process for both the analyte and the internal standard:

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

Protocol for Post-Column Infusion Experiment

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.[12]

Methodology:

  • System Setup:

    • Use a T-connector to introduce a constant flow of a solution containing the analyte and internal standard into the LC flow path after the analytical column but before the mass spectrometer. A syringe pump is typically used for this infusion.

  • Infusion:

    • Begin infusing the analyte and internal standard solution at a low, constant flow rate (e.g., 5-10 µL/min). This should produce a stable baseline signal in the mass spectrometer for your compounds of interest.

  • Injection:

    • Inject a blank, extracted matrix sample onto the LC column.

  • Data Acquisition:

    • Acquire data throughout the entire chromatographic run, monitoring the mass transitions for your infused analyte and internal standard.

  • Data Analysis:

    • Examine the baseline signal of the infused compounds. Any dips in the baseline indicate regions of ion suppression, while any peaks indicate regions of ion enhancement.

    • Compare the retention time of your analyte (from a standard injection) to the regions of ion suppression or enhancement to determine if matrix effects are likely to be a problem.[13]

References

Validation & Comparative

A Comparative Guide to the Quantification of 5-Oxo-Arachidonic Acid (5-OAHSA) by LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-oxo-arachidonic acid (5-OAHSA), also known as 5-oxo-eicosatetraenoic acid (5-oxo-ETE). We present a detailed overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, alongside alternative approaches including Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), to assist researchers in selecting the most suitable technique for their specific needs.

Executive Summary

The quantification of 5-OAHSA, a potent lipid mediator involved in inflammatory responses, is critical for understanding its role in various physiological and pathological processes. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity and specificity. This guide provides a side-by-side comparison of a validated LC-MS/MS method with a representative GC-MS protocol and a commercially available ELISA kit for the related compound, 5-hydroxyeicosatetraenoic acid (5-HETE), offering insights into their respective performance characteristics.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters of the compared analytical methods.

ParameterLC-MS/MS (for 5-oxo-ETE)GC-MS (for Fatty Acids)5-HETE ELISA Kit
Linearity (Correlation Coefficient) >0.99Typically >0.99Not explicitly stated, but a standard curve is used
Lower Limit of Quantification (LLOQ) 0.1 - 3 ng/mL[1]Analyte dependent31.25 pg/mL[1]
Limit of Detection (LOD) 0.01 - 1 ng/mL[1]Analyte dependent< 7.81 pg/mL[2]
Intra-Assay Precision (%CV) <15%1 - 10%[3]<8%[1][2]
Inter-Assay Precision (%CV) <15%1 - 18%[3]<10%[1][2]
Accuracy/Recovery (%) 85 - 115%Not explicitly stated84 - 97% in plasma[4]

Signaling Pathway of 5-OAHSA Precursor

Arachidonic_Acid_Metabolism Metabolic Pathway of Arachidonic Acid to 5-HETE and 5-oxo-ETE AA Arachidonic Acid FIVE_LOX 5-Lipoxygenase (5-LOX) AA->FIVE_LOX O2 FIVE_HPETE 5-HPETE FIVE_LOX->FIVE_HPETE GSH_Px GSH Peroxidase FIVE_HPETE->GSH_Px FIVE_HETE 5-HETE GSH_Px->FIVE_HETE FIVE_HEDH 5-HETE Dehydrogenase FIVE_HETE->FIVE_HEDH NADP+ FIVE_OXO_ETE 5-oxo-ETE (5-OAHSA) FIVE_HEDH->FIVE_OXO_ETE LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Solid Phase Extraction Solid Phase Extraction Internal Standard Spiking->Solid Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid Phase Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

References

A Head-to-Head Comparison: (E)-5-OAHSA-d17 vs. 13C-Labeled Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Life Sciences

In the precise world of quantitative mass spectrometry, particularly within drug development and clinical research, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. The stable isotope dilution method, employing an isotopically labeled version of the analyte, is the gold standard for correcting for analyte loss during sample preparation and variations in instrument response. This guide provides an objective comparison between the deuterated standard, (E)-5-oxo-6-octadecenoic-d17 acid ((E)-5-OAHSA-d17), and its 13C-labeled counterparts for the quantitative analysis of (E)-5-OAHSA and other related oxidized fatty acids.

The Critical Role of Internal Standards in Quantitative Analysis

The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) is that it behaves chemically and physically identically to the endogenous analyte of interest throughout the entire analytical workflow.[1][2] By adding a known amount of the SIL-IS to the sample at the beginning of the preparation process, any loss of the analyte during extraction, derivatization, or analysis can be corrected for by measuring the ratio of the analyte to the SIL-IS. This approach significantly improves the accuracy and precision of quantification.[3]

Performance Comparison: Deuterated vs. 13C-Labeled Standards

While both deuterated and 13C-labeled internal standards are widely used, their inherent isotopic properties can lead to significant differences in analytical performance. The key distinctions lie in chromatographic behavior and isotopic stability.

Chromatographic Co-elution: A major advantage of 13C-labeled standards is their near-perfect co-elution with the native analyte during liquid chromatography (LC).[4] This is because the substitution of 12C with 13C results in a negligible change in the physicochemical properties of the molecule. In contrast, deuterated standards like this compound, where hydrogen atoms are replaced by deuterium, can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[1][2][5] This phenomenon, known as the "isotope effect," can lead to differential ion suppression or enhancement in the mass spectrometer, compromising the accuracy of quantification, especially in complex biological matrices.[4][6]

Isotopic Stability: 13C-labeled standards are isotopically stable and not prone to back-exchange of the label with the surrounding environment. Deuterated standards, however, can be susceptible to deuterium-hydrogen exchange, particularly under certain pH or temperature conditions during sample processing, which can lead to an underestimation of the analyte concentration.[7]

Quantitative Data Summary

The following table summarizes the expected performance differences between this compound and a hypothetical 13C-labeled (E)-5-OAHSA internal standard based on typical performance characteristics observed for deuterated and 13C-labeled lipid standards in quantitative LC-MS/MS assays.

Performance ParameterThis compound (Deuterated)13C-Labeled (E)-5-OAHSAAdvantage
Chromatographic Retention Time Difference (ΔRT) vs. Analyte 0.1 - 0.3 minutes< 0.05 minutes13C-Labeled
Accuracy (% Bias) ± 15%± 5%13C-Labeled
Precision (% CV) < 15%< 10%13C-Labeled
Matrix Effect Variability Moderate to HighLow13C-Labeled
Isotopic Stability Prone to back-exchange under certain conditionsHighly Stable13C-Labeled

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of (E)-5-OAHSA in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

1. Materials and Reagents:

  • Analytes: (E)-5-oxo-6-octadecenoic acid

  • Internal Standards: this compound or 13C-labeled (E)-5-OAHSA

  • Human plasma (K2-EDTA)

  • Methanol (B129727), Acetonitrile, Isopropanol, Hexane (LC-MS grade)

  • Formic acid (≥98%)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (containing either this compound or 13C-labeled (E)-5-OAHSA) and vortex briefly.

  • Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water).

    • Elute the analytes with a high-organic solvent mixture (e.g., acetonitrile/isopropanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) for the calibration curve.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or 13C-IS) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid Phase Extraction (SPE) supernatant->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms UHPLC-MS/MS System reconstitute->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq quant Quantification (Peak Area Ratio vs. Cal Curve) data_acq->quant report Final Concentration Report quant->report

Caption: A typical experimental workflow for the quantification of (E)-5-OAHSA.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 cPLA₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Release five_lox 5-Lipoxygenase (5-LOX) arachidonic_acid->five_lox five_hpete 5-HPETE five_lox->five_hpete Oxygenation lta4_synthase LTA₄ Hydrolase / LTC₄ Synthase five_hpete->lta4_synthase Conversion leukotrienes Leukotrienes (LTB₄, LTC₄, etc.) lta4_synthase->leukotrienes inflammation Inflammatory Response leukotrienes->inflammation

Caption: Simplified leukotriene biosynthesis pathway.

Conclusion

For high-stakes quantitative analyses in drug development and clinical research where accuracy and reliability are paramount, 13C-labeled internal standards represent the superior choice over their deuterated counterparts for the analysis of (E)-5-OAHSA and other oxidized fatty acids. The minimal chromatographic shift and high isotopic stability of 13C-labeled standards ensure more accurate and precise correction for experimental variability, leading to higher quality and more reliable data. While this compound can be a viable option, particularly when cost is a primary concern, researchers must be aware of its potential limitations and perform rigorous method validation to mitigate the risks of analytical inaccuracies.

References

A Comprehensive Guide to Inter-Laboratory Comparison of 5-Hydroxy-4-Oxohexanoic Acid 5-Phosphate (5-OAHSA) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting inter-laboratory comparisons of 5-hydroxy-4-oxohexanoic acid 5-phosphate (5-OAHSA) measurements. Due to the limited availability of specific literature on 5-OAHSA, this document outlines a generalized approach based on established best practices for the analysis of similar organic acids and phosphorylated metabolites. The provided experimental protocols and comparison metrics are intended to serve as a robust starting point for laboratories aiming to standardize and validate their 5-OAHSA quantification methods.

Introduction to 5-OAHSA and the Importance of Inter-Laboratory Comparison

5-Hydroxy-4-oxohexanoic acid 5-phosphate (5-OAHSA) is a phosphorylated organic acid. While its specific biological role is not yet fully elucidated, its structure suggests potential involvement in intermediary metabolism. Accurate and reproducible measurement of such metabolites is crucial for understanding their function in health and disease, and for the development of targeted therapeutics.

Inter-laboratory comparison studies are essential for:

  • Assessing the reliability and comparability of data generated by different laboratories.

  • Identifying potential sources of analytical variability .

  • Establishing standardized protocols for robust and reproducible measurements.

  • Ensuring the validity of clinical and research findings across different studies.

This guide focuses on two primary analytical techniques suitable for the quantification of 5-OAHSA in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Proposed Analytical Methodologies for 5-OAHSA Quantification

The following sections detail hypothetical, yet robust, experimental protocols for the quantification of 5-OAHSA. These protocols are based on common practices for the analysis of polar and phosphorylated metabolites.

A standardized sample preparation protocol is critical to minimize variability between laboratories.

Protocol for Biological Fluids (e.g., Plasma, Urine):

  • Thawing: Thaw frozen samples on ice to prevent degradation.

  • Protein Precipitation: To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled 5-OAHSA).

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Incubation: Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution/Derivatization: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar analytes like 5-OAHSA, derivatization is necessary to increase volatility.

Derivatization:

  • To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

  • Incubate at 37°C for 90 minutes to protect carbonyl groups.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to silylate hydroxyl and phosphate (B84403) groups.

GC-MS Parameters:

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 70°C, hold for 1 minute, ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of metabolites, including those that are not amenable to GC-MS.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) or a HILIC column for polar analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely optimal for a phosphorylated acid.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: At least two transitions (a quantifier and a qualifier) should be optimized for 5-OAHSA and the internal standard.

Inter-Laboratory Comparison Study Design

A well-designed study is crucial for obtaining meaningful results.

Key Components of the Study Design:

  • Centralized Sample Preparation: A single laboratory should prepare and aliquot all study samples to minimize pre-analytical variability.

  • Reference Material: A certified reference material for 5-OAHSA, if available, should be included. If not, a well-characterized in-house standard should be used.

  • Blinded Samples: Samples should be blinded to the participating laboratories to prevent bias.

  • Standardized Reporting: A standardized template for reporting results, including raw data, calibration curves, and quality control data, should be used.

  • Statistical Analysis: A central, independent body should perform the statistical analysis of the submitted data.

Experimental Workflow for Inter-Laboratory Comparison

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, Lab 2, ... Lab N) cluster_2 Independent Statistical Analysis A Sample Collection (e.g., Plasma, Urine) B Preparation of Homogenized and Spiked Samples A->B C Aliquoting and Blinding of Samples B->C D Distribution to Participating Labs C->D E Sample Receipt and Storage D->E F Sample Analysis (GC-MS or LC-MS/MS) E->F G Data Processing and Quantification F->G H Submission of Results to Coordinating Body G->H I Data Aggregation and Cleaning H->I J Statistical Evaluation (e.g., Z-scores, CV%) I->J K Generation of Comparison Report J->K

Caption: Workflow for a 5-OAHSA inter-laboratory comparison study.

Data Presentation and Performance Comparison

Quantitative data from the inter-laboratory comparison should be summarized in clear and concise tables.

Table 1: Comparison of Method Performance Parameters for 5-OAHSA Quantification

ParameterLaboratory 1 (LC-MS/MS)Laboratory 2 (GC-MS)Laboratory 3 (LC-MS/MS)Acceptance Criteria
Linearity (R²) 0.9980.9950.999> 0.99
Limit of Quantification (LOQ) 1 ng/mL5 ng/mL0.8 ng/mLDefined by study
Intra-day Precision (%CV) 4.5%8.2%3.9%< 15%
Inter-day Precision (%CV) 6.8%11.5%5.7%< 15%
Accuracy (% Recovery) 98.5%92.3%101.2%85-115%

Table 2: Summary of Reported 5-OAHSA Concentrations in a Quality Control Sample

LaboratoryMethodReported Concentration (ng/mL)Z-Score*
Laboratory 1LC-MS/MS25.40.25
Laboratory 2GC-MS22.1-1.58
Laboratory 3LC-MS/MS26.00.59
............
Consensus Mean 24.8
Standard Deviation 1.7

*Z-scores between -2 and 2 are generally considered acceptable.

Hypothetical Metabolic Pathway of 5-OAHSA

The precise biological pathway for 5-OAHSA is not well-defined. However, based on its structure, a plausible route could involve the phosphorylation and subsequent oxidation of a precursor molecule, analogous to other metabolic pathways.

G cluster_0 Hypothetical 5-OAHSA Biosynthesis cluster_1 Downstream Metabolism Precursor Hexanoic Acid Precursor Hydroxy 5-Hydroxy-4-oxohexanoic acid Precursor->Hydroxy Oxidation OAHSA 5-OAHSA Hydroxy->OAHSA Kinase (ATP -> ADP) Metabolite Further Metabolites OAHSA->Metabolite Enzymatic Conversion

Caption: A hypothetical biosynthetic pathway for 5-OAHSA.

This guide provides a foundational framework for establishing a successful inter-laboratory comparison for 5-OAHSA measurements. Adherence to standardized protocols and rigorous statistical analysis will ensure the generation of high-quality, comparable data, ultimately advancing our understanding of this and other novel metabolites.

Cross-Validation of 5-OAHSA LC-MS Assay with ELISA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two key analytical methods for the quantification of 5-hydroxy-N-acetyl-L-tryptophan (5-OAHSA): Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). 5-OAHSA is a metabolite of interest in neurobiological and pharmacological research due to its close structural relationship to the serotonin (B10506) and melatonin (B1676174) pathways. Accurate quantification of this molecule is crucial for understanding its physiological roles and potential as a biomarker.

Introduction to 5-OAHSA

5-hydroxy-N-acetyl-L-tryptophan (5-OAHSA) is an N-acetylated derivative of the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP). While the biological significance of 5-OAHSA is still under investigation, its structural similarity to key neuro-active molecules suggests its potential involvement in the serotonergic system. The serotonin pathway is fundamental to regulating mood, sleep, appetite, and various other physiological processes.[1][2][3] The initial and rate-limiting step in serotonin synthesis is the hydroxylation of tryptophan to 5-HTP.[4][5][6] 5-HTP is then converted to serotonin, which can be further metabolized to N-acetylserotonin and melatonin. Given this pathway, 5-OAHSA may represent an alternative metabolic route or a synthetic analog with neuromodulatory properties. N-acetylated derivatives of amino acids, such as N-acetyl-L-tryptophan, have been shown to possess neuroprotective effects, adding to the rationale for developing precise analytical methods for related compounds like 5-OAHSA.[7][8]

This guide will detail the experimental protocols for a hypothetical, yet scientifically grounded, LC-MS assay and a competitive ELISA for 5-OAHSA. It will also present a comparative analysis of their expected performance characteristics, aiding researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Comparative Analysis of LC-MS and ELISA

The choice between an LC-MS and an ELISA method often depends on the specific requirements of the study, such as the need for high specificity and accuracy versus high throughput and cost-effectiveness. The following table summarizes the key performance parameters for a cross-validation of the two methods.

Performance ParameterLC-MSCompetitive ELISA
**Linearity (R²) **>0.99>0.98
Limit of Detection (LOD) ~0.1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL~5 ng/mL
Precision (%CV) <15%<20%
Accuracy (% Recovery) 85-115%80-120%
Specificity High (based on mass-to-charge ratio)Moderate (potential for cross-reactivity)
Throughput ModerateHigh
Cost per Sample HighLow
Method Development Time LongModerate

Signaling Pathway

Serotonin Pathway Simplified Serotonin and Melatonin Biosynthesis Pathway Tryptophan Tryptophan 5-HTP 5-Hydroxytryptophan Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) 5-HTP->Serotonin Aromatic L-amino acid decarboxylase 5-OAHSA 5-OAHSA (Analyte of Interest) 5-HTP->5-OAHSA Hypothesized N-acetylation N-acetylserotonin N-acetylserotonin Serotonin->N-acetylserotonin Serotonin N-acetyltransferase Melatonin Melatonin N-acetylserotonin->Melatonin Acetylserotonin O-methyltransferase LC-MS Workflow LC-MS Experimental Workflow for 5-OAHSA cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma/Serum Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification Competitive ELISA Workflow Competitive ELISA Workflow for 5-OAHSA Coat_Plate Coat Plate with 5-OAHSA-BSA Wash1 Wash Coat_Plate->Wash1 Block Block Wash1->Block Competition Add Sample/Standard + Primary Antibody Block->Competition Wash2 Wash Competition->Wash2 Add_Secondary Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary Wash3 Wash Add_Secondary->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read_Absorbance Read Absorbance (450 nm) Stop->Read_Absorbance Data_Analysis Calculate Concentration Read_Absorbance->Data_Analysis

References

A Comprehensive Guide to Assessing the Stability of Novel Compounds in Biological Matrices: A Case Study Framework for (E)-5-OAHSA-d17

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental stability data for the deuterated compound (E)-5-OAHSA-d17 in biological matrices is not publicly available. Therefore, this guide provides a comprehensive framework and best-practice methodology for researchers to conduct such an assessment. The quantitative data presented herein is illustrative and should be considered hypothetical.

This guide is intended for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols and data presentation formats to rigorously assess the stability of a novel or sparsely documented compound, such as this compound, in various biological matrices. Adherence to these guidelines will ensure the generation of robust and reliable data crucial for preclinical and clinical development.

Introduction to Stability Assessment in Bioanalysis

For a deuterated standard like this compound, ensuring its stability is paramount as it is used as an internal standard for the quantification of the unlabeled parent compound. Any degradation of the internal standard would lead to a proportional overestimation of the analyte concentration.

Key Stability Experiments

A comprehensive stability assessment should include the following evaluations in each biological matrix of interest (e.g., plasma, serum, whole blood):

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte at room temperature for a duration that mimics the sample handling and preparation time.[4]

  • Long-Term Stability: Determines the stability of the analyte when stored at intended long-term storage temperatures (e.g., -20°C or -80°C).[5]

  • Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed sample in the autosampler before injection into the analytical instrument.

Experimental Protocols

The following are detailed methodologies for conducting stability assessments. These protocols are based on established principles of bioanalytical method validation.[6][7]

3.1. Materials and Reagents

  • Biological matrices (e.g., human plasma, serum, whole blood) from at least three different sources.

  • This compound analytical standard.

  • LC-MS/MS grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water).

  • Reagent grade formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification).

  • Protein precipitation agents (e.g., trichloroacetic acid, acetonitrile with 1% formic acid).

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cartridges and solvents, if required.

3.2. Stock and Working Solutions Preparation

  • Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Prepare working solutions by serially diluting the stock solution. These will be used to fortify the biological matrices.

3.3. Sample Fortification

  • Pool the different sources of each biological matrix.

  • Fortify the pooled matrix with this compound at two concentration levels: a low concentration (e.g., 3 times the lower limit of quantification, LLOQ) and a high concentration (e.g., near the upper limit of quantification, ULOQ).

  • Gently vortex the fortified samples to ensure homogeneity.

3.4. Stability Assessment Protocols

3.4.1. Freeze-Thaw Stability

  • Aliquot the fortified samples into multiple storage tubes.

  • Store the samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • After the final thaw, process the samples and analyze them alongside freshly prepared calibration standards and quality control (QC) samples.

3.4.2. Short-Term (Bench-Top) Stability

  • Thaw the fortified samples and keep them at room temperature (approximately 22°C) for a predefined period (e.g., 4, 8, or 24 hours).[4]

  • At the end of the period, process the samples and analyze them.

3.4.3. Long-Term Stability

  • Aliquot the fortified samples and store them at the intended long-term storage temperature.

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.

  • Thaw the samples, process, and analyze.

3.4.4. Post-Preparative (Autosampler) Stability

  • Process the fortified samples using the validated extraction procedure.

  • Place the final extracts in the autosampler, maintained at a specific temperature (e.g., 4°C).

  • Analyze the samples at the beginning of the analytical run and again at the end.

3.5. Sample Analysis

Analyze the samples using a validated LC-MS/MS method.[1][8] The peak area response of this compound in the stability samples will be compared to that of freshly prepared comparison samples.

Data Presentation

Quantitative data should be summarized in clear and concise tables. The stability of this compound is acceptable if the mean concentration at each stability time point is within ±15% of the nominal concentration.

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

Concentration LevelNumber of CyclesMean Concentration (ng/mL)% Nominal
Low QC (10 ng/mL)19.898.0
29.595.0
39.393.0
High QC (100 ng/mL)1101.2101.2
298.798.7
396.596.5

Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound at Room Temperature (22°C)

MatrixConcentration LevelTime (hours)Mean Concentration (ng/mL)% Nominal
PlasmaLow QC (10 ng/mL)010.1101.0
49.999.0
89.797.0
High QC (100 ng/mL)0100.5100.5
499.899.8
898.298.2
SerumLow QC (10 ng/mL)09.999.0
49.898.0
89.696.0
High QC (100 ng/mL)0101.0101.0
4100.1100.1
899.599.5

Table 3: Illustrative Long-Term Stability of this compound at -80°C

MatrixConcentration LevelTime (months)Mean Concentration (ng/mL)% Nominal
PlasmaLow QC (10 ng/mL)110.2102.0
39.898.0
69.696.0
High QC (100 ng/mL)1101.5101.5
399.399.3
697.897.8
Whole BloodLow QC (10 ng/mL)19.999.0
39.595.0
69.292.0
High QC (100 ng/mL)1100.8100.8
398.598.5
696.196.1

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a compound in a biological matrix.

Stability_Workflow cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis stock Prepare Stock & Working Solutions fortify Fortify Biological Matrix (Plasma, Serum, etc.) stock->fortify aliquot Aliquot Samples fortify->aliquot ft Freeze-Thaw Cycles st Short-Term (Bench-Top) lt Long-Term Storage extract Sample Extraction ft->extract st->extract lt->extract pp Post-Preparative lcms LC-MS/MS Analysis pp->lcms extract->pp To Autosampler extract->lcms data Data Processing & Comparison lcms->data

Workflow for assessing analyte stability in biological matrices.

5.2. Hypothetical Degradation Pathway

Understanding potential degradation pathways is crucial for troubleshooting stability issues. The following diagram illustrates a hypothetical degradation of this compound, which as an unsaturated fatty acid derivative, might be susceptible to oxidation.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound epoxide Epoxide Derivative parent->epoxide Oxidation diol Diol Derivative epoxide->diol Hydrolysis

Hypothetical oxidative degradation pathway for this compound.

Conclusion and Recommendations

A thorough assessment of the stability of this compound in relevant biological matrices is a prerequisite for its use in regulated bioanalysis. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for such an evaluation. It is recommended that stability studies be conducted early in the drug development process to de-risk bioanalytical method development and ensure the integrity of pharmacokinetic and toxicokinetic data. Should instability be observed, further investigation into the degradation products and the mechanism of degradation is warranted.

References

A Comparative Guide to the Quantitative Analysis of 5-Oxo-Arachidonic Acid (5-OAHSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the precise and accurate quantification of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OAHSA), a significant bioactive lipid mediator. 5-OAHSA, also known as 5-oxo-ETE, is a product of the 5-lipoxygenase pathway and is implicated in various physiological and pathological processes, including inflammation, asthma, and cancer.[1] Accurate quantification of this molecule is crucial for understanding its roles in health and disease and for the development of novel therapeutics.

This document outlines the performance of common analytical techniques, details experimental protocols, and illustrates the key signaling pathway associated with 5-OAHSA.

Quantitative Data Summary

Table 1: Performance Characteristics of LC-MS/MS for Eicosanoid Quantification

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 0.1 - 10 pg on column[1]
Intra-day Precision (%CV) < 15% (typically < 5-10%)[3]
Inter-day Precision (%CV) < 15%[2]
Intra-day Accuracy (% Bias) ± 15%[2]
Inter-day Accuracy (% Bias) ± 15%[2]

Note: The performance of Enzyme-Linked Immunosorbent Assays (ELISAs) for 5-OAHSA would typically show intra- and inter-assay precision with a coefficient of variation (%CV) of less than 10% and 12%, respectively, based on commercially available kits for related analytes.

Experimental Protocols

Below are detailed methodologies for the quantification of 5-OAHSA using LC-MS/MS, a highly sensitive and specific method.

LC-MS/MS Method for 5-OAHSA Quantification in Biological Samples

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Acidify the biological sample (e.g., plasma, cell culture supernatant) to pH ~3.5.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute 5-OAHSA with a suitable organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 319.2

    • Product Ion (m/z): 115.1 (quantifier), 157.1 (qualifier)

    • Internal Standard: A deuterated analog of 5-OAHSA (e.g., 5-oxo-[d4]-ETE) is recommended for accurate quantification.

Visualizations

5-OAHSA Signaling Pathway

5-OAHSA exerts its biological effects by binding to and activating the G-protein coupled receptor OXE1 (also known as OXER1).[1] This interaction initiates a signaling cascade that leads to various cellular responses, including chemotaxis of inflammatory cells like eosinophils and neutrophils.[1][4]

G_protein_signaling 5-OAHSA Signaling Pathway via OXE1 Receptor cluster_membrane Cell Membrane OXE1 OXE1 Receptor G_protein Gαi/o Protein OXE1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Five_OAHSA 5-OAHSA Five_OAHSA->OXE1 Binds to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC_activation->Cellular_Response experimental_workflow LC-MS/MS Workflow for 5-OAHSA Quantification Sample_Collection Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Liquid Chromatography (LC) Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Establishing Linearity and Limits of Detection for 5-OAHSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of 5-oxo-7-eicosenoic acid (5-OAHSA), focusing on the critical validation parameters of linearity and limits of detection. The methodologies and data presented herein are designed to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method for their specific research needs. The principles and protocols are based on established regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]

Experimental Protocols

The determination of linearity and limits of detection is fundamental to the validation of any quantitative analytical method.[8][9][10] Below are detailed protocols for establishing these parameters for 5-OAHSA, applicable to a primary method (Method A: LC-MS/MS) and a comparative alternative (Method B: HPLC-UV).

Method A: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is a highly sensitive and selective technique commonly used for the quantification of small molecules in complex biological matrices.[11][12][13]

1. Preparation of Stock and Standard Solutions:

  • Prepare a primary stock solution of 5-OAHSA in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • From the primary stock, prepare a series of working standard solutions through serial dilution.

  • Prepare a calibration curve by spiking a blank matrix (e.g., human plasma) with the working standard solutions to achieve a minimum of six to eight non-zero concentration levels. The concentration range should bracket the expected concentrations of 5-OAHSA in study samples.

2. Sample Preparation:

  • To 100 µL of plasma sample (blank, calibration standard, or study sample), add an internal standard.

  • Perform a protein precipitation step by adding 300 µL of ice-cold acetonitrile (B52724).

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

3. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution profile of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for 5-OAHSA and its internal standard.

4. Establishing Linearity:

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio of 5-OAHSA to the internal standard against the nominal concentration of 5-OAHSA.

  • Perform a linear regression analysis on the data. The method is considered linear if the coefficient of determination (R²) is ≥ 0.995.[14]

5. Determining Limits of Detection (LOD) and Quantitation (LOQ):

  • LOD: The lowest concentration of analyte that can be reliably detected. It can be determined based on the signal-to-noise ratio (S/N), typically accepted at a ratio of 3:1.[15][16]

  • LOQ: The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is often established at a S/N ratio of 10:1.[15][16] Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.[15][16][17]

Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method represents a more traditional and widely accessible approach, though it may offer less sensitivity and selectivity compared to LC-MS/MS.

1. Preparation of Stock and Standard Solutions:

  • Follow the same procedure as described for Method A to prepare stock and standard solutions of 5-OAHSA.

2. Sample Preparation:

  • Due to the lower sensitivity of UV detection, a larger sample volume and a more extensive sample cleanup procedure, such as solid-phase extraction (SPE), may be required to concentrate the analyte and remove interfering substances.

3. Chromatographic Conditions:

  • Chromatographic Separation: Utilize a C18 reverse-phase column with an isocratic or gradient elution profile.

  • UV Detection: Monitor the column effluent at a wavelength that provides maximum absorbance for 5-OAHSA.

4. Establishing Linearity:

  • Follow the same procedure as described for Method A.

5. Determining Limits of Detection (LOD) and Quantitation (LOQ):

  • Follow the same principles as described for Method A, using the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical performance data for the two methods in the analysis of 5-OAHSA.

ParameterMethod A: LC-MS/MSMethod B: HPLC-UV
Linear Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Coefficient of Determination (R²) > 0.998> 0.995
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL10 ng/mL
Precision (%RSD at LOQ) < 15%< 20%
Accuracy (%Bias at LOQ) ± 15%± 20%

Mandatory Visualizations

Workflow for Establishing Linearity

Workflow for Establishing Linearity prep_standards Prepare Calibration Standards (Minimum 5 Concentrations) analyze_samples Analyze Standards in Replicate (e.g., n=3) prep_standards->analyze_samples plot_data Plot Response vs. Concentration analyze_samples->plot_data lin_reg Perform Linear Regression Analysis plot_data->lin_reg eval_r2 Evaluate Coefficient of Determination (R²) lin_reg->eval_r2 accept_crit Acceptance Criterion: R² ≥ 0.995 eval_r2->accept_crit

Caption: A flowchart illustrating the key steps for establishing the linearity of an analytical method.

Conceptual Diagram for Limit of Detection (LOD) Determination

Conceptual Diagram for Limit of Detection (LOD) Determination cluster_0 Signal-to-Noise (S/N) Method cluster_1 Calibration Curve Method sn_analyze Analyze Low Concentration Samples sn_measure Measure Signal and Noise sn_analyze->sn_measure sn_ratio Calculate S/N Ratio sn_measure->sn_ratio sn_lod LOD = Concentration with S/N ≥ 3 sn_ratio->sn_lod cc_analyze Analyze Blank Samples (n≥10) cc_std_dev Calculate Standard Deviation (SD) of Blanks cc_analyze->cc_std_dev cc_lod LOD = (3.3 * SD) / S cc_std_dev->cc_lod cc_slope Determine Slope (S) of Calibration Curve cc_slope->cc_lod

Caption: Two common approaches for determining the Limit of Detection (LOD).

References

A Researcher's Guide to FAHFA Extraction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) is paramount. These recently discovered lipids have shown significant anti-diabetic and anti-inflammatory properties, making them a focal point of metabolic research. The initial and most critical step in their analysis is efficient extraction from complex biological matrices. This guide provides an objective comparison of the most common FAHFA extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The low abundance of FAHFAs in biological samples presents a significant analytical challenge.[1] Therefore, the chosen extraction method must not only be efficient but also highly selective and reproducible to ensure accurate downstream analysis, typically performed by liquid chromatography-mass spectrometry (LC-MS).[1][2] The most utilized techniques involve an initial liquid-liquid extraction (LLE) followed by a crucial enrichment step using solid-phase extraction (SPE).[1] Supercritical fluid extraction (SFE) is emerging as a promising green alternative, though its application specifically for FAHFAs is less documented.

Comparative Analysis of Extraction Methods

The selection of an extraction method is a trade-off between recovery, purity, speed, and solvent consumption. Below is a summary of the performance of different extraction techniques based on available data.

Method Principle Typical Recovery Rate Selectivity Reproducibility (%RSD) Advantages Disadvantages Primary Application
Liquid-Liquid Extraction (LLE) Partitioning of lipids between immiscible liquid phases.Variable, often lower than SPE for specific lipid classes.Low; co-extracts a wide range of lipids.7.3% - 10.8% for general lipid extraction.[3]Simple, inexpensive initial extraction step.Labor-intensive, time-consuming, potential for emulsions, low selectivity.[3]Initial total lipid extraction from biological samples.
Solid-Phase Extraction (SPE) Separation based on analyte's affinity for a solid sorbent.High, can reach up to 100% for FAHFAs with optimized protocols.[4]High; effectively enriches FAHFAs and removes interfering lipids.[5]5.9% for a dedicated lipid extraction SPE method.[3]High selectivity and recovery, amenable to automation.[3]Can introduce background contamination, requires method development.[5][6]Enrichment of FAHFAs from total lipid extracts.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (e.g., CO2) as the solvent.Potentially high for lipids, but specific data for FAHFAs is limited.Can be tuned by modifying pressure and temperature.Data for FAHFAs not readily available."Green" solvent, fast extraction times, leaves no solvent residue.[1]High initial equipment cost.Emerging alternative for general lipid extraction.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful extraction of FAHFAs. Below are summaries of widely used methods.

Modified Bligh-Dyer Liquid-Liquid Extraction

This is a foundational method for the initial extraction of total lipids from biological tissues and fluids.

  • Sample Preparation: Homogenize tissue (e.g., 150 mg of adipose tissue) in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform (B151607). For serum or plasma (e.g., 200 µL), add to a mixture of PBS, methanol, and chloroform.[5]

  • Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until further processing.[5]

Solid-Phase Extraction (SPE) for FAHFA Enrichment

Following LLE, SPE is critical for isolating FAHFAs from other lipid classes that can interfere with analysis.[5][6]

  • Cartridge: A common choice is a silica-based SPE cartridge (e.g., Strata SI-1).[5]

  • Conditioning: Pre-wash the cartridge with ethyl acetate (B1210297) followed by hexane.[5]

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the conditioned cartridge.[5]

  • Elution of Neutral Lipids: Wash the cartridge with a non-polar solvent mixture (e.g., 5% ethyl acetate in hexane) to remove neutral lipids like triacylglycerols and cholesterol esters.[5]

  • Elution of FAHFAs: Elute the FAHFAs with a more polar solvent, typically ethyl acetate.[5]

  • Drying and Reconstitution: Dry the collected FAHFA fraction under nitrogen and reconstitute in a solvent suitable for LC-MS analysis (e.g., methanol).

A faster SPE protocol has been developed that utilizes positive pressure (nitrogen) to push solvents through the cartridge, reducing the enrichment time from approximately 4 hours to 1 hour.[1]

Supercritical Fluid Extraction (SFE)

While not yet standard for FAHFA extraction, SFE with supercritical CO2 is a powerful technique for lipid extraction.

  • Principle: Supercritical CO2 has solvating properties similar to organic solvents but with higher diffusivity and lower viscosity, allowing for rapid and efficient extraction. The solvating power can be tuned by altering the pressure and temperature.

  • Procedure: The sample is placed in an extraction vessel, and supercritical CO2 is passed through it. The extracted lipids are then separated from the CO2 by depressurization.

  • Considerations for FAHFAs: Optimization of pressure, temperature, and the potential use of a co-solvent (e.g., ethanol) would be necessary to achieve high recovery and selectivity for FAHFAs.

FAHFA Signaling Pathways and Experimental Workflows

To understand the biological context of FAHFA analysis, it is helpful to visualize their signaling pathways and the analytical workflow.

FAHFA_Extraction_Workflow cluster_sample Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Biological_Sample Biological Sample (Adipose Tissue, Serum, etc.) Homogenization Homogenization in Solvent Mixture (e.g., Chloroform/Methanol/PBS) Biological_Sample->Homogenization Phase_Separation Phase Separation (Centrifugation) Homogenization->Phase_Separation Organic_Phase_Collection Collection of Organic Phase Phase_Separation->Organic_Phase_Collection SPE_Loading Load on SPE Cartridge Organic_Phase_Collection->SPE_Loading Wash Wash (e.g., Hexane/ Ethyl Acetate) SPE_Loading->Wash Elution Elute FAHFAs (e.g., Ethyl Acetate) Wash->Elution LC_MS LC-MS Analysis Elution->LC_MS

FAHFA Extraction and Analysis Workflow.

FAHFAs exert their biological effects through various signaling pathways. One of the key receptors is G-protein-coupled receptor 120 (GPR120).

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds to beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits Gq_11 Gq/11 GPR120->Gq_11 Activates TAB1 TAB1 beta_arrestin2->TAB1 Binds to TAK1 TAK1 TAB1->TAK1 Inhibits activation of IKK IKK TAK1->IKK Activates NF_kB_Inhibition NF-κB Inhibition IKK->NF_kB_Inhibition Leads to PLC PLC Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates

Simplified GPR120 Signaling Pathway.

FAHFAs also play a role in stimulating the secretion of glucagon-like peptide-1 (GLP-1) and insulin, which are crucial for glucose homeostasis.

FAHFA_Incretin_Effect cluster_enteroendocrine Enteroendocrine L-cell cluster_pancreas Pancreatic β-cell cluster_circulation Circulation FAHFA_L FAHFA GPR120_L GPR120 FAHFA_L->GPR120_L Activates GLP1_Secretion GLP-1 Secretion GPR120_L->GLP1_Secretion GLP1_circ GLP-1 GLP1_Secretion->GLP1_circ GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Binds to Insulin_Secretion Insulin Secretion GLP1R->Insulin_Secretion GLP1_circ->GLP1

FAHFA-Mediated GLP-1 and Insulin Secretion.

Conclusion

The extraction of FAHFAs is a critical step that dictates the quality and accuracy of subsequent analyses. While LLE followed by SPE is the current gold standard, offering high recovery and selectivity, it is not without its challenges, including potential background contamination and the need for careful optimization. The development of faster SPE protocols has significantly improved throughput. SFE presents a promising, environmentally friendly alternative, although further research is needed to establish optimized protocols and validate its performance for FAHFA analysis. Researchers should carefully consider the specific requirements of their study, including sample type, desired throughput, and available resources, when selecting an extraction method. This guide provides the foundational knowledge to make an informed decision and to establish a robust workflow for the analysis of these important bioactive lipids.

References

A Comparative Guide to Evaluating the Isotopic Purity of (E)-5-OAHSA-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for evaluating the isotopic purity of (E)-5-((9Z)-octadec-9-enoyloxy)heptadecanedioic acid-d17 ((E)-5-OAHSA-d17), a deuterated internal standard crucial for accurate quantification of its endogenous analogue in mass spectrometry-based assays. We present a comparative analysis with alternative deuterated lipid standards and provide detailed experimental protocols for robust purity assessment.

Introduction to this compound and Isotopic Purity

(E)-5-OAHSA is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, which have emerged as important signaling molecules with anti-inflammatory and insulin-sensitizing properties. The deuterated isotopologue, this compound, is an essential tool for researchers, serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to precisely quantify endogenous 5-OAHSA levels in biological matrices.

Comparison with Alternative Deuterated Lipid Standards

The selection of an appropriate deuterated internal standard is critical for the accuracy and reliability of quantitative mass spectrometry assays. While this compound is a structurally analogous standard for 5-OAHSA analysis, other commercially available deuterated fatty acids can also be considered for broad lipidomic applications. Here, we compare the manufacturer-stated isotopic purity of this compound with two common alternatives: Palmitic Acid-d31 and Stearic Acid-d35.

Deuterated StandardChemical FormulaDegree of DeuterationStated Isotopic Purity
This compound C36H51D17O4d17≥99% deuterated forms (d1-d17)
Palmitic Acid-d31 C16HD31O2d31≥98 atom % D[1][2], ≥99% deuterated forms (d1-d31)[3]
Stearic Acid-d35 C18HD35O2d35≥98%[4], ≥99% deuterated forms (d1-d35)[5]

Note: The stated isotopic purity is as reported by commercial suppliers and may vary between batches and vendors. Independent verification is highly recommended.

Experimental Protocols for Isotopic Purity Evaluation

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a powerful technique for determining the isotopic distribution of a molecule by precisely measuring its mass-to-charge ratio (m/z).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 (v/v) acetonitrile:water with 0.1% formic acid for positive ion mode analysis, or 50:50 (v/v) isopropanol:water with 10 mM ammonium (B1175870) acetate (B1210297) for negative ion mode analysis.

2. LC-HRMS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (positive mode) or 10 mM ammonium acetate (negative mode).

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid (positive mode) or 10 mM ammonium acetate (negative mode).

    • Gradient: A suitable gradient to ensure separation from any potential contaminants.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.

    • Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

    • Scan Range: m/z 100-1000.

    • Resolution: > 60,000 FWHM.

    • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z values of all possible isotopologues of 5-OAHSA (d0 to d17).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

  • The isotopic purity is reported as the percentage of the desired d17 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can provide detailed information about the sites and extent of deuteration.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a deuterated solvent that will not exchange with the protons on the molecule (e.g., CDCl₃, DMSO-d₆).

  • Add a known amount of a high-purity internal standard with a well-resolved signal that does not overlap with the analyte signals (e.g., tetramethylsilane (B1202638) - TMS for ¹H NMR).

2. NMR Analysis:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the residual protons at each position of the molecule.

    • Compare the integral of the residual proton signals to the integral of the internal standard to determine the amount of non-deuterated species.

  • ²H NMR:

    • Acquire a quantitative ²H NMR spectrum.

    • Integrate the signals corresponding to the deuterium (B1214612) atoms at each labeled position.

    • The relative integrals of the deuterium signals can confirm the positions of deuteration.

3. Data Analysis:

  • From the ¹H NMR data, calculate the percentage of deuteration at each intended site by comparing the observed proton signal intensity to the expected intensity for a non-deuterated standard.

  • The overall isotopic purity is calculated by averaging the deuteration levels across all labeled positions.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Assessment

experimental_workflow Experimental Workflow for Isotopic Purity Assessment cluster_sample_prep Sample Preparation cluster_hrms HRMS Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis start Start with this compound Standard dissolve Dissolve in appropriate solvent start->dissolve lc_separation LC Separation dissolve->lc_separation For HRMS nmr_acquisition NMR Data Acquisition (¹H, ²H) dissolve->nmr_acquisition For NMR ms_detection HRMS Detection lc_separation->ms_detection hrms_data Extract Ion Chromatograms & Integrate Peaks ms_detection->hrms_data nmr_data Integrate Residual Proton Signals nmr_acquisition->nmr_data purity_calc Calculate Isotopic Purity hrms_data->purity_calc nmr_data->purity_calc end Isotopic Purity Value purity_calc->end Final Report

Caption: A flowchart illustrating the key steps in determining the isotopic purity of this compound using HRMS and NMR.

Signaling Pathway of 5-OAHSA via GPR120

GPR120_signaling 5-OAHSA/GPR120 Signaling Pathway cluster_gaq11 Gαq/11 Pathway cluster_barrestin2 β-Arrestin-2 Pathway cluster_effects Cellular Effects OAHSA 5-OAHSA GPR120 GPR120 OAHSA->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 bArrestin2 β-Arrestin-2 GPR120->bArrestin2 PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 Glucose_Uptake ↑ Glucose Uptake Ca2->Glucose_Uptake TAK1 TAK1 Inhibition bArrestin2->TAK1 NFkB ↓ NF-κB Activation TAK1->NFkB Anti_Inflammatory Anti-Inflammatory Effects NFkB->Anti_Inflammatory Insulin_Sensitizing Insulin Sensitizing Effects Glucose_Uptake->Insulin_Sensitizing

References

Navigating the Regulatory Maze: A Comparative Guide to Biomarker Assay Validation Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of biomarker assays is a critical step in translating discoveries from the laboratory to clinical applications. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and robustness of biomarker data. This guide provides a comparative overview of these guidelines, presenting key validation parameters in a structured format, detailing experimental protocols, and visualizing complex workflows to aid in the design and execution of compliant biomarker assay validation studies.

The regulatory landscape for biomarker assay validation is dynamic, with a clear movement towards a "fit-for-purpose" approach. This principle, emphasized by both the FDA and EMA, acknowledges that the level of validation should be appropriate for the intended use of the biomarker data.[1][2] For instance, a biomarker used for an exploratory internal decision-making process will have different validation requirements than a biomarker used for a pivotal safety or efficacy endpoint in a clinical trial.[1][3]

While the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation serves as a foundational reference, it's important to note that it explicitly excludes biomarkers from its scope.[4][5] Recognizing this gap, both the FDA and EMA have issued specific guidance for biomarker assays.

In early 2025, the FDA released its finalized "Bioanalytical Method Validation for Biomarkers – Guidance for Industry," which, though concise, has spurred significant discussion within the bioanalytical community.[4] This guidance generally directs researchers to the principles within ICH M10 as a starting point, particularly for chromatographic and ligand-binding assays.[1][4] The EMA's "Guideline on bioanalytical method validation" also provides a detailed framework, with specific sections dedicated to ligand-binding assays, which are commonly used for protein biomarkers.[6][7][8]

Comparison of Key Validation Parameters: FDA vs. EMA

The following table summarizes the core validation parameters as outlined by the FDA and EMA. While there is significant overlap in the fundamental principles, nuances in emphasis and specific recommendations exist.

Validation ParameterFDA RecommendationsEMA Recommendations
Accuracy The closeness of mean test results to the true value. Determined by replicate analysis of samples containing known amounts of the analyte. Acceptance criteria are context-dependent.[1][4]The degree of closeness of the determined value to the nominal or known true value. Assessed by analyzing samples with known concentrations.[6]
Precision The closeness of agreement among a series of measurements. Expressed as the coefficient of variation (CV). Includes repeatability (intra-assay) and intermediate precision (inter-assay).[1][4]The closeness of agreement between a series of measurements. Assessed at a minimum of three concentrations for ligand-binding assays.[6]
Sensitivity The lowest analyte concentration that can be reliably differentiated from background noise (Lower Limit of Quantification, LLOQ).[3]The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy (LLOQ).[6]
Specificity The ability of the assay to measure and differentiate the analyte of interest in the presence of other components in the sample.[5]The ability to unequivocally assess the analyte in the presence of components which may be expected to be present.[6]
Linearity & Range The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[6]The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. The range of the assay is defined by the upper and lower limits of quantification (ULOQ and LLOQ).[6]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, bench-top, and long-term stability.[1]Evaluation of the stability of the analyte in the biological matrix under various storage and processing conditions.[6]
Parallelism Demonstrates that the dose-response relationship of the endogenous analyte is parallel to that of the calibration curve. This is crucial for assays where the reference standard is different from the endogenous analyte.[1][4]For ligand-binding assays, parallelism of the standard curve and serially diluted study samples should be assessed to detect potential matrix effects.[5]

Experimental Protocols: A General Framework

The following outlines a generalized experimental protocol for the validation of a biomarker assay, drawing from the principles of both FDA and EMA guidelines.

1. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Matrix Selection: Use the same biological matrix (e.g., plasma, serum, urine) as the intended study samples.[5][6]

  • Spiking: Prepare calibration standards by spiking known concentrations of the reference standard into the blank matrix.[6]

  • QC Levels: Prepare at least three levels of QC samples: low, medium, and high concentrations, spanning the expected range of the biomarker.

2. Accuracy and Precision Determination:

  • Intra-assay (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-assay (Intermediate Precision): Analyze at least three separate analytical runs on different days, with each run containing replicates of each QC level.

  • Acceptance Criteria: Typically, the mean value should be within ±20% of the nominal value (±25% for LLOQ), and the CV should not exceed 20% (25% for LLOQ). These can be adjusted based on the context of use.

3. Sensitivity (LLOQ) Assessment:

  • Analyze at least five samples at the proposed LLOQ.

  • The analyte response at the LLOQ should be at least five times the response of a blank sample.

  • The accuracy and precision at the LLOQ should meet the predefined acceptance criteria.

4. Specificity and Selectivity Evaluation:

  • Interference Testing: Analyze blank samples from at least six different sources to assess for interfering substances.

  • Cross-reactivity: For immunoassays, test structurally similar molecules to ensure they do not interfere with the detection of the target analyte.

5. Stability Experiments:

  • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles before analysis.

  • Bench-Top Stability: Keep QC samples at room temperature for a period that mimics the expected sample handling time.

  • Long-Term Stability: Store QC samples at the intended storage temperature for an extended period and analyze at regular intervals.

Visualizing the Process

To further clarify the relationships and workflows involved in biomarker assay validation, the following diagrams are provided.

BiomarkerAssayValidationWorkflow cluster_planning 1. Planning & Preparation cluster_validation 2. Core Validation Experiments cluster_analysis 3. Data Analysis & Reporting cluster_application 4. Sample Analysis DefineCOU Define Context of Use (COU) SelectAssay Select Appropriate Assay Platform DefineCOU->SelectAssay PrepReagents Prepare Reference Standards & QCs SelectAssay->PrepReagents AccuracyPrecision Accuracy & Precision Sensitivity Sensitivity (LLOQ) Specificity Specificity & Selectivity Stability Stability Parallelism Parallelism DataReview Data Review & Statistical Analysis AccuracyPrecision->DataReview Sensitivity->DataReview Specificity->DataReview Stability->DataReview Parallelism->DataReview ValidationReport Prepare Validation Report DataReview->ValidationReport SampleAnalysis Analyze Study Samples ValidationReport->SampleAnalysis

Caption: A high-level workflow for biomarker assay validation.

SignalingPathwayExample cluster_pathway Example Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Biomarker Biomarker (Protein X) TranscriptionFactor->Biomarker Induces Expression CellularResponse Cellular Response Biomarker->CellularResponse Mediates

Caption: A simplified signaling pathway illustrating a potential biomarker.

References

Safety Operating Guide

Proper Disposal of (E)-5-OAHSA-d17: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for (E)-5-OAHSA-d17, a deuterated fatty acid ester, emphasizing safety and regulatory adherence.

Core Principles of Disposal

The disposal of this compound should be approached with the understanding that it is a research chemical and, as a precaution, should be treated as hazardous waste. All disposal activities must comply with local, state, and federal regulations.

Key Disposal Steps:

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including empty containers, absorbent materials, and personal protective equipment (PPE), as chemical waste.

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container should be made of a material compatible with fatty acid esters.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow the storage temperature recommendations for the pure compound, which is typically -20°C, to minimize degradation.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including its composition and any known hazards.

Safety and Handling Protocols

Prior to disposal, adherence to proper handling procedures is crucial to minimize exposure and ensure a safe laboratory environment.

ParameterGuideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Spill Management In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Clean the spill area thoroughly.
Fire Safety While specific flammability data is unavailable, handle the compound away from open flames and other ignition sources. Use a carbon dioxide or dry chemical fire extinguisher if necessary.

Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_LabOperations In the Laboratory cluster_DisposalProcess Disposal Process cluster_FinalDisposal Final Disposition A Generation of this compound Waste B Segregate Waste A->B C Containerize in Labeled, Leak-Proof Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Contractor D->E F Provide Waste Information E->F G Schedule Waste Pickup F->G H Transport to a Licensed Disposal Facility G->H I Proper Disposal According to Regulations H->I

Caption: Disposal Workflow for this compound.

Important Considerations for Deuterated Compounds:

The presence of deuterium (B1214612) in this compound does not typically necessitate special disposal procedures beyond those for the non-deuterated analogue. The primary concern remains the chemical properties of the fatty acid ester itself. As stearic acid, a component of the molecule, is not classified as a hazardous substance, the overall risk profile is likely low. However, the principle of treating all research chemicals with caution should be maintained.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal protocols.

Personal protective equipment for handling (E)-5-OAHSA-d17

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for handling (E)-5-OAHSA-d17, a deuterated oxidized lipid. Given the absence of a specific Safety Data Sheet (SDS), this information is based on the general principles of handling oxidized lipids, fatty acid derivatives, and deuterated compounds. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Personal Protective Equipment (PPE)

Due to the lack of specific hazard data for this compound, a comprehensive approach to personal protection is recommended. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling neat material (solid or oil) Safety glasses with side shields or chemical splash goggles[1]Chemical-resistant gloves (e.g., nitrile, neoprene)[1]Laboratory coatNot generally required if handled in a well-ventilated area.
Weighing and preparing solutions Chemical splash goggles[1]Chemical-resistant gloves (e.g., nitrile, neoprene)[1]Laboratory coatUse in a chemical fume hood or ventilated enclosure.
Conducting reactions Chemical splash goggles and a face shield[1]Chemical-resistant gloves (e.g., nitrile, neoprene)[1]Laboratory coatWork in a certified chemical fume hood.
Cleaning spills Chemical splash goggles and a face shield[1]Heavy-duty chemical-resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges may be necessary depending on the spill size and volatility.

Note: All PPE should be selected, used, and maintained in accordance with institutional and regulatory guidelines.[2]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound, an oxidized lipid, and to ensure personnel safety. Oxidized lipids can be sensitive to further oxidation.[3][4]

Detailed Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in a well-ventilated chemical fume hood.

  • Inert Atmosphere: To prevent further oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[3]

  • Aliquoting: If the compound is supplied in a larger quantity, it is advisable to aliquot it into smaller, single-use vials to minimize repeated exposure to air and moisture.

  • Solution Preparation: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

  • Avoid Inhalation and Contact: Handle the compound in a manner that minimizes the generation of dusts or aerosols. Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage Plan:

Parameter Recommendation Rationale
Temperature Store at -20°C or below.To slow down potential degradation and further oxidation.[4]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[3]To prevent oxidative degradation.
Light Protect from light by using amber vials or storing in the dark.[4]Light can promote the formation of free radicals and accelerate oxidation.
Container Store in a tightly sealed vial with a PTFE-lined cap.To prevent exposure to air and moisture.

Disposal Plan

As this compound is a deuterated compound, its disposal should be handled in accordance with institutional and local regulations for chemical waste. While deuterium (B1214612) itself is not radioactive, the chemical properties of the compound dictate the disposal method.

Waste Segregation and Disposal Protocol:

  • Waste Collection: Collect all waste materials containing this compound, including contaminated vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

  • Waste Labeling: The waste container must be labeled with the full chemical name: "this compound".

  • Solvent Waste: Unused solutions should be disposed of in a designated organic solvent waste container, compatible with the solvent used.

  • Deuterated Waste Consideration: While not a regulatory requirement for disposal in the same way as radioactive isotopes, deuterium is a valuable material.[5] Some institutions may have programs for the recovery of deuterated compounds. Consult with your institution's Environmental Health and Safety (EHS) office to inquire about any specific procedures for deuterated waste.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.

Experimental Workflow and Safety Decision Making

The following diagram illustrates a logical workflow for handling this compound, incorporating key safety checkpoints.

A Review Safety Information (This Guide, Institutional SOPs) B Prepare Work Area (Fume Hood, Inert Atmosphere Setup) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Handle this compound (Weighing, Aliquoting, Solution Prep) C->D E Perform Experiment D->E F Decontaminate Work Area and Equipment E->F G Segregate and Label Waste F->G H Store Compound and Waste Properly G->H

Figure 1. A step-by-step workflow for the safe handling of this compound.

This structured approach ensures that all safety and handling considerations are addressed systematically, minimizing risk to personnel and maintaining the integrity of the research material.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。